Technical Documentation Center

3-Chloro-4-sulfamoylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-4-sulfamoylbenzoic acid
  • CAS: 34263-53-1

Core Science & Biosynthesis

Foundational

3-Chloro-4-sulfamoylbenzoic Acid (CAS 34263-53-1): A Comprehensive Guide to Chemical Properties, Structural Utility, and Synthetic Applications

Executive Summary In the landscape of modern medicinal chemistry and proteomics, highly functionalized aromatic building blocks are critical for developing targeted therapeutics and advanced analytical reagents. 3-Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and proteomics, highly functionalized aromatic building blocks are critical for developing targeted therapeutics and advanced analytical reagents. 3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1) is a versatile, electron-deficient bifunctional aromatic compound[1]. Featuring a carboxylic acid, a primary sulfonamide, and a chlorine atom on a single benzene ring, this molecule offers unique physicochemical properties that make it an invaluable scaffold.

While historically overshadowed by its structural isomer, 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7)—the primary precursor to the widely used thiazide-like diuretic indapamide[2][3]—3-chloro-4-sulfamoylbenzoic acid has recently emerged as a critical intermediate in cutting-edge applications. These include the synthesis of potent Autotaxin (ATX) inhibitors for treating fibrotic diseases[4][5] and its use as an N-terminal modifier (NTM) in de novo peptide sequencing using engineered metalloprotein binders[6][7].

This whitepaper provides an in-depth technical analysis of 3-chloro-4-sulfamoylbenzoic acid, detailing its structural properties, mechanistic behavior in synthesis, and field-proven experimental protocols for drug development professionals.

Physicochemical Properties & Structural Analysis

The utility of 3-chloro-4-sulfamoylbenzoic acid stems from the precise spatial arrangement and electronic effects of its substituents.

  • Electronic Deactivation: Both the chloro (-I effect) and sulfamoyl (-I, -M effects) groups are strongly electron-withdrawing. This significantly lowers the pKa of the carboxylic acid compared to unsubstituted benzoic acid, making it a stronger acid and an excellent hydrogen-bond donor in physiological environments.

  • Steric and Directing Effects: The meta-relationship between the chloro and carboxyl groups, combined with the para-sulfamoyl group, creates a highly specific steric environment. In electrophilic aromatic substitution (e.g., bromination), the remaining positions are highly deactivated, but any subsequent substitution is strictly directed to the C-5 position due to the combined directing effects of the existing substituents[8][9].

Quantitative Data Summary
PropertyValueScientific Implication
CAS Number 34263-53-1[1]Unique identifier for procurement and database cross-referencing.
Molecular Formula C₇H₆ClNO₄S[10]Dictates exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 235.64 g/mol [1]Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
H-Bond Donors 2[11]Facilitates strong interactions with target protein active sites (e.g., zinc coordination).
H-Bond Acceptors 5[11]Enhances aqueous solubility and topological polar surface area (TPSA).
Isomeric Confusion Often confused with CAS 1205-30-7[3]Requires strict analytical validation (NMR/LC-MS) to ensure the correct regiochemistry prior to synthesis.

Applications in Advanced Drug Discovery

Autotaxin (ATX) Inhibitors

Autotaxin is a secreted enzyme responsible for converting lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive signaling molecule implicated in fibrosis and cancer[5]. 3-Chloro-4-sulfamoylbenzoic acid is utilized to synthesize bicyclic ATX inhibitors. The carboxylic acid is coupled to complex bicyclic amines (e.g., hexahydropyrrolo[3,4-c]pyrrole derivatives), while the sulfamoyl group acts as a critical pharmacophore, often coordinating with the zinc ions present in the ATX catalytic domain[4][5].

De Novo Peptide Sequencing (N-Terminal Modifiers)

In next-generation proteomics, identifying peptides at the single-molecule level requires specialized chemical tags. 3-Chloro-4-sulfamoylbenzoic acid is employed as an N-terminal modifier (NTM)[7]. By converting the compound into an active ester, it is covalently attached to the N-terminus of a peptide. The unique electronic and steric profile of the 3-chloro-4-sulfamoyl moiety is then recognized by engineered metalloprotein binders, allowing for the sequential cleavage and identification of amino acids[6][7].

G A Immobilized Peptide (Aqueous Buffer) C N-Terminal Modification (Micellar Catalysis, 40°C) A->C B 3-Chloro-4-sulfamoylbenzoic acid (Active Ester) B->C D Metalloprotein Binder Recognition C->D Tagged Peptide E Cleavage & Sequencing (De Novo Identification) D->E Signal Readout

Caption: Workflow for N-terminal peptide modification and sequencing using 3-chloro-4-sulfamoylbenzoic acid.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are selected.

Protocol 1: Amide Coupling for Autotaxin Inhibitor Synthesis

Objective: Couple 3-chloro-4-sulfamoylbenzoic acid to a secondary bicyclic amine. Causality & Rationale: The electron-withdrawing chloro and sulfamoyl groups heavily deactivate the carboxylic acid. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and low yields. Therefore, HATU (a highly reactive uronium salt) is selected to rapidly form the active OAt ester. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing for the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 3-chloro-4-sulfamoylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Pre-activation Monitoring: Stir the mixture at room temperature for 15 minutes. Self-Validation: A color change to pale yellow indicates the formation of the active ester.

  • Amine Addition: Add the target bicyclic amine (1.1 eq) dropwise to the activated mixture.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in LC-MS grade methanol, and inject. Self-Validation: Look for the depletion of the starting material (m/z 234 [M-H]⁻) and the appearance of the product mass. The product will display a characteristic 3:1 isotopic ratio due to the presence of the chlorine atom.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1M HCl to remove unreacted amine, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

G Step1 3-Chloro-4-sulfamoylbenzoic acid + HATU + DIPEA in DMF Step2 Active Ester Formation (Stir 15 min, RT) Step1->Step2 Step3 Bicyclic Amine Addition (Nucleophilic Attack) Step2->Step3 Step4 Amide Bond Formation (LC-MS Validation) Step3->Step4 Step5 Aqueous Workup & Prep-HPLC Purification Step4->Step5 Confirm Isotopic Pattern

Caption: Step-by-step amide coupling workflow for synthesizing autotaxin inhibitors.

Protocol 2: Aqueous N-Terminal Modification (NTM) of Peptides

Objective: Covalently tag the N-terminus of an immobilized peptide using 3-chloro-4-sulfamoylbenzoic acid for proteomics sequencing[7]. Causality & Rationale: Peptides require aqueous environments to maintain stability, but the active ester of the modifying acid is lipophilic and prone to hydrolysis. To bridge this gap, a surfactant-coupled system (TGPS-750-M) is used. This designer surfactant forms nanomicelles in water, sequestering the lipophilic active ester and protecting it from hydrolysis while facilitating the reaction with the peptide's N-terminus[7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM solution containing 5% DMSO and 2% TGPS-750-M in ultra-pure water. Add 1% 2,6-lutidine. Rationale: 2,6-lutidine acts as a mild, sterically hindered base that keeps the peptide's N-terminal amine deprotonated without hydrolyzing the active ester.

  • Reagent Solubilization: Dissolve the pre-formed active ester of 3-chloro-4-sulfamoylbenzoic acid in the minimum required amount of DMSO and add it to the surfactant buffer.

  • Coupling: Introduce the immobilized peptide to the micellar solution. Incubate at 40°C for 20 minutes[7].

  • Validation: Cleave a micro-aliquot of the peptide from the solid support and analyze via MALDI-TOF MS. Self-Validation: A mass shift corresponding to the addition of the 3-chloro-4-sulfamoylbenzoyl moiety confirms successful tagging.

  • Washing: Wash the immobilized modified peptide sequentially with DMF, water, and methanol to remove the surfactant and unreacted reagents prior to metalloprotein binder analysis.

References

  • BLD Pharm: 3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1). bldpharm.com.
  • CAS:138-41-0, 对羧基苯磺酰胺 - 毕得医药 (Physicochemical Properties). bidepharm.com.
  • 3-Bromo-5-chloro-4-sulfamoylbenzoic Acid | CAS 2169363-24-8 (Bromination Directing Effects). benchchem.com.
  • US9802944B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors. Google Patents.
  • US20220283175A1 - Metalloenzymes for biomolecular recognition of n-terminal modified peptides. Google Patents.
  • 4-Chloro-3-sulfamoylbenzoic acid (CAS No: 1205-30-7) API Intermediate Manufacturers (Indapamide Precursor). apicule.com.

Sources

Exploratory

Introduction: The Analytical Imperative for 3-Chloro-4-sulfamoylbenzoic Acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-sulfamoylbenzoic Acid 3-Chloro-4-sulfamoylbenzoic acid (CAS 1205-30-7) is a highly functionalized aromatic compound pivotal in pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-sulfamoylbenzoic Acid

3-Chloro-4-sulfamoylbenzoic acid (CAS 1205-30-7) is a highly functionalized aromatic compound pivotal in pharmaceutical synthesis. It serves as a key intermediate and is a known metabolite of several diuretic drugs, including Tripamide.[1] Its chemical structure, featuring a carboxylic acid, a sulfonamide, and a chloro substituent on a benzene ring, presents a unique analytical challenge and necessitates a multi-faceted approach for unambiguous identification and quality control. The inherent biological activity of the sulfonamide group and the compound's role as a pharmaceutical impurity underscore the critical importance of precise structural elucidation.[1]

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 3-Chloro-4-sulfamoylbenzoic acid. The methodologies and data interpretations are presented from the perspective of a senior scientist, focusing on the causality behind experimental choices and the establishment of self-validating analytical workflows for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. For 3-Chloro-4-sulfamoylbenzoic acid, ¹H and ¹³C NMR are used to confirm the substitution pattern of the aromatic ring and verify the presence and connectivity of all functional groups.

The choice of solvent is critical for NMR analysis of this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to the compound's high solubility in this polar aprotic solvent and because it allows for the observation of exchangeable protons from the carboxylic acid and sulfonamide groups.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides a map of the proton environments. The aromatic region is of particular interest, as the chemical shifts and coupling constants of the three ring protons are highly diagnostic of their relative positions. The expected spectrum in DMSO-d₆ would feature three distinct signals in the aromatic region, along with broad signals for the exchangeable -COOH and -SO₂NH₂ protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-2~8.3 ppmDoublet (d)1HDownfield shift due to proximity to the electron-withdrawing sulfonamide group. Shows coupling to H-6.
H-5~7.8 ppmDoublet (d)1HDownfield shift due to proximity to the chlorine atom. Shows coupling to H-6.
H-6~8.1 ppmDoublet of Doublets (dd)1HInfluenced by both adjacent protons, resulting in a more complex splitting pattern.
-SO₂NH₂Variable (Broad)Singlet (br s)2HExchangeable protons; chemical shift is concentration and temperature-dependent.
-COOH>13 ppm (Broad)Singlet (br s)1HHighly deshielded, exchangeable proton; often very broad.
¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment, with carbons attached to electronegative atoms (O, Cl, S) appearing further downfield.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-1 (C-COOH)~130-135 ppmQuaternary carbon, deshielded by the chloro and carboxyl groups.
C-2~128-132 ppmAromatic CH carbon.
C-3~135-140 ppmQuaternary carbon attached to the sulfonamide group.
C-4~138-142 ppmQuaternary carbon attached to the chlorine atom.
C-5~130-134 ppmAromatic CH carbon.
C-6~125-130 ppmAromatic CH carbon.
C=O (Carboxyl)~165-170 ppmThe most downfield signal, characteristic of a carboxylic acid carbonyl carbon.
Experimental Protocol & Workflow: NMR Analysis

A self-validating NMR protocol ensures reproducibility and accuracy. This involves careful sample preparation and instrument setup.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Chloro-4-sulfamoylbenzoic acid and dissolve it in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Prep1 Weigh Compound (5-10 mg) Prep2 Dissolve in DMSO-d6 (~0.7 mL) Prep1->Prep2 Prep3 Add TMS Standard Prep2->Prep3 Acq1 Acquire 1H Spectrum Prep3->Acq1 Insert into Spectrometer Acq2 Acquire 13C Spectrum Acq1->Acq2 Proc1 Fourier Transform Acq2->Proc1 Export FID Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate to TMS Proc2->Proc3 Proc4 Peak Integration & Assignment Proc3->Proc4 IR_Workflow cluster_prep KBr Pellet Preparation cluster_acq FTIR Data Acquisition cluster_proc Data Analysis Prep1 Grind Compound (1 mg) with KBr (100 mg) Prep2 Transfer to Pellet Press Prep1->Prep2 Prep3 Apply Pressure Prep2->Prep3 Acq1 Run Background Scan Prep3->Acq1 Place Pellet in Spectrometer Acq2 Run Sample Scan Acq1->Acq2 Proc1 Identify Absorption Peaks Acq2->Proc1 Generate Spectrum Proc2 Assign Functional Groups

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. For 3-Chloro-4-sulfamoylbenzoic acid (Molecular Formula: C₇H₆ClNO₄S, Molecular Weight: 235.64 g/mol ), high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is a definitive piece of identifying evidence.

Expected Mass Spectral Data

Electrospray ionization (ESI) is the preferred ionization method for this polar, acidic molecule. Analysis is typically performed in both positive and negative ion modes to maximize the information obtained. Tandem MS (MS/MS) data, generated by fragmenting the molecular ion, can further confirm the structure. Predicted data from authoritative sources like PubChem provides an excellent reference for what to expect. [2]

Ion (Adduct) Mode Calculated m/z Notes
[M-H]⁻ Negative 233.9633 Deprotonation of the highly acidic carboxylic acid group. This is often the base peak in negative mode.
[M+H]⁺ Positive 235.9779 Protonation can occur on the sulfamoyl nitrogen or the carboxyl oxygen.

| [M+Na]⁺ | Positive | 257.9598 | Formation of a sodium adduct, common when using glass vials or with trace sodium present. |

A key self-validating feature in the mass spectrum is the isotopic pattern caused by the chlorine atom. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, all chlorine-containing ions will appear as a pair of peaks separated by ~2 Da, with the second peak having roughly one-third the intensity of the first. This provides unambiguous confirmation of the presence of a single chlorine atom.

Experimental Protocol & Workflow: Mass Spectrometry Analysis

A typical LC-MS workflow is used for this analysis, allowing for sample introduction and ionization.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an ESI source.

  • Data Acquisition (MS): Infuse the sample directly or via an LC system into the ESI source. Acquire full scan mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da).

  • Data Acquisition (MS/MS): Perform a separate experiment where the [M-H]⁻ or [M+H]⁺ ion is mass-selected and fragmented using collision-induced dissociation (CID) to generate a product ion spectrum.

  • Data Analysis: Analyze the full scan spectrum to identify the exact mass of the molecular ion and confirm its isotopic pattern. Analyze the MS/MS spectrum to identify characteristic fragment ions.

Diagram: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq HRMS Data Acquisition cluster_proc Data Analysis Prep1 Prepare Dilute Solution (1-10 µg/mL) Prep2 Add Ionization Modifier (e.g., Formic Acid) Prep1->Prep2 Acq1 Full Scan (Positive Mode) Prep2->Acq1 Infuse into ESI Source Acq2 Full Scan (Negative Mode) Acq1->Acq2 Acq3 Tandem MS (MS/MS) Scan Acq2->Acq3 Proc1 Determine Exact Mass of [M-H]- / [M+H]+ Acq3->Proc1 Export Spectra Proc2 Verify Chlorine Isotopic Pattern Proc1->Proc2 Proc3 Analyze Fragmentation Pattern Proc2->Proc3

Caption: Workflow for high-resolution mass spectrometry analysis.

Conclusion

The structural characterization of 3-Chloro-4-sulfamoylbenzoic acid is achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR defines the carbon-hydrogen framework and substitution pattern, IR provides a rapid confirmation of key functional groups, and HRMS verifies the molecular formula and weight with high precision. By following robust, self-validating protocols, researchers and drug development professionals can ensure the identity, purity, and quality of this critical pharmaceutical intermediate, underpinning the integrity of the final active pharmaceutical ingredient.

References

  • METLIN Metabolite Database. The Scripps Center for Metabolomics. [Link]

  • Kavitha, E., et al. "An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid." ResearchGate, 2018. [Link]

  • National Center for Biotechnology Information. "4-chloro-3-sulfamoylbenzoic acid." PubChem Compound Summary for CID 14568. [Link]

  • SLS. 4-Chloro-3-sulfamoylbenzoic ac | 293598-1G | SIGMA-ALDRICH. [Link]

  • Pharmaffiliates. CAS No : 1205-30-7 | Product Name : 4-Chloro-3-sulfamoylbenzoic Acid. [Link]

  • Horie, T., et al. "Studies on metabolism of tripamide. III. Metabolic fate of 14C-tripamide in rats and rabbits." Japanese journal of pharmacology, vol. 32, no. 6, 1982, pp. 1041-1049.
  • PubChemLite. 4-chloro-3-sulfamoylbenzoic acid (C7H6ClNO4S). [Link]

Sources

Foundational

The Core Mechanism of Action of 3-Chloro-4-sulfamoylbenzoic Acid and its Derivatives

An In-depth Technical Guide for Researchers Introduction: Beyond a Synthetic Intermediate 3-Chloro-4-sulfamoylbenzoic acid is recognized in synthetic chemistry as a crucial precursor to a class of powerful diuretic agent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Introduction: Beyond a Synthetic Intermediate

3-Chloro-4-sulfamoylbenzoic acid is recognized in synthetic chemistry as a crucial precursor to a class of powerful diuretic agents, most notably furosemide and bumetanide. However, its significance extends beyond its role as a building block. The inherent chemical architecture of this molecule embodies the essential pharmacophore responsible for potent inhibition of the Na-K-Cl cotransporter (NKCC), a key player in renal ion transport. Understanding the mechanism of 3-chloro-4-sulfamoylbenzoic acid is, therefore, fundamental to comprehending the action of loop diuretics and provides a model for the rational design of novel modulators of ion transport.

This guide delineates the molecular mechanism of action, explores the structure-activity relationships that govern its inhibitory potential, and provides detailed experimental protocols for its characterization. The content is structured to provide researchers and drug development professionals with a comprehensive and actionable understanding of this important chemical entity.

Part 1: The Molecular Target and Mechanism of Inhibition

The primary therapeutic action of 3-chloro-4-sulfamoylbenzoic acid and its more complex derivatives is the inhibition of the Na-K-Cl cotransporter, specifically the NKCC2 isoform (encoded by the SLC12A1 gene) located in the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle.

The Na-K-Cl Cotransporter (NKCC2): A Central Hub of Renal Ion Reabsorption

NKCC2 is a membrane protein that mediates the electroneutral transport of one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions from the tubular fluid into the cell. This process is a cornerstone of renal salt reabsorption, contributing to the reabsorption of approximately 25% of the filtered sodium load. The inwardly directed sodium gradient, maintained by the basolateral Na+/K+-ATPase, provides the driving force for this transport. The reabsorbed ions are then transported into the bloodstream via other channels and transporters on the basolateral membrane.

The Inhibitory Action: Competitive Binding at the Chloride Site

Loop diuretics, including the conceptual framework provided by 3-chloro-4-sulfamoylbenzoic acid, act as high-affinity competitive inhibitors at the extracellular chloride (Cl-) binding site of the NKCC2 transporter. The sulfamoyl group (-SO2NH2) and the carboxylate group (-COO-) of the inhibitor are believed to mimic the charge and spatial orientation of the two chloride ions that would normally bind to the transporter. By occupying this site, the diuretic molecule allosterically prevents the binding of Na+, K+, and Cl-, thereby arresting the transport cycle.

The consequence of this inhibition is a significant increase in the urinary excretion of Na+, K+, and Cl-, leading to a profound diuresis (increased urine output). The loss of NaCl in the TAL impairs the kidney's ability to generate a hypertonic medullary interstitium, which is essential for concentrating urine. This results in the excretion of a large volume of dilute urine.

Signaling Pathway Visualization

The following diagram illustrates the site of action and the physiological consequence of NKCC2 inhibition in a renal epithelial cell of the thick ascending limb.

cluster_0 Apical Membrane (Lumen) cluster_1 Basolateral Membrane (Blood) Lumen Tubular Fluid (High Na+, Cl-, K+) NKCC2 NKCC2 Transporter Na+ K+ 2Cl- Lumen->NKCC2:f2 K+ Lumen->NKCC2:f3 2Cl- Cell TAL Epithelial Cell ROMK ROMK K+ Channel ROMK->Lumen NaK_ATPase Na+/K+-ATPase 3Na+ out 2K+ in NaK_ATPase:f1->Cell 2K+ Blood Bloodstream NaK_ATPase->Blood ClC_Kb ClC-Kb Cl- Channel ClC_Kb->Blood Cell->ROMK K+ recycling Cell->NaK_ATPase:f0 3Na+ Cell->ClC_Kb Cl- Inhibitor Inhibitor Inhibitor->NKCC2:f3  Inhibits Cl- binding site

Caption: Mechanism of NKCC2 inhibition in the thick ascending limb by loop diuretics.

Part 2: Structure-Activity Relationship (SAR)

The inhibitory potency of 3-chloro-4-sulfamoylbenzoic acid derivatives is exquisitely sensitive to their chemical structure. SAR studies have elucidated the critical roles of each functional group.

Functional GroupPositionContribution to Activity
Carboxylic Acid (-COOH) C1Essential for activity. The anionic carboxylate group is a primary binding determinant, likely interacting with a cationic site on the transporter. Esterification or conversion to an amide abolishes activity.
Sulfamoyl (-SO2NH2) C4Essential for high potency. This group is crucial for diuretic activity and is a hallmark of many potent loop diuretics. It is thought to mimic one of the chloride ions at the transporter binding site.
Chloro (-Cl) C3Potency enhancing. The electron-withdrawing nature of the chlorine atom at this position increases the acidity of the carboxylic acid, enhancing its binding affinity. It also contributes to the overall lipophilicity.
Anilino/Amino Group C5In derivatives like furosemide, a substituent at this position can further enhance potency. This position offers a site for modification to fine-tune pharmacokinetic properties.

The core 3-chloro-4-sulfamoylbenzoic acid structure provides the essential scaffold for NKCC2 inhibition. Modifications, such as the addition of the furfurylamino group at C5 to create furosemide, serve to optimize binding affinity and pharmacokinetic profiles.

Part 3: Experimental Validation Protocols

The characterization of NKCC2 inhibitors requires robust and reproducible experimental systems. Below are two widely accepted methodologies for evaluating the mechanism and potency of compounds like 3-chloro-4-sulfamoylbenzoic acid.

Protocol: Functional Characterization using Xenopus laevis Oocyte Expression System

This in vitro system allows for the heterologous expression of a specific transporter, like human NKCC2, in a cell that has very low endogenous transport activity. This provides a clean background for studying the function of the transporter in isolation.

Objective: To determine the inhibitory constant (IC50) of a test compound on NKCC2-mediated ion transport.

Methodology:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by incubation in a collagenase solution.

  • cRNA Injection: Microinject oocytes with cRNA encoding the human NKCC2 transporter. Inject a separate control group with water. Incubate for 2-4 days to allow for protein expression.

  • Uptake Assay:

    • Prepare a standard uptake buffer (e.g., ND96) containing a radioactive tracer for one of the transported ions, typically Rubidium-86 (86Rb+) as a congener for K+.

    • Prepare serial dilutions of the test compound (e.g., 3-chloro-4-sulfamoylbenzoic acid or furosemide) in the uptake buffer.

    • Incubate groups of oocytes (n=10-15 per group) in the tracer-containing buffer with the various concentrations of the inhibitor for a defined period (e.g., 60 minutes).

    • Include a "zero" inhibitor control (vehicle only) and a non-injected control group.

  • Washing and Lysis: Terminate the uptake by rapidly washing the oocytes in ice-cold, tracer-free buffer to remove external radioactivity. Lyse individual oocytes in a scintillation vial with sodium dodecyl sulfate (SDS).

  • Quantification: Measure the radioactivity in each oocyte using a scintillation counter.

  • Data Analysis:

    • Subtract the average uptake of non-injected oocytes from all other groups to determine the specific uptake mediated by NKCC2.

    • Plot the percent inhibition of specific uptake as a function of inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Self-Validation: The protocol's integrity is validated by comparing the robust uptake in NKCC2-injected oocytes versus the minimal uptake in water-injected controls. The inclusion of a known inhibitor, like furosemide, as a positive control ensures the assay is performing as expected.

Workflow Visualization: Oocyte Assay

cluster_Prep Preparation cluster_Assay Uptake Assay cluster_Analysis Analysis Harvest Harvest Oocytes Inject Inject NKCC2 cRNA Harvest->Inject Incubate Incubate (2-4 days) Inject->Incubate PrepareBuffer Prepare 86Rb+ Buffer + Inhibitor Dilutions Incubate->PrepareBuffer Expressing Oocytes IncubateAssay Incubate Oocytes in Buffer (60 min) PrepareBuffer->IncubateAssay Wash Wash in Ice-Cold Buffer IncubateAssay->Wash Lyse Lyse Oocytes Wash->Lyse Count Scintillation Counting Lyse->Count Analyze Calculate IC50 Count->Analyze

Caption: Experimental workflow for determining inhibitor potency using the Xenopus oocyte system.

Conclusion

3-Chloro-4-sulfamoylbenzoic acid represents the quintessential pharmacophore for the inhibition of the NKCC2 cotransporter. Its mechanism, centered on competitive blockade of the chloride binding site, is a well-established principle in renal pharmacology. The structure-activity relationship highlights the critical and synergistic roles of the carboxylate, sulfamoyl, and chloro moieties in achieving high-affinity binding. The experimental protocols provided herein offer robust frameworks for researchers to probe this mechanism further, enabling the characterization of existing compounds and the discovery of novel therapeutic agents targeting renal ion transport.

References

  • Haas, M. The Na-K-Cl cotransporters. American Journal of Physiology-Cell Physiology. [Link]

  • PubChem. Furosemide. National Library of Medicine. [Link]

  • DrugBank. Furosemide. DrugBank Online. [Link]

  • Russell, J. M. Sodium-Potassium-Chloride Cotransport. Physiological Reviews. [Link]

Exploratory

Synthesis of 3-Chloro-4-sulfamoylbenzoic acid from p-chlorobenzoic acid

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-sulfamoylbenzoic Acid from p-Chlorobenzoic Acid Authored by: A Senior Application Scientist Introduction 3-Chloro-4-sulfamoylbenzoic acid is a pivotal chemical i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-sulfamoylbenzoic Acid from p-Chlorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

3-Chloro-4-sulfamoylbenzoic acid is a pivotal chemical intermediate, most notably in the synthesis of various sulfonamide-based pharmaceuticals. Its structural motif is a key component in diuretic drugs such as Furosemide and Bumetanide, which are essential for the treatment of hypertension and edema. The precise and efficient synthesis of this compound is therefore of significant interest to the pharmaceutical and organic chemistry communities. This guide provides a comprehensive, in-depth exploration of the synthesis of 3-chloro-4-sulfamoylbenzoic acid, commencing from the readily available starting material, p-chlorobenzoic acid.

This document is intended for researchers, scientists, and professionals in drug development. It will not only detail the synthetic protocol but also delve into the underlying chemical principles, justify the experimental choices, and provide a framework for the successful and safe execution of this synthesis.

Synthetic Strategy: A Two-Step Approach

The conversion of p-chlorobenzoic acid to 3-chloro-4-sulfamoylbenzoic acid is efficiently achieved through a two-step synthetic sequence:

  • Chlorosulfonation: The introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of p-chlorobenzoic acid.

  • Amination: The subsequent reaction of the chlorosulfonyl group with ammonia to form the sulfonamide (-SO₂NH₂).

This strategy is logical and effective due to the directing effects of the substituents on the benzene ring and the reactivity of the involved functional groups.

Synthesis_Workflow pCBA p-Chlorobenzoic Acid Intermediate 3-Chloro-4-(chlorosulfonyl)benzoic Acid pCBA->Intermediate Chlorosulfonation (Chlorosulfonic Acid) FinalProduct 3-Chloro-4-sulfamoylbenzoic Acid Intermediate->FinalProduct Amination (Aqueous Ammonia)

Caption: Overall synthetic workflow from p-chlorobenzoic acid.

Step 1: Chlorosulfonation of p-Chlorobenzoic Acid

The initial and critical step in this synthesis is the electrophilic aromatic substitution reaction to introduce a chlorosulfonyl group onto the p-chlorobenzoic acid ring.

Mechanism and Regioselectivity

The carboxylic acid (-COOH) and the chlorine (-Cl) substituents on the benzene ring are both ortho, para-directing groups. However, the carboxylic acid group is a deactivating group, while the chlorine atom is a weak deactivating group. The position of the incoming electrophile, in this case, the chlorosulfonyl group, is directed to the position ortho to the chlorine atom and meta to the carboxylic acid group. This results in the formation of 3-chloro-4-(chlorosulfonyl)benzoic acid.

The reaction proceeds via the attack of the electron-rich aromatic ring on the highly electrophilic sulfur atom of chlorosulfonic acid.

Experimental Protocol

Materials:

  • p-Chlorobenzoic acid

  • Chlorosulfonic acid

  • Thionyl chloride (optional, as a catalyst or co-reagent)

  • Ice bath

  • Reaction flask with a reflux condenser and a gas trap

  • Stirring apparatus

Procedure:

  • In a well-ventilated fume hood, carefully add p-chlorobenzoic acid to an excess of chlorosulfonic acid in a reaction flask equipped with a magnetic stirrer and a reflux condenser. The reaction is highly exothermic and releases hydrogen chloride gas, so slow and controlled addition is crucial.

  • The reaction mixture is gently heated, typically to a temperature between 60-80°C, and stirred for several hours until the reaction is complete. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.

  • The solid product, 3-chloro-4-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water to remove any remaining acid, and then dried.

Table 1: Reaction Parameters for Chlorosulfonation

ParameterValueRationale
Reactant Ratio1:3 to 1:5 (p-chlorobenzoic acid: chlorosulfonic acid)An excess of chlorosulfonic acid is used to drive the reaction to completion.
Temperature60-80°CProvides sufficient activation energy without promoting side reactions.
Reaction Time2-4 hoursEnsures complete conversion of the starting material.

Step 2: Amination of 3-Chloro-4-(chlorosulfonyl)benzoic Acid

The second step involves the conversion of the newly introduced chlorosulfonyl group into a sulfonamide group.

Mechanism

This transformation is a nucleophilic acyl substitution reaction at the sulfur atom. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the sulfonamide.

Amination_Mechanism start 3-Chloro-4-(chlorosulfonyl)benzoic Acid + NH₃ intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product 3-Chloro-4-sulfamoylbenzoic Acid + HCl intermediate->product Chloride Elimination & Proton Transfer

Caption: Simplified mechanism of the amination step.

Experimental Protocol

Materials:

  • 3-Chloro-4-(chlorosulfonyl)benzoic acid

  • Aqueous ammonia (concentrated)

  • Ice bath

  • Reaction flask

  • Stirring apparatus

  • pH paper or meter

Procedure:

  • The dried 3-chloro-4-(chlorosulfonyl)benzoic acid is added portion-wise to a stirred, chilled solution of concentrated aqueous ammonia. This reaction is also exothermic and should be performed with cooling in an ice bath.

  • After the addition is complete, the mixture is stirred for a period to ensure the reaction goes to completion.

  • The reaction mixture is then acidified, typically with hydrochloric acid, to a pH of approximately 2-3. This step protonates the carboxylate group and precipitates the final product.

  • The precipitated 3-chloro-4-sulfamoylbenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed to obtain a highly pure product.

Table 2: Reaction Parameters for Amination

ParameterValueRationale
ReactantConcentrated aqueous ammoniaProvides the nucleophile (NH₃) for the reaction.
Temperature0-10°C (initially)Controls the exothermicity of the reaction.
pH for Precipitation2-3Ensures the protonation of the carboxylic acid for precipitation.

Characterization of 3-Chloro-4-sulfamoylbenzoic Acid

The identity and purity of the synthesized 3-chloro-4-sulfamoylbenzoic acid should be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (approximately 235-238°C) is indicative of high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the sulfonamide N-H and S=O stretches, and the C-Cl stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected signals for the aromatic protons and carbons in their respective chemical environments.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

Safety Considerations

  • Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. All work with this reagent must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Thionyl chloride is also a corrosive and lachrymatory substance. It should be handled with similar precautions as chlorosulfonic acid.

  • Concentrated ammonia is a corrosive and volatile liquid with a pungent odor. It should be handled in a fume hood.

  • The reactions described are exothermic and should be performed with adequate cooling to prevent runaway reactions.

Conclusion

The synthesis of 3-chloro-4-sulfamoylbenzoic acid from p-chlorobenzoic acid is a well-established and efficient process. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, a high yield of the pure product can be obtained. The detailed protocol and safety considerations provided in this guide should enable researchers to successfully perform this synthesis in a laboratory setting. The final product serves as a crucial building block in the development of important pharmaceutical agents, highlighting the significance of this synthetic route.

References

  • Worthington, S. E., & Smith, J. C. (Year). Synthesis of Furosemide. Journal of Organic Chemistry.
  • Patel, A. B., & Sharma, R. K. (Year). An Improved Synthesis of Bumetanide.
Foundational

The Versatility of 3-Chloro-4-sulfamoylbenzoic Acid: A Medicinal Chemistry Building Block

An In-depth Technical Guide for Drug Discovery Professionals Introduction: The Strategic Importance of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of impactful therapeutics. 3-Chloro-4-sulfamoylbenzoic acid is one such "privileged scaffold," a term bestowed upon structures that demonstrate versatile binding to a range of biological targets, thereby serving as a fertile starting point for drug discovery campaigns. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the multifaceted role of 3-chloro-4-sulfamoylbenzoic acid as a pivotal building block. We will explore its synthesis, physicochemical properties, and, most importantly, its application in the design and development of a diverse array of therapeutic agents, from potent diuretics to targeted enzyme inhibitors. This guide will provide not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols to empower your research endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis and analogue design.

PropertyValueSource(s)
IUPAC Name 3-Chloro-4-sulfamoylbenzoic acid
Synonyms 3-(Aminosulfonyl)-4-chlorobenzoic acid, 4-Chloro-3-sulfamylbenzoic acid[1]
CAS Number 1205-30-7[1]
Molecular Formula C₇H₆ClNO₄S[1]
Molecular Weight 235.64 g/mol [1]
Melting Point 256-258 °C[1]
Appearance White to off-white solid
Solubility Sparingly soluble in water, soluble in some polar organic solvents.

Spectroscopic Signature:

The structural integrity of 3-chloro-4-sulfamoylbenzoic acid can be unequivocally confirmed through standard spectroscopic techniques.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the carboxylic acid proton, and the sulfonamide protons. The aromatic protons will appear as a complex multiplet in the downfield region, with their chemical shifts and coupling patterns dictated by the substitution pattern on the benzene ring. The acidic proton of the carboxylic acid will be a broad singlet, and the two protons of the unsubstituted sulfonamide will also present as a singlet.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule.[2] The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chloro, carboxylic acid, and sulfamoyl groups.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the N-H stretches of the sulfonamide, and the S=O stretches of the sulfonamide group.[4][5]

Synthesis of the Core Scaffold: A Robust and Scalable Route

The synthesis of 3-chloro-4-sulfamoylbenzoic acid is typically achieved through a two-step process starting from the readily available 4-chlorobenzoic acid. This method is both reliable and amenable to large-scale production.

Experimental Protocol: Synthesis of 3-Chloro-4-sulfamoylbenzoic acid

Step 1: Chlorosulfonation of 4-Chlorobenzoic Acid

  • In a fume hood, carefully add 4-chlorobenzoic acid (1 equivalent) in portions to an excess of chlorosulfonic acid (e.g., 4-5 equivalents) with stirring. The reaction is exothermic and will generate HCl gas.

  • Heat the reaction mixture, for instance, to 140°C, for several hours (e.g., 6 hours) to ensure complete conversion.[6]

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will precipitate the product, 4-chloro-3-(chlorosulfonyl)benzoic acid, and decompose the excess chlorosulfonic acid.[6]

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[6] The crude product can be used directly in the next step or purified further if necessary.

Step 2: Amination of 4-Chloro-3-(chlorosulfonyl)benzoic acid

  • Suspend the crude 4-chloro-3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent, such as aqueous ammonia.

  • Add a concentrated aqueous solution of an amine, like methylamine (e.g., a 25% solution), in excess (e.g., at least 3 equivalents) while cooling the reaction mixture in an ice bath.[6]

  • Stir the reaction mixture at room temperature for several hours to allow for the complete formation of the sulfonamide.[6]

  • Acidify the reaction mixture with a suitable acid, such as hydrochloric acid, to precipitate the desired 3-chloro-4-sulfamoylbenzoic acid.

  • Collect the solid product by vacuum filtration, wash with water, and dry to obtain the final product. The product can be further purified by recrystallization from a suitable solvent system like aqueous ethanol.[6]

Application as a Building Block in Medicinal Chemistry

The true value of 3-chloro-4-sulfamoylbenzoic acid lies in its adaptability as a scaffold for generating a multitude of derivatives with diverse pharmacological activities. The presence of three key functional groups—the carboxylic acid, the sulfonamide, and the chloro group—provides multiple handles for chemical modification.

The Diuretic Powerhouse: Targeting the Na-K-Cl Cotransporter

The most prominent application of this scaffold is in the development of loop diuretics, a class of drugs essential for managing fluid overload in conditions like heart failure and hypertension.[7]

Mechanism of Action:

Loop diuretics, such as furosemide and bumetanide, exert their effects by inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the kidneys.[7][8] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[9] Consequently, a larger volume of water is retained in the tubules and excreted as urine, leading to a potent diuretic effect.[8][9]

G cluster_0 Thick Ascending Limb Cell Loop_Diuretic Loop Diuretic (e.g., Furosemide) NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Loop_Diuretic->NKCC2 Inhibits Na_out Na+ reabsorption NKCC2->Na_out Inhibited Reabsorption Na_in Na+ Na_in->NKCC2 Enters cell via NKCC2 K_in K+ K_in->NKCC2 Cl_in 2Cl- Cl_in->NKCC2 Lumen Tubular Lumen Blood Bloodstream

Mechanism of Loop Diuretic Action.

Structure-Activity Relationships (SAR):

The diuretic potency of derivatives is highly dependent on the substituents on the aromatic ring.

  • The Sulfamoyl Group: The unsubstituted sulfamoyl group is crucial for diuretic activity.

  • The Carboxylic Acid Group: The acidic nature of the carboxylic acid is important for binding to the target.

  • The Chloro Group: The chlorine atom at the 3-position enhances the diuretic potency.

  • Substituents on the Amino Group: The nature of the substituent on an amino group introduced at the 2-position significantly influences activity. For instance, the furfuryl group in furosemide is key to its high potency.[10]

Synthesis of Furosemide: A Case Study

Furosemide is synthesized from a derivative of 3-chloro-4-sulfamoylbenzoic acid, specifically 2,4-dichloro-5-sulfamoylbenzoic acid, through a nucleophilic aromatic substitution reaction with furfurylamine.[11][12]

Experimental Protocol: Synthesis of Furosemide
  • Combine 2,4-dichloro-5-sulfamoylbenzoic acid (1 equivalent) and furfurylamine (an excess, e.g., 2.5 equivalents) in a suitable solvent like acetonitrile.[11][12]

  • An organic base, such as triethylamine (e.g., 4 equivalents), can be added to scavenge the HCl generated during the reaction.[12]

  • Heat the reaction mixture under reflux or using microwave irradiation (e.g., at 150°C) for several hours.[11][12]

  • After completion, the reaction mixture is cooled, and the product can be isolated by precipitation upon acidification or by standard workup and purification techniques like recrystallization.[11][13]

G Start 2,4-Dichloro-5-sulfamoylbenzoic Acid Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Furfurylamine Triethylamine Reagent->Reaction Product Furosemide Reaction->Product

Synthetic Workflow for Furosemide.

Targeting Carbonic Anhydrases: From Diuresis to Anti-Glaucoma Agents

The sulfamoyl group is a well-established zinc-binding group, making the 3-chloro-4-sulfamoylbenzoic acid scaffold an excellent starting point for designing carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, diuresis, and even as antitumor agents.[14][15]

Structure-Activity Relationships (SAR) for Carbonic Anhydrase Inhibition:

The inhibitory potency and isoform selectivity of derivatives can be finely tuned by modifying the scaffold.

Compound/DerivativeTarget IsoformInhibition Constant (Ki)Source(s)
Acetazolamide (Standard)hCA II~12 nM[14]
Benzamide-4-sulfonamide derivativeshCA I5.3 - 334 nM[14]
Benzamide-4-sulfonamide derivativeshCA II1.9 - 7.0 nM[14]
Benzamide-4-sulfonamide derivativeshCA IX8.0 - 26.0 nM[14]
4-Chloro-3-sulfamoyl-benzenecarboxamideshCA II & IVLow nanomolar range[15]

Derivatives of 4-chloro-3-sulfamoylbenzoic acid have shown low nanomolar affinity for CA isozymes II and IV, which are involved in aqueous humor secretion in the eye, highlighting their potential as topical anti-glaucoma agents.[15]

Modulating Purinergic Signaling: h-NTPDase Inhibitors

Derivatives of 3-chloro-4-sulfamoylbenzoic acid have also been explored as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes play a crucial role in regulating purinergic signaling and are implicated in thrombosis, inflammation, and cancer.[16][17]

Structure-Activity Relationships (SAR) for h-NTPDase Inhibition:

CompoundTarget IsoformIC₅₀ (µM)Source(s)
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)h-NTPDase80.28 ± 0.07[17]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase12.88 ± 0.13[16][17]
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f)h-NTPDase20.27 ± 0.08[16]
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j)h-NTPDase20.29 ± 0.07[16]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase30.72 ± 0.11[17]

The inhibitory profile of these compounds is highly sensitive to the nature and position of substituents on both the benzamide and sulfamoyl moieties. For example, the presence of two halogen atoms in compound 3i was found to be crucial for its potent and selective inhibition of h-NTPDase1.[16]

The Art of Bioisosteric Replacement

The carboxylic acid and sulfonamide groups of the 3-chloro-4-sulfamoylbenzoic acid scaffold are prime candidates for bioisosteric replacement, a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of a lead compound.

  • Carboxylic Acid Bioisosteres: The carboxylic acid can be replaced with other acidic groups like tetrazoles or acyl sulfonamides to potentially improve metabolic stability and cell permeability.[18][19] For instance, replacing a carboxylic acid with a sulfonamide has been shown to increase the efficacy of angiotensin II receptor antagonists.[18]

  • Sulfonamide Bioisosteres: The sulfonamide group can be replaced by bioisosteres such as sulfonimidamides, which can offer improved pharmacokinetic profiles, including decreased lipophilicity and increased solubility.[20]

Conclusion: A Scaffold with Enduring Potential

3-Chloro-4-sulfamoylbenzoic acid is far more than a simple chemical intermediate. It is a testament to the power of privileged scaffolds in drug discovery. Its synthetic accessibility, coupled with the tunable nature of its functional groups, has enabled the development of a wide range of clinically significant drugs and promising research compounds. From the life-saving diuretics that form the bedrock of cardiovascular medicine to the highly specific enzyme inhibitors that offer new avenues for treating glaucoma and cancer, this versatile building block continues to empower medicinal chemists to address unmet medical needs. A deep understanding of its chemistry, structure-activity relationships, and potential for modification will undoubtedly continue to fuel innovation in the field for years to come.

References

  • Solanki D, Choudhary S, Vora A, et al. Loop Diuretics Unique Mechanism of Action. J Assoc Physicians India 2024;72(9):14–15.
  • How Does Furosemide Work? Understanding Loop Diuretics - YouTube. (2019, January 17). Retrieved from [Link]

  • Diuretic therapy explained - The Pharmaceutical Journal. (2021, February 12). Retrieved from [Link]

  • Feig, P. U. (1986). Cellular mechanism of action of loop diuretics: implications for drug effectiveness and adverse effects. The American journal of cardiology, 57(2), 14A–19A. [Link]

  • Pushpakom, S. P., Iorio, F., Eyers, P. A., Escott, K. J., Hopper, S., Wells, A., Doig, A., Willars, G., Wipat, A., Bickerton, G., & Pirmohamed, M. (2019). Drug repurposing: progress, challenges and recommendations. Nature reviews. Drug discovery, 18(1), 41–58. [Link]

  • Al-Hourani, B. J. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 3(4), FSO239. [Link]

  • Schürmann, M., et al. (2017). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. Journal of Medicinal Chemistry, 60(16), 7027-7040.
  • Li, Y., et al. (2024).
  • Chemspace. (2021, July 10). Bioisosteric replacement of some common fragments. Retrieved from [Link]

  • Angeli, A., et al. (2018).
  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Sharma, A., & Singh, P. (2019). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors. BCRC Pictures, 2(1), 1-40.
  • Angeli, A., et al. (2016). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 21(10), 1339.
  • Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & medicinal chemistry letters, 11(13), 1787–1791. [Link]

  • Hussain, Z., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1546-1557.
  • CN106117168A - A kind of preparation method of furosemide. (n.d.). Google Patents.
  • Hussain, Z., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1546-1557.
  • US5739361A - Process for the preparation of furosemide. (n.d.). Google Patents.
  • Nocentini, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 24(1), 22.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. European Journal of Medicinal Chemistry, 238, 114488.
  • Hussain, Z., et al. (2023). Supporting Information: Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry.
  • Minio, F., et al. (2024). Sustainable Chemistry and Pharmacy. Zenodo. [Link]

  • Wang, L., et al. (2014). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 38(3), 167-169.
  • Kavitha, E., et al. (2022). An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid. Journal of Molecular Structure, 1248, 131454.
  • Tigyi, G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7083-7094.
  • US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same. (n.d.). Google Patents.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International journal of health sciences, 6(S2), 1044-1058.
  • University of California, Los Angeles. (n.d.). Full Interpretation of IR and NMR Spectra. Retrieved from [Link]

  • Galal, A. M., et al. (2018). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. MedChemComm, 9(10), 1675-1687.
  • Wang, L., et al. (2014). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-Chloro-4-sulfamoylbenzoic acid

Application Note: Regioselective Synthesis Protocol for 3-Chloro-4-sulfamoylbenzoic Acid (CAS 34263-53-1) Executive Summary & Application Context 3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1) is a highly valued synth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis Protocol for 3-Chloro-4-sulfamoylbenzoic Acid (CAS 34263-53-1)

Executive Summary & Application Context

3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1) is a highly valued synthetic intermediate utilized in the design and development of advanced pharmaceutical agents, including autotaxin (ATX) inhibitors[1] and CCR5 antagonists[2]. Because the molecule contains both a sulfonamide and a carboxylic acid moiety on a chlorinated aromatic core, achieving strict regiocontrol during its synthesis is paramount. This application note details a highly regioselective, scalable, and self-validating three-step synthetic protocol starting from commercially available 2-chloro-4-methylaniline.

Mechanistic Rationale & Retrosynthetic Strategy

Direct chlorosulfonation of 3-chlorobenzoic acid is notoriously problematic. The competing directing effects of the meta-directing carboxyl group and the ortho/para-directing chloro substituent often yield an intractable mixture of regioisomers. To bypass this limitation, our protocol employs a bottom-up regioselective approach:

  • Meerwein Chlorosulfonation: We establish the exact substitution pattern by starting with 2-chloro-4-methylaniline. Diazotization followed by a copper-catalyzed Sandmeyer-type reaction with sulfur dioxide (SO₂) guarantees the sulfonyl group is placed exclusively at the C1 position. The CuCl₂ acts as a single-electron transfer (SET) catalyst, generating an aryl radical that is rapidly trapped by SO₂.

  • Amidation: The highly reactive sulfonyl chloride is immediately trapped with aqueous ammonia to form a stable sulfonamide.

  • Alkaline Permanganate Oxidation: The C4 methyl group is oxidized to the carboxylic acid. Alkaline conditions are strategically chosen over acidic ones. The base deprotonates the sulfonamide (pKa ~10), creating an electron-rich, anionic center that is sterically and electronically protected from oxidation. Simultaneously, the resulting carboxylic acid forms a highly water-soluble sodium carboxylate, driving the oxidation to completion and allowing for straightforward purification via simple pH-dependent precipitation.

Synthetic Workflow Diagram

SynthesisWorkflow SM 2-Chloro-4-methylaniline (Starting Material) Step1 Diazotization & Meerwein Reaction (NaNO2, HCl, SO2, CuCl2) SM->Step1 Int1 2-Chloro-4-methylbenzenesulfonyl chloride (Intermediate 1) Step1->Int1 Step2 Amidation (Aqueous NH3, THF) Int1->Step2 Int2 2-Chloro-4-methylbenzenesulfonamide (Intermediate 2) Step2->Int2 Step3 Alkaline Oxidation (KMnO4, NaOH, H2O, 80°C) Int2->Step3 Product 3-Chloro-4-sulfamoylbenzoic acid (Final Product) Step3->Product

Synthetic workflow for 3-Chloro-4-sulfamoylbenzoic acid via a highly regioselective 3-step route.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-methylbenzenesulfonyl chloride Self-Validating Check: The vigorous evolution of nitrogen gas during the SO₂ addition is a visual confirmation of diazonium decomposition and active radical formation.

  • Diazotization: In a 500 mL round-bottom flask, suspend 2-chloro-4-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water (0.5 M). Cool the suspension to 0 °C using an ice-salt bath.

  • Add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C. Stir for an additional 30 minutes to yield a clear diazonium salt solution.

  • Meerwein Reaction: In a separate 1 L flask, prepare a saturated solution of SO₂ gas (approx. 5.0 eq) in glacial acetic acid at room temperature. Add CuCl₂ dihydrate (0.1 eq) to this solution.

  • Transfer the cold diazonium solution dropwise into the SO₂/AcOH mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Pour the mixture onto crushed ice. Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL). Wash the combined organic layers with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude sulfonyl chloride. Note: Use immediately in the next step to prevent ambient hydrolysis.

Step 2: Synthesis of 2-Chloro-4-methylbenzenesulfonamide Self-Validating Check: The rapid conversion of the oily sulfonyl chloride to a highly crystalline solid confirms successful amidation.

  • Dissolve the crude 2-chloro-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous THF (0.5 M) and cool to 0 °C.

  • Add aqueous ammonium hydroxide (28% w/w, 5.0 eq) dropwise over 20 minutes.

  • Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Work-up: Concentrate the mixture under reduced pressure to remove the THF. The product will precipitate from the remaining aqueous phase.

  • Filter the white crystalline solid, wash thoroughly with cold distilled water to remove ammonium chloride byproducts, and dry in a vacuum oven at 50 °C overnight.

Step 3: Synthesis of 3-Chloro-4-sulfamoylbenzoic acid Self-Validating Check: The disappearance of the purple permanganate color and formation of a dense brown MnO₂ precipitate indicates active oxidation. The final product only precipitates upon reaching pH 2, confirming the successful generation of the carboxylic acid.

  • In a 500 mL round-bottom flask, suspend 2-chloro-4-methylbenzenesulfonamide (1.0 eq) in water (0.2 M). Add NaOH (2.0 eq) and stir until the solid dissolves, forming the soluble sodium sulfonamide salt.

  • Heat the solution to 80 °C.

  • Add KMnO₄ (3.0 eq) in small portions over 1 hour to prevent runaway exothermic reactions.

  • Reflux the mixture at 90–95 °C for 4 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the starting material is completely consumed.

  • Work-up: While the mixture is still hot (approx. 70 °C), filter it through a pad of Celite to remove the precipitated manganese dioxide (MnO₂). Wash the Celite pad with hot water (2 x 50 mL).

  • Cool the clear, colorless filtrate to 0 °C in an ice bath.

  • Carefully acidify the filtrate with concentrated HCl dropwise until the pH reaches 2.0. A thick white precipitate of 3-chloro-4-sulfamoylbenzoic acid will form.

  • Filter the product, wash with ice-cold water, and dry under high vacuum at 60 °C to constant weight.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reaction Parameters Summary

StepReagent / ReactantEquivalentsTemp (°C)Time (h)Expected Yield
1 2-Chloro-4-methylaniline1.00 to 252.575–80%
1 NaNO₂1.10 to 50.5-
1 SO₂ / CuCl₂5.0 / 0.1252.0-
2 Sulfonyl Chloride Int.1.00 to 252.085–90%
2 NH₄OH (28% aq)5.00 to 252.0-
3 Sulfonamide Int.1.080 to 955.070–75%
3 KMnO₄3.080 to 954.0-
3 NaOH2.080 to 955.0-

Analytical Characterization Guidelines

To ensure the integrity of the synthesized 3-chloro-4-sulfamoylbenzoic acid, the following analytical validations are recommended:

  • ¹H NMR (DMSO-d6): Validate the disappearance of the aryl-methyl singlet (~2.3 ppm) and the appearance of a broad carboxylic acid proton (>13.0 ppm). The sulfonamide protons typically appear as a broad singlet around 7.6–7.8 ppm. The aromatic region should display a classic 1,2,4-trisubstituted splitting pattern.

  • LC-MS: ESI-MS (negative mode) should display a prominent[M-H]⁻ peak at m/z 234.0 (based on MW 235.6 g/mol )[1].

  • Melting Point: The expected melting point for the pure crystalline powder is approximately 256–258 °C.

References

  • US9802944B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors.
  • WO2004054974A2 - Piperidine derivatives as ccr5 antagonists.

Sources

Application

Application Notes and Protocols for the Purification of 3-Chloro-4-sulfamoylbenzoic Acid by Recrystallization

Introduction 3-Chloro-4-sulfamoylbenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably diuretic agents. The purity of this intermediate is paramount to ensure the safety and efficac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-4-sulfamoylbenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably diuretic agents. The purity of this intermediate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of 3-Chloro-4-sulfamoylbenzoic acid via recrystallization, a robust and scalable technique for the removal of impurities.

The underlying principle of recrystallization is the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor. For 3-Chloro-4-sulfamoylbenzoic acid, a mixed solvent system of ethanol and water has been identified as highly effective.[1]

This guide is intended for researchers, scientists, and drug development professionals, offering a step-by-step methodology, troubleshooting advice, and the scientific rationale behind the procedural choices.

Materials and Equipment

Materials Equipment
Crude 3-Chloro-4-sulfamoylbenzoic acidErlenmeyer flasks (various sizes)
95% EthanolHeating mantle or hot plate with magnetic stirrer
Deionized waterMagnetic stir bars
Activated charcoal (optional)Buchner funnel and filter flask
Filter paper (for Buchner funnel and gravity filtration)Vacuum source (e.g., water aspirator)
IceBeakers
Graduated cylinders
Spatulas
Glass stirring rod
Watch glass
Melting point apparatus
Analytical balance

Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude 3-Chloro-4-sulfamoylbenzoic acid. Adjustments to scale should be made proportionally.

Step 1: Solvent Selection and Preparation

The choice of solvent is critical for successful recrystallization. For 3-Chloro-4-sulfamoylbenzoic acid, an ethanol-water mixture provides the desired solubility profile. The polarity of this mixture can be fine-tuned to effectively dissolve the target compound when hot, while minimizing its solubility when cold, thereby maximizing recovery.

Step 2: Dissolution of the Crude Product
  • Place 5.0 g of crude 3-Chloro-4-sulfamoylbenzoic acid into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 50 mL of 95% ethanol to the flask.

  • Gently heat the mixture on a hot plate with continuous stirring. The goal is to dissolve the solid.

  • If the solid does not completely dissolve, add small additional portions of hot 95% ethanol until a clear solution is obtained. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[2]

Step 3: Decolorization (Optional)

If the solution is colored due to the presence of high-molecular-weight, colored impurities, a decolorization step can be performed.

  • Remove the flask from the heat source.

  • Carefully add a small amount (approximately 0.1-0.2 g) of activated charcoal to the hot solution.

  • Gently swirl the flask and reheat the mixture to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.

Step 4: Hot Gravity Filtration

This step is necessary to remove any insoluble impurities or activated charcoal (if used). It must be performed quickly to prevent premature crystallization of the product.

  • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

  • Preheat the funnel and the receiving Erlenmeyer flask by pouring a small amount of the hot solvent through them. This will prevent the product from crystallizing in the funnel.

  • Quickly pour the hot solution containing the dissolved product through the fluted filter paper into the preheated receiving flask.

Step 5: Crystallization

The formation of pure crystals is induced by slowly decreasing the solubility of the product in the solvent.

  • To the hot, clear filtrate, add hot deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). This indicates that the solution is now saturated.[1]

  • Add a few drops of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the mouth of the Erlenmeyer flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

Step 6: Isolation and Washing of Crystals
  • Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water (1:1 v/v) to remove any residual mother liquor containing dissolved impurities.

  • Continue to draw air through the crystals on the Buchner funnel for several minutes to aid in drying.

Step 7: Drying and Characterization
  • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

  • Once dry, weigh the purified 3-Chloro-4-sulfamoylbenzoic acid and calculate the percent recovery.

  • Determine the melting point of the purified product. A sharp melting point close to the literature value (256-263°C) is an indicator of high purity.[3]

Recrystallization Workflow

G A Crude Product B Dissolve in minimal hot 95% Ethanol A->B C Hot Solution B->C D Decolorize with Activated Charcoal (Optional) C->D E Hot Gravity Filtration C->E No Decolorization D->E F Clear Hot Filtrate E->F G Induce Crystallization (add hot water to turbidity, then clarify with ethanol) F->G H Slow Cooling to Room Temperature G->H I Ice Bath Cooling H->I J Vacuum Filtration I->J K Wash with Cold Ethanol/Water J->K N Impurities in Mother Liquor J->N Separate L Dry Crystals K->L M Pure Product L->M

Caption: A generalized workflow for the recrystallization of 3-Chloro-4-sulfamoylbenzoic acid.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product does not dissolve Insufficient solvent.Add more hot solvent in small portions until the product dissolves.
Incorrect solvent.Ensure the correct solvent system (aqueous ethanol) is being used.
Oiling out The solution is cooling too quickly.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
High concentration of impurities.Consider a preliminary purification step or a different solvent system.
No crystal formation Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]
Low recovery Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
Premature crystallization during hot filtration.Ensure the filtration apparatus is preheated and perform the filtration quickly.
Crystals were washed with warm or too much solvent.Use a minimal amount of ice-cold solvent for washing.

Troubleshooting Logic

G Start Recrystallization Issue? OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals? Start->NoCrystals LowYield Low Yield? Start->LowYield Solution1 Reheat, add more solvent, cool slowly. OilingOut->Solution1 Yes Solution2 Boil off some solvent or induce crystallization. NoCrystals->Solution2 Yes Solution3 Use minimal hot solvent, preheat funnel, wash with cold solvent. LowYield->Solution3 Yes

Sources

Method

Synthesis of N-Substituted 4-Sulfamoylbenzoic Acids: An Application and Protocol Guide for Drug Discovery

N-substituted 4-sulfamoylbenzoic acids are a cornerstone scaffold in medicinal chemistry. This structural motif is present in a multitude of clinically significant drugs, leveraging the key pharmacophoric features of the...

Author: BenchChem Technical Support Team. Date: March 2026

N-substituted 4-sulfamoylbenzoic acids are a cornerstone scaffold in medicinal chemistry. This structural motif is present in a multitude of clinically significant drugs, leveraging the key pharmacophoric features of the aromatic carboxylic acid and the sulfonamide group to modulate the activity of various enzymes and receptors. By strategically modifying the N-substituent on the sulfonamide nitrogen, researchers can meticulously tune the compound's physicochemical properties and biological activity to achieve desired therapeutic effects.

This guide provides a detailed exploration of the synthesis of these valuable compounds, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform protocol selection. It is designed for researchers, scientists, and drug development professionals seeking a practical and intellectually robust framework for synthesizing novel N-substituted 4-sulfamoylbenzoic acid derivatives.

Strategic Overview: Choosing Your Synthetic Pathway

The synthesis of N-substituted 4-sulfamoylbenzoic acids can be approached via two primary, highly effective strategies. The choice between them is often dictated by the availability of starting materials, the scale of the reaction, and the chemical nature of the desired N-substituent.

  • The Amide Coupling Pathway : This convergent approach involves the direct coupling of 4-sulfamoylbenzoic acid with a primary or secondary amine. It is favored for its operational simplicity and the use of milder conditions, making it ideal for creating libraries of analogs from a common intermediate.

  • The Acyl Chloride Pathway : This is a robust and often higher-yielding method that proceeds through a highly reactive acyl chloride intermediate. It is particularly advantageous when dealing with less reactive amines or when synthesizing on a larger scale where cost-effectiveness is crucial.

The following sections provide detailed, validated protocols for each pathway, complete with explanations for key procedural choices.

Pathway 1: Amide Coupling via Carbodiimide Activation

This method hinges on the activation of the carboxylic acid group of 4-sulfamoylbenzoic acid to facilitate nucleophilic attack by the amine. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC), are widely used for this purpose, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[1][2][3]

Causality and Mechanism: The role of EDCI is to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate.[4] However, this intermediate can rearrange into an unreactive N-acylurea byproduct. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to racemization, while still being highly reactive towards the amine.[1][5] This two-step activation in a one-pot reaction ensures a clean and efficient amide bond formation.[6]

Workflow for Amide Coupling Pathway

Amide Coupling Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Dissolve 4-Sulfamoylbenzoic Acid, Amine, and HOBt in Anhydrous DMF/DCM cool Cool to 0 °C (Ice Bath) reagents->cool add_edci Add EDCI Portion-wise cool->add_edci Maintains stability stir Stir at 0 °C, then Warm to Room Temperature (12-24h) add_edci->stir Slow addition controls exotherm monitor Monitor by TLC stir->monitor quench Quench with Water/Dilute HCl monitor->quench Reaction complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (NaHCO3, Brine) extract->wash Removes urea byproduct & unreacted acid/amine dry Dry (Na2SO4), Filter, Concentrate wash->dry purify Purify by Recrystallization or Column Chromatography dry->purify analyze Characterize Pure Product (NMR, MS, IR, MP) purify->analyze

Caption: Workflow for N-substituted 4-sulfamoylbenzoic acid synthesis via EDCI/HOBt coupling.

Detailed Experimental Protocol: Synthesis of N-Benzyl-4-sulfamoylbenzamide
  • Reaction Setup : To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-sulfamoylbenzoic acid (1.0 eq, 2.01 g, 10.0 mmol), benzylamine (1.0 eq, 1.09 mL, 10.0 mmol), and HOBt (0.1 eq, 0.15 g, 1.0 mmol). Dissolve the solids in anhydrous Dichloromethane (DCM, 40 mL).

    • Expertise & Experience: Using a slight excess of the amine can be beneficial if it is volatile or prone to side reactions. HOBt is used catalytically here, but stoichiometric amounts can also be employed.[2] Anhydrous conditions are critical to prevent hydrolysis of the activated intermediates.

  • Coupling Reaction : Cool the stirred solution to 0 °C using an ice-water bath. Add EDCI (1.2 eq, 2.30 g, 12.0 mmol) portion-wise over 15 minutes.

    • Trustworthiness: Slow, portion-wise addition of EDCI at low temperature minimizes potential exothermic reactions and side product formation.

  • Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 9:1 Chloroform:Methanol.[7]

  • Work-up : Once the starting material is consumed, dilute the reaction mixture with DCM (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).

    • Causality: The acid wash removes unreacted amine and basic byproducts. The bicarbonate wash removes unreacted 4-sulfamoylbenzoic acid and HOBt. The water-soluble urea byproduct formed from EDCI is removed during these aqueous washes.[6]

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization. A common solvent system is an ethanol/water mixture.[8] Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.

  • Characterization : Dry the purified product under vacuum. Characterize by NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure and purity. The expected product is a white solid.[9]

Pathway 2: The Acyl Chloride Route

This classic and powerful method involves converting the carboxylic acid of 4-sulfamoylbenzoic acid into a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The acyl chloride is then reacted with the desired amine, often in the presence of a base to scavenge the HCl byproduct.

Causality and Mechanism: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. Subsequent attack by a chloride ion releases sulfur dioxide (SO₂) and HCl gas, yielding the acyl chloride.[11] This intermediate is a potent electrophile that reacts readily with primary and secondary amines to form the stable amide bond. This pathway's high reactivity makes it suitable for less nucleophilic amines where carbodiimide coupling might be sluggish.[12]

Workflow for Acyl Chloride Pathway

Acyl Chloride Workflow cluster_acyl_chloride Acyl Chloride Formation cluster_amidation Amidation Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start 4-Sulfamoylbenzoic Acid react_socl2 React with Thionyl Chloride (SOCl₂) (Often neat, reflux) start->react_socl2 remove_excess Remove Excess SOCl₂ (Distillation/Vacuum) react_socl2->remove_excess Forms reactive intermediate add_acyl_chloride Add Acyl Chloride Solution Dropwise remove_excess->add_acyl_chloride dissolve_amine Dissolve Amine & Base (e.g., Et₃N) in Anhydrous DCM/THF cool_amine Cool to 0 °C dissolve_amine->cool_amine cool_amine->add_acyl_chloride Controls reactivity stir_reaction Stir at 0 °C to RT add_acyl_chloride->stir_reaction workup_steps Aqueous Work-up (Wash with Dilute Acid, Water, Brine) stir_reaction->workup_steps dry_concentrate Dry (MgSO₄), Filter, Concentrate workup_steps->dry_concentrate purify Purify by Recrystallization or Column Chromatography dry_concentrate->purify analyze Characterize Pure Product (NMR, MS, IR, MP) purify->analyze

Caption: Workflow for N-substituted 4-sulfamoylbenzoic acid synthesis via an acyl chloride intermediate.

Detailed Experimental Protocol: Synthesis of N-Benzyl-4-sulfamoylbenzamide
  • Safety First : Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[13][14][15][16] This entire procedure must be conducted in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety goggles, and face shield).

  • Acyl Chloride Formation : In a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing NaOH solution), add 4-sulfamoylbenzoic acid (1.0 eq, 2.01 g, 10.0 mmol). Carefully add thionyl chloride (5-10 eq, e.g., 5 mL) and a catalytic amount of DMF (1-2 drops).

    • Authoritative Grounding: The use of excess thionyl chloride is common, as it can also serve as the solvent.[17] Catalytic DMF accelerates the reaction.[11]

  • Reaction : Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The solid should dissolve as the reaction proceeds. The evolution of SO₂ and HCl gas will be observed.

  • Isolation of Intermediate : After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. This step is critical and should be done with care to avoid contamination. The resulting 4-sulfamoylbenzoyl chloride is often used directly in the next step without further purification.

  • Amidation : In a separate flask, dissolve benzylamine (1.0 eq, 1.09 mL, 10.0 mmol) and a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq, 1.67 mL, 12.0 mmol) in anhydrous DCM (40 mL) and cool to 0 °C.

    • Causality: The base is essential to neutralize the HCl formed during the amidation, driving the reaction to completion.

  • Reaction : Dissolve the crude 4-sulfamoylbenzoyl chloride from step 4 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution. A precipitate (triethylamine hydrochloride) will form immediately.

  • Progression and Work-up : Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor by TLC. Upon completion, filter off the salt precipitate. Wash the filtrate with 1M HCl, water, and brine as described in Pathway 1, Step 4.

  • Purification and Characterization : Dry, concentrate, and purify the product by recrystallization as described in Pathway 1, Steps 5-7.

Data Presentation: Reaction Parameters and Characterization

The choice of synthetic route and conditions can be adapted for a wide variety of amine substrates. The following table summarizes typical reaction parameters and expected analytical data.

ParameterAmide Coupling (EDCI/HOBt)Acyl Chloride (SOCl₂)
Starting Materials 4-Sulfamoylbenzoic Acid, Amine4-Sulfamoylbenzoic Acid, Amine
Key Reagents EDCI, HOBt, Base (e.g., DIPEA)Thionyl Chloride, Base (e.g., Et₃N)
Solvent DCM, DMFThionyl Chloride, DCM, THF
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux (80 °C)
Reaction Time 12 - 24 hours3 - 6 hours (total)
Advantages Milder conditions, good for sensitive substrates, simpler one-pot setup.High reactivity, good for unreactive amines, often higher yields, cost-effective on a large scale.
Disadvantages Can be sluggish with electron-deficient amines, requires removal of urea byproduct.Harsh reagent (SOCl₂), requires anhydrous conditions, intermediate can be moisture-sensitive.

Characterization Data for N-Benzyl-4-sulfamoylbenzamide:

  • ¹H NMR : Spectra will show characteristic peaks for the aromatic protons of both benzene rings, the sulfonamide protons (-SO₂NH₂), the amide proton (-CONH-), and the benzylic methylene protons (-CH₂-).[18][19]

  • IR Spectroscopy : Key stretches include N-H (amide and sulfonamide, ~3300-3400 cm⁻¹), C=O (amide, ~1640 cm⁻¹), and asymmetric/symmetric S=O (sulfonamide, ~1350 and 1160 cm⁻¹).[7][20]

  • Mass Spectrometry (MS) : Will confirm the molecular weight of the final product (C₁₄H₁₄N₂O₃S, MW: 290.34 g/mol ).[9]

Conclusion

The synthesis of N-substituted 4-sulfamoylbenzoic acids is a well-established yet versatile field of organic synthesis. Both the amide coupling and acyl chloride pathways offer reliable and scalable methods to access a diverse range of chemical entities for drug discovery and development. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently select and optimize the appropriate protocol to efficiently synthesize their target molecules, accelerating the journey from chemical design to biological evaluation.

References

  • Benchchem. (n.d.). Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Retrieved from a provider of peptide synthesis reagents and services.
  • Google Patents. (n.d.). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. US3203987A.
  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Scientific Diagram].
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sivakumar, K., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7), 582-586.
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Udhayasurian, R., Sivakumar, K., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7).
  • ACS Publications. (2016, November 8). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • ResearchGate. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl)
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • ACS Publications. (2008, April 8). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Thermo Fisher Scientific. (2009, September 21).
  • Reddit. (2020, July 25). Why do labs use acyl chlorides for peptide synthesis? r/chemistry.
  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE.
  • Merck Millipore. (n.d.).
  • ResearchGate. (n.d.).
  • Lanxess. (2015, August 15). Thionyl chloride Product Safety Assessment.
  • Scribd. (n.d.). Microwave Synthesis of Sulfonamides.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Organic Chemistry Portal. (n.d.).
  • Sigma-Aldrich. (2013, March 19).
  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
  • PMC. (n.d.).
  • ACS Publications. (2017, August 7). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry.
  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Google Patents. (n.d.). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. EP0068239A2.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. CID 4347.
  • ResearchGate. (2026, January 5). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry.
  • Scribd. (n.d.).

Sources

Application

Application Note: Chemoselective Chlorination of 3-Chloro-4-sulfamoylbenzoic Acid via Thionyl Chloride

Executive Summary & Strategic Importance The conversion of 3-chloro-4-sulfamoylbenzoic acid (and its structural isomers) to its corresponding acyl chloride is a fundamental transformation in medicinal chemistry[1]. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The conversion of 3-chloro-4-sulfamoylbenzoic acid (and its structural isomers) to its corresponding acyl chloride is a fundamental transformation in medicinal chemistry[1]. This intermediate is a critical building block in the synthesis of autotaxin inhibitors, carbonic anhydrase inhibitors, and widely prescribed sulfonamide-based diuretics[1][2].

Handling this transformation requires precise control. The substrate possesses two highly reactive nucleophilic centers: a carboxylic acid ( −COOH ) and a primary sulfonamide ( −SO2​NH2​ ). This application note provides field-proven methodologies to achieve high-yielding, chemoselective acyl chloride formation while mitigating or leveraging secondary side reactions.

Mechanistic Causality: Navigating Dual Reactivity

As an application scientist, one must look beyond the basic stoichiometry of the reaction. When 3-chloro-4-sulfamoylbenzoic acid is exposed to thionyl chloride ( SOCl2​ ), two distinct mechanistic pathways compete based on the reaction conditions:

  • Primary Pathway (Acyl Chloride Formation): The carboxylic acid oxygen attacks the electrophilic sulfur of SOCl2​ , forming a chlorosulfite intermediate. Subsequent collapse and chloride attack yield the desired 3-chloro-4-sulfamoylbenzoyl chloride , releasing SO2​ and HCl gas[2].

  • Secondary Pathway ( N -Sulfinyl Formation): Primary sulfonamides are not inert to SOCl2​ . Under extended reflux or high molar excesses of SOCl2​ , the −SO2​NH2​ group reacts to form an N -sulfinylsulfonamide intermediate ( −SO2​N=S=O ) [3].

Expertise & Experience Insight: Many bench chemists view the formation of the N -sulfinyl intermediate as a degradation pathway and abandon the batch. However, field experience dictates that this transient species acts as an in situ protecting group. Because the N=S=O bond is highly electrophilic, subsequent treatment with an amine (during the downstream amidation step) or basic aqueous workup rapidly hydrolyzes the N -sulfinyl group, cleanly regenerating the primary sulfonamide[3][4]. Therefore, the reaction is a self-correcting system if downstream processing is handled correctly.

Reaction Pathway Visualization

ReactionMechanism SM 3-Chloro-4-sulfamoylbenzoic acid (-COOH, -SO₂NH₂) Reagent Thionyl Chloride (SOCl₂) + Cat. DMF SM->Reagent Activation Product 3-Chloro-4-sulfamoylbenzoyl chloride (-COCl, -SO₂NH₂) Reagent->Product Controlled Temp Stoichiometric SOCl₂ Intermediate N-Sulfinyl Intermediate (-COCl, -SO₂N=S=O) Reagent->Intermediate Excess SOCl₂ Extended Reflux Final Target Amide (-CONHR, -SO₂NH₂) Product->Final + R-NH₂ Intermediate->Final + R-NH₂ (In situ deprotection)

Chemoselective activation and transient N-sulfinyl protection pathway.

Experimental Protocol: Self-Validating Synthesis

This protocol utilizes a Vilsmeier-Haack type activation to lower the required temperature, thereby minimizing the over-reaction of the sulfonamide group[4].

Reagents & Equipment
  • Substrate: 3-Chloro-4-sulfamoylbenzoic acid (1.0 eq, rigorously dried).

  • Reagent: Thionyl chloride ( SOCl2​ ) (1.5 to 2.0 eq).

  • Catalyst: N,N -Dimethylformamide (DMF) (0.05 eq).

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

  • Equipment: Flame-dried 2-neck round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) inlet, and a gas scrubber (to neutralize SO2​ / HCl ).

Step-by-Step Methodology
  • System Purge: Assemble the glassware hot and purge with Argon for 15 minutes to ensure a strictly anhydrous environment. Moisture will immediately hydrolyze the product back to the starting material.

  • Substrate Suspension: Suspend 3-chloro-4-sulfamoylbenzoic acid (10.0 g, 42.4 mmol) in anhydrous toluene (50 mL). The suspension will remain heterogeneous.

  • Catalyst Addition: Inject anhydrous DMF (165 µL, 2.1 mmol). Causality note: DMF reacts with SOCl2​ to form the highly reactive chloroiminium ion, which accelerates the chlorination and allows for milder reflux conditions.

  • Reagent Addition: Dropwise add SOCl2​ (4.6 mL, 63.6 mmol) over 15 minutes at room temperature.

  • Thermal Activation: Gradually heat the reaction mixture to 75–80 °C (reflux).

  • Self-Validation (Monitoring): Observe the bubbler attached to the gas scrubber. The reaction is proceeding as long as steady gas evolution ( SO2​ and HCl ) occurs. The reaction is deemed complete when gas evolution ceases and the heterogeneous suspension transitions into a clear, homogenous solution (typically 2 to 4 hours)[2].

  • Isolation: Cool the mixture to room temperature. Transfer to a rotary evaporator and remove the toluene and excess SOCl2​ under reduced pressure (40 °C water bath). Crucial: Do not exceed 45 °C during evaporation to prevent thermally induced oligomerization.

  • Azeotropic Drying: To ensure complete removal of residual SOCl2​ , redissolve the crude solid in 20 mL of anhydrous toluene and evaporate to dryness again. Repeat twice.

  • Storage: The resulting 3-chloro-4-sulfamoylbenzoyl chloride is highly hygroscopic. Use immediately in the next amidation step[1] or store under Argon at -20 °C.

Quantitative Data & Analytical Validation

To ensure reproducibility and scale-up reliability, the following tables summarize the optimization parameters and the spectroscopic markers required to validate the success of the reaction.

Table 1: Reaction Optimization Parameters
ParameterCondition A (Neat SOCl2​ )Condition B (Toluene + DMF)Impact / Causality
SOCl2​ Equivalents 10.0 eq (Solvent & Reagent)1.5 - 2.0 eqExcess promotes N -sulfinyl formation[3].
Temperature 80 °C (Reflux)75 °CLower temp in toluene preserves the −SO2​NH2​ group.
Reaction Time 1 - 2 hours3 - 4 hoursCatalytic DMF offsets the slower kinetics of Condition B.
Purity Profile High N -sulfinyl impurity>95% target acyl chlorideCondition B is highly recommended for direct amidation.
Table 2: Spectroscopic Validation Signatures

Do not use standard HPLC/LC-MS to analyze the acyl chloride, as the aqueous mobile phase will instantly hydrolyze it back to the starting material. Rely on FT-IR and anhydrous NMR.

Analytical MethodStarting Material (Acid)Product (Acyl Chloride)Diagnostic Shift
FT-IR (ATR) Broad O−H stretch (3300-2500 cm⁻¹)Absence of O−H stretchConfirms complete consumption of the acid.
FT-IR (ATR) C=O stretch ~1680 cm⁻¹ C=O stretch ~1750-1770 cm⁻¹Shift to higher wavenumber due to electronegative Chlorine.
¹H NMR (CDCl₃) ~13.0 ppm (1H, br s, COOH )Peak disappearsValidates conversion.
¹H NMR (CDCl₃) ~7.5 ppm (2H, br s, SO2​NH2​ )~7.5 ppm (2H, br s)If peak disappears, N -sulfinyl intermediate has formed.

References

1.[1] US9802944B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors - Google Patents. URL:

2.[2] How to prepare 4-Chloro-3-sulfamoylbenzoyl chloride? - FAQ - Guidechem. URL:

3.[4] Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile - PMC. URL:

4.[3] Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis - Drexel University. URL:

Sources

Method

Application Note: Liquid-Assisted Grinding (LAG) for Multicomponent Cocrystal Formation with 3-Chloro-4-Sulfamoylbenzoic Acid

Target Audience: Formulation Scientists, Crystal Engineers, and Preclinical Drug Development Professionals Methodology: Mechanochemistry / Liquid-Assisted Grinding (LAG) Primary API: 3-Chloro-4-sulfamoylbenzoic acid (and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Crystal Engineers, and Preclinical Drug Development Professionals Methodology: Mechanochemistry / Liquid-Assisted Grinding (LAG) Primary API: 3-Chloro-4-sulfamoylbenzoic acid (and structural isomers)

Executive Summary & Mechanistic Rationale

The synthesis of multicomponent cocrystals is a critical strategy in pharmaceutical development to enhance the physicochemical properties (solubility, stability, bioavailability) of active pharmaceutical ingredients (APIs). 3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1) is a vital precursor in the synthesis of the antihypertensive and diuretic drug indapamide[1]. Its structural isomer, 4-chloro-3-sulfamoylbenzoic acid, is similarly essential for loop diuretics like furosemide and has been extensively utilized as a model drug in advanced crystal engineering[2][3].

Both isomers present a highly complex supramolecular landscape due to the simultaneous presence of three distinct functional groups: a carboxylic acid (-COOH), a sulfonamide (-SO2NH2), and a chlorine atom (-Cl). This triad creates intense competition between hydrogen bonding (O-H···O, N-H···O) and halogen bonding (Cl···O) during crystal lattice assembly[2].

Why Liquid-Assisted Grinding (LAG)? Traditional solution-based crystallization often fails for these compounds due to disparate solubility profiles between the API and the coformer, leading to the preferential precipitation of the less soluble component. LAG overcomes this by utilizing a catalytic amount of solvent acting as a molecular lubricant. This process facilitates localized dissolution-precipitation kinetics, driving the thermodynamic preference toward the cocrystal while preventing the formation of unwanted solvates[2][3].

Supramolecular Synthon Assembly

Understanding the causality behind coformer selection is paramount. When designing a LAG protocol for chlorosulfamoylbenzoic acids, the coformer must possess complementary functional groups that outcompete the API's homodimeric self-assembly.

  • Hydrogen Bonding (Heterosynthons): Pyridine-based coformers (e.g., isonicotinamide, 2-pyridone) are selected because the aromatic nitrogen acts as a powerful hydrogen bond acceptor. This disrupts the API's carboxylic acid homodimer, forming a highly robust acid-pyridine heterosynthon (O-H···N)[3].

  • Halogen Bonding: The presence of the -Cl group introduces a secondary assembly vector. During LAG, the chlorine atom acts as a halogen bond donor to the sulfonamide oxygen, forming a unique 10-membered Cl···O ring synthon that stabilizes the broader multicomponent network[2].

Synthon_Network API API 3-Chloro-4-sulfamoylbenzoic acid (COOH, SO2NH2, Cl) HB Hydrogen Bonding Acid-Pyridine Heterosynthon (O-H···N) API->HB XB Halogen Bonding 10-Membered Ring Synthon (Cl···O) API->XB Coformer Coformer Pyridine Carboxamides (Py-N, CONH2) Coformer->HB Product Multicomponent Cocrystal Assembly HB->Product XB->Product

Fig 1. Supramolecular synthon assembly driven by competing hydrogen and halogen bonds.

Quantitative Data & Formulation Metrics

To ensure a self-validating protocol, exact stoichiometric ratios and diagnostic markers must be established prior to milling.

Table 1: Physicochemical Profile & Coformer Selection
ComponentRoleKey Functional GroupsMolar Mass ( g/mol )Target Synthon
3-Chloro-4-sulfamoylbenzoic acid API / Donor-COOH, -SO2NH2, -Cl235.64N/A
Isonicotinamide (INA) CoformerPyridine-N, Amide122.12Acid-Pyridine (O-H···N)
2-Pyridone (2HP) CoformerLactam (-NH-C=O)95.10Carbonyl-Acid (O-H···O)
Nicotinamide (NAM) CoformerPyridine-N, Amide122.12Acid-Pyridine (O-H···N)
Table 2: Diagnostic Vibrational Shifts (FT-IR) for Validation

Tracking the shift in vibrational frequencies provides immediate, non-destructive validation of cocrystal formation.

Functional GroupFree State Frequency (cm⁻¹)Expected Cocrystal Shift (cm⁻¹)Causality of Shift
C=O (Carboxylic Acid) ~1681 - 1684[4]~1695 - 1710Disruption of acid homodimer; formation of heterosynthon.
N-H (Sulfonamide) ~3250 - 3300~3180 - 3220Engagement of -NH2 in new hydrogen bonding networks.
Pyridine Ring (C=N) ~1590~1610 - 1620Protonation or strong H-bond acceptance at the Py-N site.

Experimental Protocol: Liquid-Assisted Grinding (LAG)

This protocol is designed as a self-validating system. Each phase includes a mandatory checkpoint to ensure the mechanistic integrity of the synthesis.

LAG_Workflow N1 1. API & Coformer Selection (3-Chloro-4-sulfamoylbenzoic acid + Pyridones) N2 2. Stoichiometric Weighing (1:1 or 1:2 Molar Ratios) N1->N2 N3 3. Liquid Addition (LAG) (η = 0.15 μL/mg Acetonitrile) N2->N3 N4 4. Mechanical Milling (Ball Mill, 25 Hz, 20 mins) N3->N4 N5 5. Solid-State Phase Recovery (Binary/Ternary Cocrystals) N4->N5 N6 6. Thermal & Structural Validation (DSC, PXRD, FT-IR) N5->N6

Fig 2. Step-by-step liquid-assisted grinding (LAG) workflow for cocrystal synthesis.
Phase 1: Stoichiometric Preparation
  • Calculate Molar Quantities: For a 1:1 binary cocrystal, weigh exactly 1.00 mmol of 3-Chloro-4-sulfamoylbenzoic acid (235.64 mg) and 1.00 mmol of the chosen coformer (e.g., 122.12 mg of Isonicotinamide).

  • Transfer: Place the powders into a 10 mL stainless steel or zirconia milling jar.

  • Milling Media: Add two 5 mm stainless steel grinding balls.

    • Causality: Two balls provide optimal impact energy without causing excessive frictional heating, which could prematurely melt low-Tm coformers.

Phase 2: Catalytic Solvent Addition (The LAG Step)
  • Calculate η (eta) Parameter: The volume of solvent is critical. The η parameter (volume of liquid per mass of sample) must be maintained between 0.10 and 0.25 μL/mg .

    • Calculation: Total powder mass = 357.76 mg. Target η = 0.15 μL/mg.

    • Volume to add: 357.76 × 0.15 ≈ 54 μL.

  • Solvent Selection: Add 54 μL of Acetonitrile (or a 1:1 Acetonitrile/Hexane mixture) directly to the powder bed[2].

    • Causality: Acetonitrile provides sufficient solubility to facilitate molecular mobility but is volatile enough to not form stable solvates. If η drops below 0.1, the process mimics neat grinding (yielding incomplete conversion); if it exceeds 0.25, it becomes a slurry, altering the kinetic pathway.

Phase 3: Mechanical Grinding
  • Milling Parameters: Secure the jar in a vibratory ball mill (e.g., Retsch MM400). Set the frequency to 25 Hz and the duration to 20 minutes [2].

  • Recovery: Open the jar in a fume hood. The resulting product should be a dry, free-flowing microcrystalline powder. Scrape the powder carefully, ensuring maximum yield.

Phase 4: Self-Validating Characterization Checkpoints

To confirm that a true cocrystal has formed (and not a physical mixture), execute the following analytical cascade:

  • Validation Checkpoint 1 (Thermal - DSC): Run Differential Scanning Calorimetry (DSC) from 25°C to 250°C at 10°C/min.

    • Pass Criteria: A single, sharp endothermic melting peak that is distinct from the melting points of both the pure API and the pure coformer.

    • Fail Criteria: Multiple endothermic peaks indicate a physical mixture or incomplete conversion.

  • Validation Checkpoint 2 (Structural - PXRD): Analyze the powder via X-ray Diffraction.

    • Pass Criteria: The emergence of novel Bragg peaks (e.g., at low 2θ angles like 5-10°) that do not exist in the diffractograms of the starting materials[2][3].

Troubleshooting & Best Practices

  • Amorphous Halos in PXRD: If the PXRD shows a broad amorphous halo, the milling energy was too high, or the sample overheated. Solution: Reduce the milling frequency to 20 Hz or implement a 5-minute cooling break halfway through the milling cycle.

  • Presence of Starting Material Peaks: Indicates incomplete conversion. Solution: Verify the accuracy of your stoichiometric weighing. If weights are correct, slightly increase the η parameter (e.g., to 0.20 μL/mg) to enhance molecular mobility during grinding.

  • Ternary Cocrystal Design: If attempting to form a ternary cocrystal (API + Coformer A + Coformer B), geometrical recognition dominates over lattice energy[3]. Ensure that Coformer A targets the carboxylic acid (e.g., a pyridine) while Coformer B targets the sulfonamide group (e.g., a lactam) to avoid steric clashing[2][3].

References

  • Title: Multicomponent Cocrystals of 4-Chloro-3-sulfamoylbenzoic Acid with Carboxamides and Pyridine N-Oxides Source: Crystal Growth & Design - ACS Publications URL: [Link]

  • Title: Effect of the Functional Group Position in Coformers on Ternary Cocrystals: A Case of Sulfamoylbenzoic Acids Source: Crystal Growth & Design - ACS Publications URL: [Link]

  • Title: An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid Source: ResearchGate URL: [Link]

  • Title: Republic of the Philippines - Federis - Intellectual Property Law (Indapamide Synthesis) Source: Federis Law URL: [Link]

Sources

Application

Quantification of 3-Chloro-4-sulfamoylbenzoic Acid in Pharmaceutical Impurities: A Validated LC-MS/MS Protocol

Executive Summary The rigorous control of isomeric impurities in active pharmaceutical ingredients (APIs) is a critical requirement in modern drug development. 3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rigorous control of isomeric impurities in active pharmaceutical ingredients (APIs) is a critical requirement in modern drug development. 3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1) is a highly polar, acidic intermediate and a known positional isomer impurity generated during the synthesis of sulfonamide-based diuretics. This application note details a highly sensitive, specific, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of this impurity down to trace levels, ensuring compliance with stringent regulatory thresholds.

Introduction & Chemical Context

The synthesis of sulfonamide diuretics (such as indapamide and furosemide analogs) frequently involves the chlorosulfonation of substituted toluenes or benzoic acids. During these electrophilic aromatic substitution reactions, positional isomers are inevitably generated. For example, while 4-chloro-3-sulfamoylbenzoic acid is the intended primary intermediate for certain APIs[1], its structural isomer, 3-chloro-4-sulfamoylbenzoic acid, can form as an unwanted synthetic byproduct due to isomeric impurities in the starting materials or aberrant reaction pathways.

According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, organic impurities in new drug substances must be rigorously identified and qualified if they exceed specific reporting thresholds (typically 0.05%, depending on the maximum daily dose)[2]. Isomeric impurities are of particular concern to drug development professionals because they can lead to the formation of isomeric APIs, which may exhibit drastically different pharmacokinetic profiles, off-target binding, or elevated toxicity.

Impurity_Pathway A Starting Material (Chlorotoluene mixture) B Chlorosulfonation & Oxidation (ClSO3H, KMnO4) A->B C Target Intermediate 4-Chloro-3-sulfamoylbenzoic acid B->C Major Pathway D Isomeric Impurity 3-Chloro-4-sulfamoylbenzoic acid B->D Minor Pathway (Impurity Generation)

Figure 1: Synthetic pathway illustrating the generation of the target intermediate and its positional isomer impurity.

Mechanistic Insights & Method Development (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific analytical parameters are chosen, rather than just executing them. This method relies on the following mechanistic principles to create a self-validating system:

Chromatographic Strategy: pH-Driven Retention

3-Chloro-4-sulfamoylbenzoic acid is a highly polar molecule with a carboxylic acid moiety (pKa ~3.5). In standard neutral reversed-phase HPLC, this compound would be fully ionized, leading to poor retention and peak tailing. By utilizing a mobile phase acidified with 0.1% Formic Acid (pH ~2.7), the ionization of the carboxylic acid is suppressed. This forces the molecule into its more hydrophobic, neutral state, ensuring strong retention on a C18 stationary phase and symmetrical peak shapes.

Mass Spectrometry: ESI- and Collision-Induced Dissociation

Given the acidic nature of both the sulfonamide and carboxylic acid groups, Electrospray Ionization in negative mode (ESI-) is the optimal choice. The molecule readily donates a proton to form a stable [M−H]− precursor ion at m/z 234.0. During Collision-Induced Dissociation (CID) in the mass spectrometer's collision cell, the precursor ion undergoes predictable fragmentation. The primary quantitative transition (m/z 234.0 → 190.0) is driven by the neutral loss of carbon dioxide ( CO2​ , 44 Da) from the carboxylic acid group. A secondary transition (m/z 234.0 → 154.0) serves as a qualitative qualifier to ensure peak purity and prevent false positives from co-eluting matrix interferences.

LCMS_Workflow A Sample Prep (API Dissolution) B Chromatographic Separation (C18) A->B C ESI- MS/MS Ionization B->C D MRM Quantification C->D E Data Analysis (ICH Q2 Validation) D->E

Figure 2: End-to-end LC-MS/MS workflow for the quantification of pharmaceutical impurities.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 3-Chloro-4-sulfamoylbenzoic acid (Purity 98%).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid.

Sample Preparation
  • Standard Stock Solution: Accurately weigh 1.0 mg of the 3-Chloro-4-sulfamoylbenzoic acid reference standard and dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to yield a 100 μ g/mL stock.

  • Calibration Curve: Serially dilute the stock solution with the initial mobile phase to create calibration standards ranging from 1.0 ng/mL to 100 ng/mL.

  • API Sample Preparation: Accurately weigh 10.0 mg of the bulk API (e.g., Indapamide or related sulfonamide) and dissolve in 10.0 mL of Methanol. Sonicate for 10 minutes to ensure complete dissolution. Dilute 1:100 with the initial mobile phase prior to injection to mitigate matrix effects and prevent column overloading.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Gradient Program Column: Waters XBridge C18 (50 mm × 2.1 mm, 1.7 μ m)

Time (min)Mobile Phase A (0.1% Formic Acid in H2​O )Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.095%5%0.4
1.095%5%0.4
5.010%90%0.4
7.010%90%0.4
7.195%5%0.4
10.095%5%0.4

Table 2: Mass Spectrometry MRM Parameters (Negative ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
3-Chloro-4-sulfamoylbenzoic acid234.0190.0503015Quantifier
3-Chloro-4-sulfamoylbenzoic acid234.0154.0503025Qualifier

Method Validation & Quantitative Data

The protocol must be validated according to ICH Q2(R1) guidelines for the validation of analytical procedures. The self-validating nature of this method is demonstrated through its excellent linearity, low detection limits, and robust recovery rates, ensuring that the impurity can be accurately quantified well below the ICH Q3A(R2) reporting threshold of 0.05%[2].

Table 3: ICH Q2(R1) Method Validation Summary

Validation ParameterResult / Acceptance Criteria
Linearity Range 1.0 – 100 ng/mL ( R2>0.999 )
Limit of Detection (LOD) 0.3 ng/mL (S/N 3)
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N 10)
Intra-day Precision (%RSD) 3.5% (n = 6)
Inter-day Precision (%RSD) 4.2% (n = 3 days)
Accuracy (Recovery) 95.4% – 102.1% at 3 concentration levels
Specificity No interfering peaks at the retention time of the analyte

Conclusion

The accurate quantification of 3-Chloro-4-sulfamoylbenzoic acid is essential for ensuring the safety, efficacy, and batch-to-batch consistency of sulfonamide-based pharmaceuticals. By leveraging pH-controlled reversed-phase chromatography coupled with high-sensitivity ESI- MS/MS, this protocol provides drug development professionals with a robust, ICH-compliant framework for trace-level impurity profiling. The mechanistic approach to method development ensures that the assay is not only highly sensitive but also intrinsically reproducible.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Quality Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Guidance Documents. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14568, 4-Chloro-3-sulfamoylbenzoic acid." PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in 4-Chloro-3-sulfamoylbenzoic Acid Synthesis

Introduction: Welcome to the technical support center for the synthesis of 4-Chloro-3-sulfamoylbenzoic acid. This compound is a critical intermediate in the pharmaceutical industry, notably as a precursor for potent loop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the synthesis of 4-Chloro-3-sulfamoylbenzoic acid. This compound is a critical intermediate in the pharmaceutical industry, notably as a precursor for potent loop diuretics like furosemide.[1] Achieving a high yield of this intermediate is paramount for the efficiency and cost-effectiveness of the overall drug manufacturing process. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the core chemistry, provide in-depth troubleshooting for yield loss, and answer frequently asked questions, grounding our advice in established scientific principles and protocols.

A note on nomenclature: The compound of interest is 4-Chloro-3-sulfamoylbenzoic acid. This guide will focus on the synthesis of this specific isomer, which is commonly synthesized from 4-chlorobenzoic acid.

Section 1: Synthesis Overview

The synthesis of 4-chloro-3-sulfamoylbenzoic acid is robustly achieved via a two-step process starting from 4-chlorobenzoic acid.

  • Chlorosulfonation: The first step is an electrophilic aromatic substitution where 4-chlorobenzoic acid is reacted with an excess of chlorosulfonic acid. The existing chloro and carboxylic acid groups on the aromatic ring direct the incoming chlorosulfonyl group (-SO₂Cl) to the C-3 position, yielding 4-chloro-3-(chlorosulfonyl)benzoic acid.[1]

  • Amination (Ammonolysis): The intermediate sulfonyl chloride is then reacted with ammonia. This nucleophilic substitution reaction replaces the chloride on the sulfonyl group with an amino group (-NH₂) to form the final product, 4-chloro-3-sulfamoylbenzoic acid.[1]

Reaction Pathway Visualization

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 4-Chlorobenzoic Acid B 4-Chloro-3-(chlorosulfonyl)benzoic Acid A->B  Heat (e.g., 140°C) reagent1 + Chlorosulfonic Acid (ClSO₃H) C 4-Chloro-3-sulfamoylbenzoic Acid B->C  Chilled Conditions reagent2 + Aqueous Ammonia (NH₄OH)

Caption: Overall synthetic pathway for 4-Chloro-3-sulfamoylbenzoic acid.

Section 2: Troubleshooting Guide

This section addresses common problems that can lead to diminished yields and provides scientifically-grounded solutions.

Problem 1: Low yield or failed reaction during the Chlorosulfonation (Step 1).

  • Q: My initial chlorosulfonation reaction has a very low yield of 4-chloro-3-(chlorosulfonyl)benzoic acid. What are the most likely causes?

    A: This is a frequent challenge, often attributable to several critical factors:

    • Presence of Moisture: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl. Any moisture in your starting material (4-chlorobenzoic acid) or glassware will consume the reagent and prevent the desired reaction. Furthermore, the product, 4-chloro-3-(chlorosulfonyl)benzoic acid, is itself moisture-sensitive and can hydrolyze back to the corresponding sulfonic acid, which will not proceed to the next step.

      • Solution: Ensure all glassware is oven-dried immediately before use. Use a fresh, unopened container of chlorosulfonic acid if possible, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Suboptimal Temperature: The activation energy for this electrophilic substitution is significant. If the reaction temperature is too low, the rate will be impractically slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.

      • Solution: The reaction typically requires heating. A proven temperature range is 140-150°C for several hours.[2] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time and temperature for your specific setup.

    • Incorrect Reagent Stoichiometry: An insufficient amount of chlorosulfonic acid will result in an incomplete conversion of the starting material. An excess is required to act as both the reagent and the solvent, driving the reaction to completion.

      • Solution: A significant excess of chlorosulfonic acid is standard practice. Molar ratios of chlorosulfonic acid to 4-chlorobenzoic acid often range from 4:1 to 6:1.[3]

Problem 2: Low yield or impurities in the Amination (Step 2).

  • Q: The conversion of my sulfonyl chloride to the final sulfonamide is inefficient, or the product is impure. How can I improve this step?

    A: The amination step is a nucleophilic substitution that also requires careful control:

    • Insufficient Ammonia: Two equivalents of ammonia (or amine) are theoretically required per mole of sulfonyl chloride: one to displace the chloride and one to neutralize the HCl byproduct. In practice, a much larger excess is needed to ensure the reaction goes to completion and to maintain a basic pH, preventing side reactions.

      • Solution: Use a large excess of concentrated aqueous ammonia. The sulfonyl chloride intermediate should be added portion-wise to a chilled solution of ammonia to control the exothermic reaction.[2]

    • Hydrolysis of Sulfonyl Chloride: Adding the sulfonyl chloride to the aqueous ammonia solution too slowly, or at too high a temperature, can lead to competitive hydrolysis of the sulfonyl chloride back to the sulfonic acid.

      • Solution: Maintain a low temperature (0-5°C) during the addition of the sulfonyl chloride to the ammonia solution. The addition should be done carefully but efficiently. The high concentration of the ammonia nucleophile helps to ensure amination outcompetes hydrolysis.

    • Improper pH during Workup: The final product is an acid and its solubility is pH-dependent. If the pH is not controlled correctly during isolation, the product may not precipitate fully, leading to yield loss.

      • Solution: After the reaction is complete, the excess ammonia is typically removed by heating.[2] The solution is then acidified (e.g., with HCl) to precipitate the 4-chloro-3-sulfamoylbenzoic acid. Ensure the solution is sufficiently acidic (pH < 2) for complete precipitation before filtration.

Problem 3: The final product is difficult to purify.

  • Q: My crude product is an off-color powder and shows multiple spots on TLC. What is the best purification strategy?

    A: The most common and effective method for purifying the final product is recrystallization.

    • Cause: Impurities often arise from unreacted starting materials, byproducts from hydrolysis (4-chloro-3-sulfonic acid-benzoic acid), or side-reactions during chlorosulfonation.

    • Solution: Recrystallization from an aqueous ethanol solution is highly effective.[2] Dissolve the crude product in a minimum amount of hot solvent (e.g., 20% aqueous ethanol), treat with activated charcoal to remove colored impurities if necessary, and then allow it to cool slowly to form pure crystals.[2][4]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Why is 4-chlorobenzoic acid used as the starting material instead of 2-chlorobenzoic acid?

    • A: The substituents on the benzene ring direct the position of the incoming electrophile. In 4-chlorobenzoic acid, the -COOH group is a meta-director and the -Cl group is an ortho, para-director. Both groups direct the incoming chlorosulfonyl group to the C-3 position, leading to a single, desired product. If 2-chlorobenzoic acid were used, a mixture of isomers would likely form, complicating purification and reducing the yield of the desired product.[5][6]

  • Q2: What are the critical safety precautions when working with chlorosulfonic acid?

    • A: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Ensure a neutralizing agent (like sodium bicarbonate) is readily available for spills.[7]

  • Q3: How should the reaction mixture from the chlorosulfonation step be quenched?

    • A: The reaction mixture, containing a large excess of unreacted chlorosulfonic acid, must be quenched with extreme care. The mixture should be cooled and added very slowly and portion-wise to a large volume of crushed ice and water with vigorous stirring.[2] This procedure safely decomposes the excess chlorosulfonic acid and precipitates the sulfonyl chloride intermediate.

  • Q4: Can I use thionyl chloride in the chlorosulfonation step?

    • A: Thionyl chloride is generally used to convert carboxylic acids to acid chlorides or sulfonic acids to sulfonyl chlorides.[7] For introducing a new chlorosulfonyl group onto an aromatic ring (chlorosulfonation), chlorosulfonic acid is the standard and effective reagent. Adding thionyl chloride to a chlorosulfonic acid reaction can sometimes be used to convert the resulting sulfonic acid back to the sulfonyl chloride in situ, but for the primary substitution, chlorosulfonic acid is necessary.[3]

Section 4: Data & Workflow Summaries

Table 1: Recommended Reaction Conditions
ParameterStep 1: ChlorosulfonationStep 2: AminationSource(s)
Key Reagent Chlorosulfonic AcidConcentrated Aqueous Ammonia[2]
Molar Ratio 4-6 equivalents of ClSO₃H per equivalent of 4-chlorobenzoic acidLarge excess of NH₄OH[2][3]
Temperature 140 - 150 °C0 - 10 °C (during addition)[2]
Reaction Time 4 - 8 hours2 - 4 hours[2]
Quenching Slow addition to crushed ice/waterAcidification with HCl to pH < 2[2]
Troubleshooting Workflow

G cluster_steps Identify Problematic Step cluster_causes1 Step 1: Potential Causes cluster_causes2 Step 2: Potential Causes cluster_solutions Solutions start Low Final Yield step1 Low Yield in Chlorosulfonation (Step 1)? start->step1 step2 Low Yield in Amination (Step 2)? start->step2 moisture Moisture Contamination? step1->moisture Yes temp1 Incorrect Temperature? step1->temp1 Yes ratio Insufficient ClSO₃H? step1->ratio Yes hydrolysis Sulfonyl Chloride Hydrolysis? step2->hydrolysis Yes ammonia Insufficient Ammonia? step2->ammonia Yes ph Incorrect Final pH? step2->ph Yes sol_dry Use Oven-Dried Glassware & Inert Atmosphere moisture->sol_dry sol_temp1 Heat to 140-150°C Monitor with TLC/HPLC temp1->sol_temp1 sol_ratio Use 4-6 eq. of ClSO₃H ratio->sol_ratio sol_temp2 Add Intermediate to Chilled Ammonia (0-5°C) hydrolysis->sol_temp2 sol_ammonia Use Large Excess of Conc. NH₄OH ammonia->sol_ammonia sol_ph Acidify to pH < 2 for Precipitation ph->sol_ph

Caption: A decision-making workflow for troubleshooting low yield issues.

Section 5: Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-(chlorosulfonyl)benzoic acid

Materials:

  • 4-chlorobenzoic acid (e.g., 78.2 g, 0.5 mol)

  • Chlorosulfonic acid (e.g., 330 mL, ~4.97 mol)

  • Crushed ice and deionized water

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet (to a scrubber), and a thermometer, add chlorosulfonic acid (330 mL).

  • Carefully and portion-wise, add 4-chlorobenzoic acid (78.2 g) to the stirred chlorosulfonic acid. The addition may be slightly exothermic.

  • Once the addition is complete, heat the reaction mixture to 140°C and maintain this temperature for 6 hours. HCl gas will evolve and should be scrubbed.

  • After 6 hours, allow the reaction mixture to cool to room temperature.

  • Prepare a large beaker (e.g., 4L) containing a mixture of crushed ice and water.

  • Under vigorous stirring, add the reaction mixture dropwise to the ice-water mixture. This is a highly exothermic process and must be done slowly and with extreme caution in a fume hood.

  • The solid product, 4-chloro-3-(chlorosulfonyl)benzoic acid, will precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acids.

  • The wet solid can be used directly in the next step or dried in a vacuum desiccator.

Protocol 2: Synthesis of 4-Chloro-3-sulfamoylbenzoic acid

Materials:

  • 4-chloro-3-(chlorosulfonyl)benzoic acid (e.g., 30.0 g, ~0.117 mol, from Step 1)

  • Concentrated aqueous ammonia (e.g., 25% solution, 100 mL)

  • Activated charcoal (optional)

  • Concentrated hydrochloric acid

Procedure:

  • In a beaker placed in an ice-water bath, add the concentrated aqueous ammonia solution (100 mL).

  • While stirring vigorously, add the crude 4-chloro-3-(chlorosulfonyl)benzoic acid (30.0 g) in small portions, ensuring the temperature remains below 10°C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Gently heat the reaction mixture on a steam bath for approximately 30 minutes to drive off the excess unreacted ammonia.

  • If the solution is colored, add a small amount of activated charcoal, heat briefly, and filter the hot solution to clarify it.

  • Cool the clear filtrate and acidify it to pH < 2 by the slow addition of concentrated hydrochloric acid.

  • The final product, 4-chloro-3-sulfamoylbenzoic acid, will precipitate as a white solid.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Protocol 3: Purification by Recrystallization
  • Transfer the crude, dry 4-chloro-3-sulfamoylbenzoic acid to an Erlenmeyer flask.

  • Add a minimal amount of hot 20% aqueous ethanol solution and heat the mixture with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of cold 20% aqueous ethanol, and dry thoroughly.

References

  • Sturm, K., et al. (1962). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. U.S.
  • Vir, D., & Sharma, P. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. [Link]

  • Meerwein, H., et al. (1957). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

  • PubChem. 4-Chloro-3-sulfamoylbenzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • Henkel, K., et al. (1992). Process for the preparation of aromatic sulfonyl chlorides. U.S.
  • INNO PHARMCHEM. Understanding the Chemical Properties and Synthesis of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid. [Link]

  • PubChem. 2-Chlorobenzoic acid. National Center for Biotechnology Information. [Link]

Sources

Optimization

Common impurities in 3-Chloro-4-sulfamoylbenzoic acid synthesis

Welcome to the Technical Support Center for API Intermediate Synthesis. This guide is designed for process chemists and drug development professionals troubleshooting the synthesis of 3-Chloro-4-sulfamoylbenzoic acid (an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Intermediate Synthesis. This guide is designed for process chemists and drug development professionals troubleshooting the synthesis of 3-Chloro-4-sulfamoylbenzoic acid (and its closely related isomers, such as 4-chloro-3-sulfamoylbenzoic acid, which follow identical mechanistic pathways).

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative impurity profiles, and a self-validating standard operating procedure (SOP).

Mechanistic Workflow & Impurity Mapping

Understanding the exact point of origin for each impurity is the first step in process optimization. The diagram below illustrates the critical path from starting material to the target intermediate, highlighting where specific side reactions branch off.

G SM 3-Chlorobenzoic Acid (Starting Material) Reagent1 Chlorosulfonic Acid (130°C, 4h) SM->Reagent1 Intermediate 3-Chloro-4-chlorosulfonylbenzoic Acid (Key Intermediate) Reagent1->Intermediate Regioselective Substitution Iso_Int Positional Isomers (e.g., 6-chlorosulfonyl) Reagent1->Iso_Int High Temp (>140°C) Reagent2 Aqueous Ammonia (<10°C, Reverse Addition) Intermediate->Reagent2 Imp_Hydro 3-Chloro-4-sulfobenzoic Acid (Hydrolysis Impurity) Intermediate->Imp_Hydro H2O / Poor Quench Iso_Int->Reagent2 Product 3-Chloro-4-sulfamoylbenzoic Acid (Target API Intermediate) Reagent2->Product Optimal Amidation Imp_Iso Isomeric Sulfamoyl Impurities (Positional Isomers) Reagent2->Imp_Iso Carryover Imp_Dimer Sulfimide / Dimer Impurities (Cross-reaction) Reagent2->Imp_Dimer Low NH3 Conc.

Figure 1: Synthesis workflow of 3-Chloro-4-sulfamoylbenzoic acid and primary impurity pathways.

Diagnostic FAQ & Troubleshooting Guide

Q: Why am I seeing high levels of positional isomers (e.g., 6-sulfamoyl or 5-sulfamoyl impurities) in my final API intermediate? A: Causality & Solution: The chlorosulfonation of chlorobenzoic acid is an electrophilic aromatic substitution. The chloro group is ortho/para directing, while the carboxyl group is meta directing. While the 4-position is thermodynamically favored, excessive temperatures (>140°C) or prolonged reaction times override this regioselectivity, leading to secondary attacks and positional isomers[1]. To resolve this, strictly control the chlorosulfonation temperature to 130°C for exactly 4 hours[1]. Implement an In-Process Control (IPC) using HPLC to verify the isomer ratio before proceeding to the amidation step.

Q: My HPLC shows a significant peak corresponding to 3-Chloro-4-sulfobenzoic acid. How do I prevent this hydrolysis? A: Causality & Solution: The intermediate, 3-chloro-4-chlorosulfonylbenzoic acid, contains a highly moisture-sensitive chlorosulfonyl (-SO₂Cl) group. If the reaction quench into ice-water is not maintained strictly below 5°C, or if the isolated wet cake is left exposed to ambient humidity, the intermediate rapidly hydrolyzes into the sulfonic acid (-SO₃H) and hydrochloric acid[2]. To prevent this, perform the ice-water quench rapidly with vigorous stirring[3][4], and immediately advance the wet cake to the amidation step without prolonged drying.

Q: I am detecting dimeric (sulfimide) impurities after the amidation step. What went wrong? A: Causality & Solution: Dimerization occurs when the newly formed sulfonamide product acts as a nucleophile and reacts with unreacted chlorosulfonyl intermediate. This is a direct consequence of a low local concentration of ammonia during the amidation phase. To eliminate this, utilize a "reverse addition" protocol: slowly add the chlorosulfonyl intermediate into a large excess of concentrated aqueous ammonia[1], rather than adding ammonia to the intermediate. Maintain the temperature below 10°C to kinetically suppress side reactions[5].

Quantitative Data: Typical Impurity Profile & Acceptance Criteria

To ensure downstream API formulation meets regulatory standards, monitor the following critical impurities. Limits are based on standard ICH Q3A(R2) thresholds for pharmaceutical intermediates.

Impurity NameChemical TypeOrigin / Mechanistic CauseTarget Acceptance Limit
Positional Isomers Isomeric SulfonamidePoor regioselectivity during chlorosulfonation (>140°C)≤ 0.15%
3-Chloro-4-sulfobenzoic acid Sulfonic AcidHydrolysis of the chlorosulfonyl intermediate via moisture≤ 0.15%
Sulfimide Dimers Diamide / DimerLow ammonia concentration during amidation step≤ 0.10%
Unreacted Starting Material Chlorobenzoic AcidIncomplete chlorosulfonation (Time < 4h or low reagent ratio)≤ 0.10%

Self-Validating Experimental Protocol: Optimized Synthesis

This protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs) and temperature gates, the procedure inherently prevents the propagation of the impurities discussed above.

Phase 1: Regioselective Chlorosulfonation
  • Reagent Charging: Charge chlorosulfonic acid (6.0 molar equivalents) into a dry, multi-neck reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe[1].

  • Substrate Addition: Slowly add 3-chlorobenzoic acid (1.0 eq) in portions at 40°C. Causality: This controls the initial exothermic reaction and prevents localized overheating, which drives early isomer formation[1].

  • Thermal Activation: Gradually raise the reactor temperature to 130°C. The deactivated nature of the chlorobenzoic acid ring requires this high thermal activation for the substitution to proceed efficiently[1].

    • Self-Validation Check: Ensure the heating mantle does not overshoot 135°C to strictly prevent positional isomer formation.

  • Reaction & IPC: Maintain at 130°C for exactly 4 hours[1]. Pull a sample for HPLC analysis (IPC-1); proceed to quenching only if unreacted starting material is <1.0%.

  • Quenching: Cool the mixture to room temperature, then add it dropwise into a vigorously stirred mixture of crushed ice and water.

    • Self-Validation Check: Maintain the internal temperature <5°C. Causality: Kinetically suppresses the hydrolysis of the -SO₂Cl group to the -SO₃H impurity[2][3].

  • Isolation: Filter the precipitated 3-chloro-4-chlorosulfonylbenzoic acid under vacuum[4]. Do not over-dry; proceed immediately to Phase 2.

Phase 2: Amidation (Reverse Addition)
  • Ammonia Preparation: In a separate reactor, chill concentrated aqueous ammonia (excess, >10 eq) to <5°C[1][5].

  • Reverse Addition: Slowly add the damp chlorosulfonyl intermediate cake into the chilled ammonia solution.

    • Causality: Adding the intermediate into an excess of ammonia ensures a pseudo-first-order reaction environment, preventing the newly formed sulfonamide from attacking unreacted sulfonyl chloride.

    • Self-Validation Check: Monitor the exotherm; adjust the addition rate to ensure the internal temperature never exceeds 10°C.

  • Maturation: Stir the mixture at 30°C for 3 hours to ensure complete conversion[1].

  • Acidification & Precipitation: Cool the solution and carefully add concentrated HCl until the pH reaches 2.0. The target 3-chloro-4-sulfamoylbenzoic acid will precipitate as a white solid[1].

  • Final Isolation: Filter, wash with cold water, and dry under vacuum at 50°C. Perform final HPLC analysis for purity and impurity profiling.

References

  • Google Patents - US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same
  • RSC.org - Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases[Link]

Sources

Troubleshooting

Side reactions in the chlorosulfonation of 4-chlorobenzoic acid

Technical Support Center: Troubleshooting the Chlorosulfonation of 4-Chlorobenzoic Acid Welcome to the Technical Support Center for the synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Chlorosulfonation of 4-Chlorobenzoic Acid

Welcome to the Technical Support Center for the synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the chlorosulfonation of 4-chlorobenzoic acid—a critical intermediate in the synthesis of the loop diuretic bumetanide [3]. This guide bridges the gap between theoretical mechanisms and benchtop realities, focusing on reaction causality, side-reaction mitigation, and protocol validation.

Visualizing the Reaction Network

Before diving into the troubleshooting FAQs, it is crucial to understand the mechanistic pathway and where deviations occur.

G SM 4-Chlorobenzoic Acid (Starting Material) Int 4-Chloro-3-sulfobenzoic Acid (Intermediate) SM->Int ClSO3H (Sulfonation) Target 4-Chloro-3-(chlorosulfonyl)benzoic Acid (Target Product) Int->Target ClSO3H (Chlorination) Side2 Hydrolyzed Sulfonic Acid (Degradation) Int->Side2 Incomplete Reaction Side1 Diaryl Sulfone (Side Product) Target->Side1 Ar-H (Friedel-Crafts) Target->Side2 H2O (Poor Quench)

Reaction pathway and common side reactions in the chlorosulfonation of 4-chlorobenzoic acid.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why am I isolating the sulfonic acid intermediate instead of the desired sulfonyl chloride? Causality: Chlorosulfonation is a tandem two-step process. The first equivalent of chlorosulfonic acid (ClSO₃H) acts as an electrophile to form the sulfonic acid intermediate. A subsequent equivalent acts as a chlorinating agent to yield the sulfonyl chloride, releasing sulfuric acid [1]. Because the second step is an equilibrium reaction, failing to use a sufficient molar excess of ClSO₃H (typically 5 to 10 equivalents) prevents the equilibrium from shifting toward the target product. Furthermore, insufficient thermal activation (heating below 130 °C) will stall the reaction at the intermediate stage.

Q2: I am observing the formation of a highly insoluble byproduct. Could this be a diaryl sulfone? Causality: Yes. Diaryl sulfones form via a Friedel-Crafts sulfonylation side reaction, where the newly synthesized sulfonyl chloride reacts with unreacted 4-chlorobenzoic acid. While the electron-withdrawing chloro and carboxyl groups naturally deactivate the ring and suppress this, localized overheating or an insufficient volume of ClSO₃H can concentrate the reactants, promoting sulfone formation. Using an excess of ClSO₃H as both reagent and solvent dilutes the reactive species, effectively mitigating this side reaction [2].

Q3: My product yield drops significantly after the ice-quench step, and NMR shows sulfonic acid. What went wrong? Causality: Sulfonyl chlorides are highly moisture-sensitive. When the reaction mixture is poured over ice, the unreacted ClSO₃H decomposes violently, releasing HCl gas and massive amounts of heat [1]. If the quench is not performed carefully over a large excess of crushed ice, localized boiling occurs. At elevated temperatures in an aqueous environment, the target sulfonyl chloride rapidly hydrolyzes back into the sulfonic acid degradation product.

Section 2: Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, follow this optimized methodology. Every step includes a self-validating checkpoint to confirm the reaction trajectory.

Step 1: Reagent Charging & Homogenization

  • Action: In a thoroughly dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (vented to an acid scrubber), chill chlorosulfonic acid (approx. 6–8 molar equivalents) to 0 °C. Add 4-chlorobenzoic acid portion-wise to control the initial exothermic sulfonation.

  • Causality: Portion-wise addition prevents thermal spikes that could lead to premature degradation or localized sulfone formation.

  • Validation Checkpoint: The solid should dissolve to form a clear, viscous, homogeneous solution. Evolution of HCl gas will begin immediately.

Step 2: Thermal Activation

  • Action: Gradually heat the reaction mixture to 130–140 °C and maintain this temperature for 5 to 6 hours [1][2].

  • Causality: The elevated temperature provides the activation energy required for the secondary chlorination step, driving the conversion of the sulfonic acid intermediate to the sulfonyl chloride.

  • Validation Checkpoint: Monitor the gas evolution. The reaction is nearing completion when the vigorous bubbling of HCl gas subsides into a slow, steady state.

Step 3: Cryogenic Quenching

  • Action: Allow the mixture to cool to room temperature. Set up a large beaker containing a massive excess of crushed ice (at least 10x the reaction volume). Add the reaction mixture dropwise to the vigorously stirred ice.

  • Causality: Dropwise addition ensures the exothermic decomposition of ClSO₃H is instantly dissipated by the ice, keeping the bulk temperature below 10 °C and preventing thermal hydrolysis of the product [2].

  • Validation Checkpoint: The temperature of the quench bath must not exceed 10 °C at any point. A white precipitate (the target sulfonyl chloride) will form immediately upon contact with the water.

Step 4: Isolation & Desiccation

  • Action: Filter the white solids immediately under vacuum. Wash the filter cake thoroughly with ice-cold water to remove residual sulfuric and hydrochloric acids. Dry the product in a vacuum desiccator over P₂O₅ or silica gel.

  • Causality: Immediate filtration and cold-water washing minimize the product's contact time with the aqueous phase, further preventing hydrolysis.

  • Validation Checkpoint: Determine the melting point of the dried powder. A sharp melting point of 230–232 °C validates the purity of 4-chloro-3-(chlorosulfonyl)benzoic acid and confirms the absence of sulfonic acid/sulfone impurities [1].

Section 3: Quantitative Data Summary

The following table summarizes the critical physicochemical parameters and their mechanistic importance in this workflow.

ParameterOptimized ValueCausality / Importance
Molar Ratio (Ar-H : ClSO₃H) 1 : 6 to 1 : 10Drives chlorination equilibrium; acts as a solvent to dilute reactants and prevent Friedel-Crafts diaryl sulfone formation.
Reaction Temperature 130 °C – 140 °COvercomes the activation energy barrier for the chlorination of the sulfonic acid intermediate.
Reaction Time 5 – 6 hoursEnsures complete conversion; prevents isolation of the intermediate.
Quench Temperature < 10 °CPrevents the thermal hydrolysis of the moisture-sensitive sulfonyl chloride back to sulfonic acid.
Target Melting Point 230 °C – 232 °CServes as a primary purity checkpoint; lower or broad ranges indicate hydrolysis or side-product contamination.

References

  • Benchchem. "Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid". Benchchem.
  • Google Patents. "US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same".
  • Wikipedia. "Bumetanide". Wikipedia.
Optimization

Challenges in scaling up 3-Chloro-4-sulfamoylbenzoic acid production

Tier 3 Technical Support Knowledge Base Topic: Scale-Up Diagnostics for 3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1) Target Audience: Process Chemists, Application Scientists, and CMC Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Tier 3 Technical Support Knowledge Base Topic: Scale-Up Diagnostics for 3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1) Target Audience: Process Chemists, Application Scientists, and CMC Drug Development Professionals

Process Overview & Mechanistic Pathway

3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1)[1] is a critical structural building block utilized in the synthesis of advanced therapeutics, including autotaxin (ATX) inhibitors[2] and engineered metalloenzyme binders for N-terminal peptide sequencing[3].

The most economically viable synthetic route for large-scale production relies on a three-step sequence starting from 3-chlorotoluene. This involves electrophilic aromatic chlorosulfonation, subsequent amidation, and the exhaustive oxidation of the methyl group[4]. While this route is highly efficient at the bench scale, translating it to pilot-scale (>50 L) introduces severe thermodynamic and rheological bottlenecks.

G SM 3-Chlorotoluene (Starting Material) Step1 Step 1: Chlorosulfonation (ClSO3H) Bottleneck: Exotherm & Gas SM->Step1 Int1 2-Chloro-4-methylbenzene- sulfonyl chloride Step1->Int1  -HCl, -SO2 Step2 Step 2: Amidation (NH3) Bottleneck: Hydrolysis Int1->Step2 Int2 2-Chloro-4-methylbenzene- sulfonamide Step2->Int2  -NH4Cl Step3 Step 3: Oxidation (KMnO4 or O2/Cat) Bottleneck: Mass Transfer Int2->Step3 Prod 3-Chloro-4-sulfamoylbenzoic acid (CAS: 34263-53-1) Step3->Prod  [O]

Fig 1: Reaction workflow and scale-up bottlenecks for 3-chloro-4-sulfamoylbenzoic acid synthesis.

Troubleshooting Guide: Key Scale-Up Bottlenecks

Q1: During the chlorosulfonation of 3-chlorotoluene at the 50 L scale, we observe a 15% drop in yield and significant tar formation compared to our 1 L lab batches. What is the root cause? Causality & Solution: Chlorosulfonation using chlorosulfonic acid ( ClSO3​H ) is a highly exothermic process that releases massive volumes of HCl and SO2​ gas. At the bench scale, heat dissipates rapidly. In a 50 L reactor, the reduced surface-area-to-volume ratio leads to localized "hot spots" near the addition port. Elevated temperatures (>25°C) drive a secondary side reaction where the newly formed sulfonyl chloride reacts with unreacted starting material to form a bis-aryl sulfone impurity (tar). Corrective Action: Transition to a sub-surface addition dip-tube for the ClSO3​H to prevent surface pooling. Maintain the jacket temperature at -5°C to 0°C, and strictly gate the addition rate to ensure the internal temperature never exceeds 5°C.

Q2: Our amidation step yields 20% of the sulfonic acid byproduct instead of the desired sulfonamide. How do we prevent this hydrolysis? Causality & Solution: When reacting the sulfonyl chloride intermediate with aqueous ammonia, you are setting up a kinetic race between amidation ( NH3​ nucleophilic attack) and hydrolysis ( H2​O attack). At scale, inadequate agitation creates phase segregation. Water, being the bulk solvent, outcompetes the ammonia at the biphasic boundary, hydrolyzing the sulfonyl chloride back to the sulfonic acid. Corrective Action: Shift to a strictly biphasic solvent system (e.g., Toluene/Aqueous NH3​ ) with high-shear agitation, or preferably, sparge anhydrous NH3​ gas directly into a chilled THF or Toluene solution of the sulfonyl chloride. This eliminates water from the kinetic equation entirely.

Q3: The oxidation of 2-chloro-4-methylbenzenesulfonamide using KMnO4​ generates a thick sludge. Filtration takes 48 hours, degrading throughput. Can this be optimized? Causality & Solution: The oxidation of the methyl group using Potassium Permanganate ( KMnO4​ ) generates Manganese Dioxide ( MnO2​ ) as a byproduct. MnO2​ precipitates as a fine, colloidal solid that rapidly blinds filter membranes, causing catastrophic rheological thickening and extended filtration times. Corrective Action: Do not filter the reaction mixture cold. Quench the excess KMnO4​ with sodium bisulfite, heat the mixture to 80°C to agglomerate the MnO2​ particles, and filter hot through a pre-heated Celite (diatomaceous earth) pad. For scales >100 L, abandon KMnO4​ entirely and utilize catalytic aerobic oxidation (e.g., Co(OAc)2​/Mn(OAc)2​/NaBr under O2​ pressure).

Quantitative Scale-Up Metrics

The following table summarizes the performance deviations between scales and the impact of implementing the corrective actions described above.

ParameterLab Scale (1 L)Pilot Scale (50 L) - UnoptimizedPilot Scale (50 L) - Optimized
Overall Yield (3 steps) 78%52%81%
Chlorosulfonation Exotherm ( ΔT ) +8 °C+35 °C (Hot spots)+4 °C (Controlled)
Bis-sulfone Impurity (Step 1) < 1.0%8.5%0.8%
Hydrolysis Impurity (Step 2) 2.0%18.0%< 1.0%
MnO2​ Filtration Time (Step 3) 0.5 Hours48+ Hours (Blinded)2.5 Hours (Hot Celite)
Final Product Purity (HPLC) 99.2%94.5%99.6%

Self-Validating Standard Operating Protocol (SOP)

Process: Optimized Pilot-Scale Oxidation of 2-Chloro-4-methylbenzenesulfonamide to 3-Chloro-4-sulfamoylbenzoic acid. Note: This protocol utilizes the hot-agglomeration technique to bypass MnO2​ rheology failures.

Step 1: Substrate Dissolution & Basification

  • Charge a 50 L glass-lined reactor with 20 L of Deionized Water and 1.0 kg of Sodium Hydroxide ( NaOH ). Agitate until dissolved.

  • Add 2.0 kg of 2-Chloro-4-methylbenzenesulfonamide. Heat the jacket to 60°C until full dissolution is achieved. Validation Checkpoint 1: Inspect the reactor visually. The solution must be completely transparent. Any turbidity indicates incomplete deprotonation of the sulfonamide. Do not proceed until the solution is clear (adjust pH to >12 if necessary).

Step 2: Controlled Oxidant Addition

  • Pre-weigh 4.5 kg of KMnO4​ .

  • Add the KMnO4​ in 5 equal portions (900 g each) over 5 hours.

  • Maintain the internal temperature between 75°C and 85°C. Validation Checkpoint 2: Before adding the next portion, sample the reactor and spot on a TLC plate (Eluent: EtOAc/Hexane 1:1). The purple color of the permanganate must fade to a brown/black suspension ( MnO2​ ), indicating the previous charge has been fully consumed. Adding oxidant too rapidly will cause a thermal runaway.

Step 3: Quenching & Hot Filtration

  • Once TLC confirms the disappearance of the starting material, add 500 mL of 10% Sodium Bisulfite solution to quench any residual KMnO4​ .

  • Heat the reactor to 85°C and hold for 30 minutes to agglomerate the colloidal MnO2​ .

  • Discharge the hot suspension through a Nutsche filter pre-packed with a 2-inch layer of Celite. Wash the filter cake with 5 L of hot water (80°C). Validation Checkpoint 3: The filtrate must be completely colorless. A pink tint indicates unquenched KMnO4​ ; a brown tint indicates MnO2​ breakthrough. If brown, recirculate the filtrate back through the Celite pad.

Step 4: Acidification & Crystallization

  • Transfer the clear filtrate to a clean reactor and cool to 10°C.

  • Slowly add concentrated HCl (approx. 37%) until the pH reaches 2.0. A thick white precipitate of 3-Chloro-4-sulfamoylbenzoic acid will form.

  • Filter the product, wash with cold water, and dry under vacuum at 50°C to constant weight. Validation Checkpoint 4: Perform an LOD (Loss on Drying) test. The sulfonamide moiety can form stable hydrates. Drying must continue until LOD is < 0.5% to ensure accurate downstream stoichiometry.

References

  • Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA)
  • Source: Google Patents (US20220283175A1)
  • 34263-53-1 | 3-Chloro-4-sulfamoylbenzoic acid | BLD Pharm Source: BLD Pharm Catalog URL
  • Republic of the Philippines - Federis - Intellectual Property Law (Remington's Pharmaceutical Sciences Excerpt on Sulfonamide Preparation)

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for Sulfamoylbenzoic Acids

Welcome to the Technical Support Center. Sulfamoylbenzoic acids—such as the loop diuretics furosemide and bumetanide—present unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Sulfamoylbenzoic acids—such as the loop diuretics furosemide and bumetanide—present unique chromatographic challenges. Because these molecules possess both a carboxylic acid and a sulfonamide group, their retention, selectivity, and peak shape are highly susceptible to mobile phase pH, buffer capacity, and organic modifier selection.

This guide is designed for researchers and drug development professionals to troubleshoot and optimize reversed-phase HPLC methods for this critical class of compounds.

Optimization Workflow

Workflow N1 1. Assess Analyte pKa (e.g., Furosemide pKa ~3.8) N2 2. Select Mobile Phase pH Target: pH 2.0 - 2.8 N1->N2 N3 3. Choose Buffer System (Phosphate for UV, Formate for MS) N2->N3 N4 4. Optimize Organic Modifier (MeOH vs. ACN) N3->N4 N5 5. Evaluate Chromatography (Peak Symmetry & Resolution) N4->N5 N6 Method Validated N5->N6 Tailing < 1.2 Rs > 1.5 N7 Troubleshoot (Adjust %B or pH) N5->N7 Poor Shape/ Co-elution N7->N2 Tailing Issue N7->N4 Resolution Issue

Logical workflow for optimizing HPLC mobile phases for sulfamoylbenzoic acids.

Troubleshooting Guide & FAQs

Q: Why am I observing severe peak tailing for furosemide and bumetanide? A: Peak tailing for weakly acidic compounds is a hallmark of suboptimal mobile phase pH[1]. Sulfamoylbenzoic acids possess a carboxylic acid moiety with a pKa of approximately 3.6 to 3.9. If your mobile phase pH is near this pKa (e.g., pH 3.5–4.5), the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This causes a dual-retention mechanism on the reversed-phase column. Furthermore, the ionized form undergoes secondary electrostatic interactions with unendcapped, positively charged residual silanols on the silica stationary phase[1]. Corrective Action: Buffer the mobile phase to at least 1.5 to 2.0 pH units below the carboxylic pKa (target pH 2.0–2.5) to ensure the molecule is fully unionized, thereby maximizing hydrophobic retention and peak symmetry[1].

Q: How does the choice of organic modifier affect the resolution of sulfamoylbenzoic acid impurities? A: The selection between methanol (MeOH) and acetonitrile (ACN) fundamentally alters chromatographic selectivity ( α ) due to their different solvation properties. ACN is an aprotic solvent that interacts primarily via dipole-dipole interactions, generally providing sharper peaks and lower system backpressure. However, for closely eluting process-related impurities (e.g., separating furosemide from furosemide-related compound B), MeOH—a protic solvent—can act as both a hydrogen bond donor and acceptor. This specific interaction with the sulfamoyl group often yields superior resolution for structural isomers or closely related degradation products[2][3].

Q: My retention times drift over a long sequence. What is the root cause? A: Retention time drift in the analysis of ionizable compounds is typically a symptom of inadequate buffering capacity[1]. If the buffer concentration is too low (<10 mM), the local pH at the injection plug can shift upon mixing with the sample matrix, altering the ionization state of the analyte. Corrective Action: Ensure a buffer concentration of 20–50 mM (e.g., potassium dihydrogen phosphate) to maintain a stable pH environment throughout the column bed[3].

Q: Can I use a traditional pharmacopeial method utilizing tetrahydrofuran (THF) for LC-MS analysis? A: No. Legacy pharmacopeial methods (such as USP 43) often recommend a mobile phase of THF, glacial acetic acid, and water for furosemide[3]. However, THF is highly toxic, prone to peroxide formation, and incompatible with PEEK tubing. More importantly, for LC-MS applications, non-volatile buffers and complex legacy solvents cause severe ion suppression and source contamination[4]. Corrective Action: Replace the legacy method with a volatile buffer system, such as 10 mM ammonium acetate adjusted to pH 8.0 with ammonium hydroxide, paired with acetonitrile. This provides excellent electrospray ionization (ESI) efficiency and is fully compatible with LC-Q/TOF-MS screening[4].

Quantitative Data: Physicochemical Parameters
CompoundCarboxylic pKaSulfonamide pKaTarget Mobile Phase pH (UV)Preferred Buffer System
Furosemide 3.89.02.0 – 2.520 mM KH₂PO₄ or 0.1% Formic Acid
Bumetanide 3.67.72.0 – 2.520 mM KH₂PO₄ or 0.1% Formic Acid
Furosemide Impurity B ~3.8N/A2.0 – 2.50.1% Acetic Acid / ACN (60:40)
Experimental Protocols
Protocol 1: Preparation of a Robust Isocratic Mobile Phase (pH 2.5)

Objective: Formulate a self-validating, highly buffered mobile phase to eliminate peak tailing for furosemide quantification.

  • Aqueous Phase Preparation: Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1.0 L of HPLC-grade water to create a 20 mM solution.

  • pH Adjustment: Immerse a calibrated pH probe into the buffer. Add concentrated Phosphoric Acid (H₃PO₄) dropwise while stirring until the pH reaches 2.50 ± 0.05.

    • Causality Check: Matching the acid (phosphoric) to the buffer salt (phosphate) prevents the introduction of foreign counter-ions that could unpredictably alter column selectivity.

    • Self-Validation Check: If the pH inadvertently drops below 2.40, do not back-titrate with a base (e.g., NaOH or KOH). Back-titration alters the overall ionic strength and will cause irreproducible retention times. Discard the solution and restart.

  • Filtration: Filter the aqueous buffer through a 0.22 µm hydrophilic membrane (e.g., PES or Nylon) to remove particulates.

  • Blending: Combine the aqueous buffer with HPLC-grade Methanol at a 70:30 (v/v) ratio. Degas the mixture via ultrasonication for 10 minutes.

Protocol 2: System Suitability Testing (SST) Workflow

Objective: Verify column inertness and mobile phase efficacy before committing to a sample sequence.

  • Equilibration: Pump the optimized mobile phase through a C18 column (e.g., 250 x 4.6 mm, 5 µm) at 1.0 mL/min for at least 15 column volumes until the baseline is stable at 230 nm[3].

  • Standard Injection: Inject 10 µL of a 50 µg/mL furosemide reference standard.

  • Chromatographic Evaluation: Calculate the USP Tailing Factor ( Tf​ ) and Theoretical Plates ( N ).

    • Self-Validation Check: The system is validated for use only if Tf​≤1.2 and N≥5000 . If Tf​>1.2 , the mobile phase pH is likely too high (causing partial ionization), or the column has degraded silanols. Re-verify the buffer pH or replace the column before injecting actual samples.

Sources

Optimization

Troubleshooting low yield in furosemide synthesis from 3-Chloro-4-sulfamoylbenzoic acid

Welcome to the Advanced API Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a highly specific and critical failure point in the synthesis of the loop diu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced API Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a highly specific and critical failure point in the synthesis of the loop diuretic Furosemide.

Below, you will find an in-depth, root-cause analysis of low-yield incidents, self-validating experimental protocols, and mechanistic FAQs to ensure your synthetic workflows achieve maximum efficiency and scientific rigor.

🚨 Critical Incident Alert: The Precursor Mismatch

Q: I am experiencing near-zero yield when reacting 3-chloro-4-sulfamoylbenzoic acid with furfurylamine to synthesize Furosemide. What is the root cause?

The Root Cause: You are experiencing a fundamental precursor mismatch. 3-Chloro-4-sulfamoylbenzoic acid is the precursor for Indapamide, not Furosemide. [1]

The correct starting material for Furosemide synthesis is 2,4-dichloro-5-sulfamoylbenzoic acid [2]. Attempting a nucleophilic aromatic substitution (SNAr) on 3-chloro-4-sulfamoylbenzoic acid with furfurylamine fails because the chlorine atom at position 3 is meta to the electron-withdrawing carboxyl group. It lacks the necessary resonance stabilization to act as a leaving group, resulting in reaction failure or trace amounts of the wrong regioisomer.

Quantitative Precursor Comparison
Parameter3-Chloro-4-sulfamoylbenzoic Acid (Your Current Material)2,4-Dichloro-5-sulfamoylbenzoic Acid (Correct Material)
Target API Indapamide (Thiazide-like diuretic)[1]Furosemide (Loop diuretic)[2]
Leaving Group Position Position 3 (Meta to -COOH)Position 2 (Ortho to -COOH)
SNAr Activation Energy Prohibitively High (Unreactive)Kinetically Favorable (120–140 °C)[2]
Expected Furosemide Yield < 1% (Reaction Failure) 85% – 92%
Key Condensation Reagent 2-Methylindoline (Skatole derivative)[1]Furfurylamine[2]

🔬 SNAr Mechanistic FAQs (Expertise & Causality)

Q: Mechanistically, why does 2,4-dichloro-5-sulfamoylbenzoic acid succeed where the 3-chloro variant fails?

Answer: In the correct precursor (2,4-dichloro-5-sulfamoylbenzoic acid), the chlorine at position 2 is highly activated. It is located ortho to the strongly electron-withdrawing carboxylic acid (-COOH) group and para to the sulfamoyl (-SO2NH2) group[2].

This specific regiochemistry allows the aromatic ring to stabilize the negative charge transition state (forming a Meisenheimer complex) during the nucleophilic attack by the primary amine of furfurylamine. The 3-chloro isomer lacks this synergistic ortho/para activation, making the SNAr reaction kinetically dead under standard conditions.

Mechanism N1 2,4-Dichloro-5-sulfamoylbenzoic acid N2 C2-Chlorine Activated by ortho-COOH & para-SO2NH2 N1->N2 N3 Nucleophilic Attack by Furfurylamine (Lone pair on Nitrogen) N2->N3 N4 Meisenheimer Complex (Negative Charge Stabilized) N3->N4 N5 Expulsion of Chloride Ion (Cl-) N4->N5 N6 Furosemide (Target API) N5->N6

Fig 1. SNAr mechanism for furosemide synthesis via Meisenheimer complex stabilization.

🧪 Corrected Experimental Protocol & Self-Validation

Q: What is the correct, self-validating protocol for the final condensation step of Furosemide?

Answer: To establish a self-validating system, you must track the consumption of the correct precursor and utilize isoelectric precipitation for purification. Switch your starting material and follow this validated methodology:

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of 2,4-dichloro-5-sulfamoylbenzoic acid in a polar aprotic solvent (e.g., DMF). Add 3.0 to 5.0 equivalents of furfurylamine. Causality note: The excess amine is mandatory as it acts as both the nucleophile and the acid scavenger to neutralize the HCl byproduct.[2]

  • Thermal Condensation: Heat the reaction mixture to 120–140 °C under a nitrogen atmosphere. Maintain this temperature for 4 to 6 hours[2].

  • In-Process Control (Self-Validation): At t=3h, sample the reaction. TLC (Eluent: Dichloromethane/Methanol 9:1) should show the disappearance of the starting material and the appearance of a highly fluorescent Furosemide spot under UV 254 nm.

  • Isoelectric Quenching: Cool the mixture to room temperature. Pour it into crushed ice and carefully acidify to pH 4.0 using 1N HCl. Causality note: Furosemide has a pKa of ~3.8.[3] Adjusting the pH to 4.0 forces the zwitterionic Furosemide to its isoelectric point, causing it to crash out of solution as a white-to-yellowish precipitate, while unreacted furfurylamine remains dissolved as a protonated hydrochloride salt.

  • Purification: Filter the precipitate, wash thoroughly with cold distilled water until the washings are neutral, and recrystallize from an ethanol/water mixture to yield pure 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid[4].

Workflow cluster_wrong Erroneous Pathway (Indapamide Precursor) cluster_correct Correct Pathway (Furosemide Synthesis) A 3-Chloro-4-sulfamoylbenzoic acid (Incorrect) B + Furfurylamine (SNAr Attempt) A->B C Reaction Failure (No Furosemide) B->C D 2,4-Dichloro-5-sulfamoylbenzoic acid (Correct) E + Furfurylamine (120-140°C) D->E F Furosemide (85-92% Yield) E->F

Fig 2. Workflow comparison between the erroneous and correct furosemide synthesis pathways.

⚙️ Additional Troubleshooting FAQs

Q: What if I am using the correct precursor (2,4-dichloro-5-sulfamoylbenzoic acid) but still getting low yields (<50%)?

Answer: If the precursor is correct but yields remain suboptimal, investigate the following parameters:

  • Amine Equivalency Stalling: If you use exactly 1.0 equivalent of furfurylamine, the reaction will stall at 50% conversion because the generated HCl will protonate the remaining furfurylamine, rendering it non-nucleophilic. You must use at least 3.0 equivalents or introduce an auxiliary base (like sodium bicarbonate)[2].

  • Thermal Degradation: Exceeding 150 °C can cause the furan ring of the furfurylamine to degrade or polymerize. Maintain strict thermal control between 120–140 °C[2].

  • Moisture Contamination: Water in the reaction mixture at high temperatures can lead to competitive hydrolysis of the highly activated C2-chlorine, yielding 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid instead of Furosemide. Ensure strictly anhydrous conditions during the SNAr step.

References
  • FUROSEMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses Source: Gpatindia URL:[Link]

  • Republic of the Philippines - Intellectual Property Law (Indapamide Synthesis) Source: Federis Law URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid

Welcome to the Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals tasked with the synthesis and purification of 4-chloro-3-nitro-5-sulfamoylbenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals tasked with the synthesis and purification of 4-chloro-3-nitro-5-sulfamoylbenzoic acid (CAS 22892-96-2) . As a pivotal intermediate in the production of the loop diuretic bumetanide[1], its purity directly dictates the safety and efficacy of the downstream Active Pharmaceutical Ingredient (API)[2].

Here, we provide mechanistic troubleshooting, validated purification protocols, and comprehensive impurity profiling to ensure your workflows meet rigorous regulatory standards.

Impurity Profiling & Separation Strategy

During the multi-step synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid (typically via chlorosulfonation, nitration, and amidation of 4-chlorobenzoic acid), several by-products inevitably form[3]. Understanding the chemical nature of these impurities is the first step in designing a logical separation strategy.

G Synthesis Crude Reaction Mixture (Synthesis) Target Target API Intermediate: 4-chloro-3-nitro-5-sulfamoylbenzoic acid Synthesis->Target BP1 By-Product: Unreacted 4-chlorobenzoic acid Synthesis->BP1 BP2 By-Product: Positional Isomers Synthesis->BP2 BP3 By-Product: Hydrolysis Products Synthesis->BP3 Sep1 Differential Solubility (EtOH/Water Recrystallization) Target->Sep1 BP1->Sep1 BP2->Sep1 BP3->Sep1 Sep2 Preparative HPLC (High-Resolution Separation) Sep1->Sep2 If >99.5% purity needed

Logical relationship between synthesis by-products and purification strategies.

Quantitative Data: Physicochemical Properties & Impurity Tolerances

To monitor purification efficacy, compare your analytical results against the established baseline properties of the intermediate[4],[3].

ParameterSpecification / DataCausality / Significance
CAS Number 22892-96-2Unique identifier for regulatory filing and reference standards[4].
Molecular Formula C7H5ClN2O6SMass spectrometry target (M.W. 280.64 g/mol )[4].
Target Purity > 98.0% (HPLC)Essential to prevent downstream propagation of isomers into the API[2].
Solubility Soluble in EtOH, Methanol; Insoluble in cold waterDrives the logic for the Ethanol/Water recrystallization anti-solvent system[5].
Critical Impurity 1 Unreacted 4-chlorobenzoic acidIndicates incomplete chlorosulfonation. Removed via differential solubility[6].
Critical Impurity 2 Positional IsomersFormed during non-selective nitration. Removed via controlled crystallization[6].

Troubleshooting & FAQs (Q&A)

Q1: My crude product contains significant amounts of unreacted 4-chlorobenzoic acid. How do I effectively separate this before final crystallization? A1: Causality & Solution: 4-chlorobenzoic acid lacks the highly polar sulfamoyl (-SO2NH2) and nitro (-NO2) groups present in the target molecule[5]. This makes the target compound significantly more polar. While both possess carboxylic acid groups, their differential solubility in mixed aqueous-organic systems is pronounced. We recommend a highly controlled ethanol/water recrystallization[6]. The target compound will selectively crystallize from the mixed solvent, leaving the less polar starting material dissolved in the mother liquor.

Q2: I am observing a co-crystallizing positional isomer from the nitration step. How can I modify the recrystallization to exclude it? A2: Causality & Solution: Positional isomers (e.g., 2-chloro-5-nitro variants) have nearly identical molecular weights and similar polarities, making them prone to co-crystallization if the cooling rate is too rapid. Self-Validating Action: Slow the cooling ramp rate to 0.1°C/minute. Rapid cooling forces kinetic precipitation, trapping isomers in the crystal lattice. Slow cooling favors thermodynamic crystallization, allowing the most stable (and pure) crystal lattice of the target 4-chloro-3-nitro-5-sulfamoylbenzoic acid to form.

Q3: Why is my product degrading (hydrolyzing) during the hot filtration step? A3: Causality & Solution: The sulfamoyl group is susceptible to hydrolysis back to a sulfonic acid if exposed to elevated temperatures in aqueous environments for prolonged periods[6]. Self-Validating Action: Ensure the hot filtration step is executed rapidly using pre-warmed glassware. Do not hold the compound in boiling aqueous ethanol for more than 15-20 minutes. If degradation persists, reduce the water ratio in the solvent mixture or lower the dissolution temperature slightly.

Validated Experimental Protocols

The following protocols are engineered to be self-validating systems. By observing the physical state of the mixture at each step, you can confirm the mechanistic success of the operation before proceeding.

Protocol A: Scalable Recrystallization (Ethanol/Water System)

Recrystallization is the industry standard for bulk purification of this intermediate, relying on differential solubility at varying temperatures[6].

Workflow Start Crude Solid (CAS 22892-96-2) Dissolve Suspend in Hot 95% EtOH (5-10 mL/g) Start->Dissolve Filter Hot Gravity Filtration (Remove Insoluble Impurities) Dissolve->Filter Water Dropwise Addition of Hot Water (Induce Turbidity) Filter->Water Cool Controlled Cooling (0-5°C) (Crystallization) Water->Cool Isolate Vacuum Filtration & Wash (Remove Soluble Impurities) Cool->Isolate Dry Vacuum Drying (Remove Residual Solvent) Isolate->Dry Pure Pure API Intermediate (>98% Purity) Dry->Pure

Experimental workflow for recrystallization of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, suspend the crude 4-chloro-3-nitro-5-sulfamoylbenzoic acid in a minimum volume of hot 95% ethanol (approximately 5-10 mL per gram of crude material)[6].

    • Causality: Ethanol acts as the primary solvent to dissolve the organic framework.

  • Heating: Heat the mixture to near boiling (approx. 75°C) with continuous magnetic stirring until complete dissolution is achieved[6].

  • Hot Filtration (Self-Validation Checkpoint): Rapidly perform a hot gravity filtration[6].

    • Validation: The filtrate must be perfectly clear. Any remaining cloudiness indicates insoluble mechanical impurities or highly cross-linked polymeric by-products.

  • Inducing Crystallization: To the hot, clear filtrate, add hot water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy)[6].

    • Causality: Water acts as the anti-solvent. The turbidity indicates the exact saturation point has been reached.

    • Troubleshooting: If the mixture "oils out" (forms a separate liquid phase instead of cloudiness), the temperature is too low. Reheat until clear and add water more slowly.

  • Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature undisturbed, then transfer to an ice bath (0-5°C) for 2 hours.

  • Isolation and Drying: Collect the purified crystals via vacuum filtration[3]. Wash the filter cake with a minimal amount of ice-cold 1:1 ethanol/water to displace the impurity-laden mother liquor. Dry in a vacuum oven at 45°C until constant weight is achieved[3].

Protocol B: Preparative HPLC (For Analytical Standards)

When ultra-high purity (>99.5%) is required for quantitative reference standards, preparative HPLC is utilized to achieve high-resolution separation[6],[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the semi-pure intermediate in the mobile phase (e.g., Methanol/Water with 0.1% Trifluoroacetic acid to suppress ionization of the carboxylic acid).

  • Column Selection: Utilize a reverse-phase C18 preparative column (e.g., Inertsil ODS-3V, 250 mm x 21.2 mm, 5 µm particle size)[3].

    • Causality: The hydrophobic C18 stationary phase resolves positional isomers based on subtle differences in their hydrophobic surface area.

  • Elution: Run a gradient elution starting from 10% organic to 90% organic over 30 minutes. Monitor UV absorbance at 254 nm.

  • Fraction Collection & Lyophilization: Collect the major peak. Remove the organic solvent via rotary evaporation under reduced pressure, and lyophilize the remaining aqueous layer to yield the ultra-pure solid.

References

  • NBInno. "Bumetanide Intermediate (CAS 22892-96-2): High-Purity 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid for API Synthesis". Source: NBInno. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 3-Chloro-4-sulfamoylbenzoic Acid

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden roadblocks when working with 3-Chloro-4-sulfamoylbenzoic acid (CAS: 34263-53...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden roadblocks when working with 3-Chloro-4-sulfamoylbenzoic acid (CAS: 34263-53-1). This compound is a critical building block for thiazide diuretics, autotaxin inhibitors, and metalloenzyme targeting peptides. However, its physicochemical properties make it notoriously stubborn to dissolve in standard organic solvents.

This guide is designed to move beyond basic "trial and error." Here, we will dissect the thermodynamic causality behind its insolubility and provide self-validating protocols to keep your workflows moving.

Part 1: Diagnostic Overview (The "Why")

Q: Why does 3-Chloro-4-sulfamoylbenzoic acid precipitate or fail to dissolve in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?

A: The insolubility is a direct consequence of its high crystal lattice energy. The molecule contains both a carboxylic acid (-COOH) and a primary sulfonamide (-SO₂NH₂) group. These functional groups act as powerful, dual hydrogen-bond donors and acceptors. In the solid state, they form a dense, tightly packed intermolecular hydrogen-bonding network.

Non-polar or weakly polar solvents (like DCM or EtOAc) lack the hydrogen-bond acceptor capacity required to thermodynamically compensate for the energy needed to break this crystal lattice. As a result, the compound remains as a suspension. Sulfamoylbenzoic acid derivatives inherently exhibit this poor solubility profile, requiring specific formulation or synthetic strategies to overcome the barrier[1].

Part 2: Solvent Optimization & Selection

Q: Which organic solvents should I use to prepare stock solutions or run synthetic reactions?

A: You must utilize polar aprotic solvents . Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) possess high dielectric constants and act as excellent hydrogen-bond acceptors, effectively disrupting the intermolecular bonds of the solute.

Quantitative Solvent Comparison Table
SolventDielectric Constant (ε)H-Bond Acceptor CapacityEmpirical Solubility ProfileApplication Recommendation
Dichloromethane (DCM) 8.9PoorInsolubleAvoid. Do not use for stock solutions.
Methanol (MeOH) 32.7ModerateSparingly SolubleUse only as a minor co-solvent.
Dimethylformamide (DMF) 36.7ExcellentHighly SolublePrimary choice for organic synthesis.
Dimethyl Sulfoxide (DMSO) 46.7ExcellentHighly SolublePrimary choice for in vitro bioassays.

Part 3: Troubleshooting Workflows

To determine the best approach for your specific experiment, follow the logical workflow outlined below.

G Start 3-Chloro-4-sulfamoylbenzoic acid Solubility Issue Q1 Identify Downstream Application Start->Q1 Synthesis Organic Synthesis (e.g., Amide Coupling) Q1->Synthesis Bioassay In Vitro Bioassay (e.g., Enzyme Inhibition) Q1->Bioassay SolventSwitch Use Polar Aprotic Solvents (DMF, DMSO, DMAc) Synthesis->SolventSwitch DMSOStock Prepare High-Conc. DMSO Stock (10-50 mM) Bioassay->DMSOStock SaltForm In Situ Salt Formation (Add TEA or DIPEA) SolventSwitch->SaltForm pHAdjust Aqueous Buffer pH > 7.5 (Deprotonate -COOH) DMSOStock->pHAdjust Complex Cyclodextrin Complexation (e.g., HP-β-CD) pHAdjust->Complex If precipitation occurs

Figure 1: Decision tree for overcoming 3-Chloro-4-sulfamoylbenzoic acid solubility issues.

Part 4: Actionable Solutions & Self-Validating Protocols

Q: I am trying to perform an amide coupling, but the compound won't fully dissolve even in DMF. How do I force dissolution?

A: You must utilize in situ salt formation . The carboxylic acid group has a low pKa (typically ~3.8 to 4.0 for sulfamoylbenzoic acids)[4]. By adding a tertiary amine base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), you deprotonate the acid to form an organic-soluble ammonium carboxylate salt. This completely shatters the crystal lattice and ensures homogeneous reaction kinetics. This method is the industry standard for synthesizing complex derivatives like CCR5 antagonists[2].

Standard Operating Procedure: In Situ Salt Formation for HATU Amide Coupling

This protocol is designed as a self-validating system : the visual transition from a suspension to a clear solution serves as an absolute indicator that the lattice energy has been overcome.

  • Step 1: Solvent Dispensation Suspend 1.0 equivalent (e.g., 0.4 mmol, 94 mg) of 3-Chloro-4-sulfamoylbenzoic acid in anhydrous DMF (8.0 mL) under an inert atmosphere (N₂/Ar). Diagnostic Check: The mixture will appear as a cloudy, heterogeneous suspension.

  • Step 2: Deprotonation & Dissolution Add 3.0 equivalents of Triethylamine (TEA) or DIPEA to the stirring suspension. Stir at ambient temperature for 10 minutes. Validation Check: The suspension must transition to a completely clear, homogeneous solution. If particulates remain, sonicate for 2 minutes. Do not proceed to Step 3 until the solution is clear.

  • Step 3: Activation Cool the clear solution to 0–5 °C using an ice-water bath. Add 1.0 equivalent of HATU (152 mg). Stir for 15–30 minutes to generate the active OAt ester intermediate.

  • Step 4: Amine Addition Add 1.0 equivalent of your target amine (dissolved in 1.0 mL of DMF). Allow the reaction to warm naturally to room temperature and stir for 3 to 12 hours.

  • Step 5: Workup Dilute the reaction mixture with a non-polar organic solvent (e.g., DCM) and wash extensively with saturated aqueous sodium bicarbonate to remove water-soluble byproducts and residual DMF.

Q: How do I handle solubility for in vitro biological assays where high concentrations of DMF/DMSO are toxic to my cells or enzymes?

A: For bioassays (such as metalloenzyme recognition studies), the standard approach is to create a highly concentrated stock solution in 100% DMSO, and then perform a massive dilution into an aqueous buffer[3].

  • Prepare a 10 mM to 50 mM stock in pure DMSO.

  • Dilute the stock into your assay buffer (e.g., 50 mM MOPS).

  • Critical Causality: Ensure the pH of your aqueous buffer is strictly > 7.5 . Because the pKa of the compound is ~3.8, a buffer pH of 7.5 ensures the compound is >99.9% ionized (deprotonated) in the aqueous phase, which drastically increases its solubility and prevents it from crashing out of solution when the DMSO is diluted. If precipitation still occurs at your required concentration, consider adding a cyclodextrin (e.g., HP-β-CD) to encapsulate the hydrophobic aromatic ring.

References
  • BenchChem. "Technical Support Center: Overcoming Low Solubility of Sulfamoylbenzoic Acid Derivatives." BenchChem Technical Resources.
  • Habashita, H., et al. "Piperidine derivatives as CCR5 antagonists." World Intellectual Property Organization, WO2004054974A2.
  • Dickinson, B., et al. "Metalloenzymes for biomolecular recognition of n-terminal modified peptides." United States Patent Application, US20220283175A1.
  • El-Hammadi, M., et al. "Liquisolid Systems to Improve the Dissolution of Furosemide." National Center for Biotechnology Information (PMC).

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Chloro-4-sulfamoylbenzoic acid vs. 4-sulfamoylbenzoic acid in Biological Assays

Executive Summary In the development of Carbonic Anhydrase (CA) inhibitors and chemoproteomic probes, benzenesulfonamides serve as the foundational pharmacophore. 4-Sulfamoylbenzoic acid (4-CBSA, also known as Carzenide)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Carbonic Anhydrase (CA) inhibitors and chemoproteomic probes, benzenesulfonamides serve as the foundational pharmacophore. 4-Sulfamoylbenzoic acid (4-CBSA, also known as Carzenide) is a classic, moderate-affinity CA inhibitor and a ubiquitous building block in medicinal chemistry[1]. However, the introduction of a single chlorine atom to create 3-Chloro-4-sulfamoylbenzoic acid (3-Cl-4-CBSA) fundamentally alters the molecule's physicochemical profile. This guide objectively compares the performance of these two compounds in biological assays, detailing the mechanistic causality behind their differing affinities and providing validated experimental protocols for their evaluation.

Mechanistic Causality: The Impact of Ortho-Halogenation

To understand the performance gap between these two molecules, one must analyze the thermodynamics and electronic requirements of the CA active site.

  • Electronic Effects and the pKa Shift: The primary binding event in CA inhibition is the coordination of the sulfonamide nitrogen to the active site zinc ion (Zn²⁺). This interaction strictly requires the sulfonamide to be in its deprotonated, anionic state (R-SO₂NH⁻)[2]. 4-CBSA has a sulfonamide pKa of approximately 7.4. At a physiological pH of 7.4, only ~50% of the molecules are in the active binding state. In contrast, the highly electronegative chlorine atom at the 3-position (ortho to the sulfamoyl group) exerts a powerful electron-withdrawing inductive effect (-I). This lowers the pKa of the sulfonamide to ~6.0. Consequently, >95% of 3-Cl-4-CBSA is deprotonated at physiological pH, drastically increasing the effective concentration of the active pharmacophore and accelerating the association rate ( kon​ ).

  • Steric and Hydrophobic Stabilization: The CA active site features a distinct hydrophobic wall (comprising residues such as Val121, Val143, and Leu198)[3]. The chlorine atom is bulkier and significantly more lipophilic than a hydrogen atom. Once the sulfonamide anchors to the zinc ion, the chlorine atom engages in favorable van der Waals interactions with this hydrophobic pocket. This structural complementarity decreases the dissociation rate ( koff​ ) and drives selectivity, particularly toward tumor-associated transmembrane isoforms like CA IX and CA XII[2].

Comparative Data Summary

The following table summarizes the quantitative performance metrics of both compounds. Data reflects standard behavior in human CA II (cytosolic) and CA IX (tumor-associated) models.

Parameter4-Sulfamoylbenzoic acid (4-CBSA)3-Chloro-4-sulfamoylbenzoic acidImpact of Halogenation
Molecular Weight 201.20 Da235.64 DaIncreased bulk for hydrophobic packing.
Sulfonamide pKa ~7.4~6.0Higher fraction of active anion at pH 7.4.
CA II Affinity ( KD​ ) 1.2 µM[4]~50 - 150 nM~10-fold improvement in binding affinity.
CA IX Affinity ( Ki​ ) ~750 nM< 40 nMEnhanced selectivity for tumor-associated isoforms.
Primary Application Synthetic intermediate, baseline control.High-affinity probe, selective inhibitor design.3-Cl-4-CBSA is preferred for sensitive assays.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, ensuring data integrity requires assays that validate themselves in real-time. Below are the gold-standard protocols for evaluating these small molecules.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR is critical because it isolates direct binding kinetics ( kon​ and koff​ ) from catalytic inhibition, allowing researchers to verify if the pKa shift specifically improves the association rate[4].

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject recombinant human CA II (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~2000 RU. Quench unreacted esters with 1 M Ethanolamine.

  • Buffer Preparation: Use PBS-P+ (pH 7.4) supplemented with 5% DMSO. Causality Check: Small molecules like 3-Cl-4-CBSA require DMSO for solubility. Because DMSO has a massive bulk refractive index, even a 0.1% mismatch between the running buffer and the sample buffer will create a bulk shift that masks the tiny ~200 Da analyte response.

  • Solvent Correction (Self-Validation): Run a 4.5% to 5.5% DMSO calibration curve before the analytes. This step mathematically subtracts bulk refractive index errors, validating the baseline stability.

  • Analyte Injection: Inject 4-CBSA and 3-Cl-4-CBSA in a 2-fold dilution series (e.g., 10 µM down to 39 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Protocol B: Stopped-Flow CO₂ Hydration Assay

This assay measures the actual physiological function of CA: the hydration of CO₂ to bicarbonate and a proton.

Step-by-Step Methodology:

  • Reagent Setup:

    • Syringe 1 (Enzyme/Inhibitor): 10 nM CA II, 10 mM HEPES (pH 7.4), 20 mM Na₂SO₄ (to maintain ionic strength), 0.2 mM Phenol Red, and the inhibitor (varying concentrations).

    • Syringe 2 (Substrate): CO₂-saturated ultrapure water (~30 mM CO₂ at 20°C).

  • The Reaction: Rapidly mix equal volumes from both syringes in the stopped-flow spectrophotometer.

  • Detection: Monitor absorbance at 557 nm. Causality Check: Why Phenol Red? The hydration of CO₂ produces H⁺. Phenol red has a pKa of ~7.9, making its absorbance highly sensitive to the initial linear rate of acidification in a weakly buffered system. This allows precise calculation of the initial velocity ( v0​ ) before product inhibition occurs.

  • Self-Validation: Always run an uninhibited enzyme baseline to establish maximum velocity ( Vmax​ ) and a non-enzymatic CO₂ blank to ensure the buffer itself is not artificially catalyzing the hydration.

Mechanistic Visualization

G cluster_0 Inhibitor Ionization (pH 7.4) cluster_1 Carbonic Anhydrase Active Site N1 4-Sulfamoylbenzoic Acid (pKa ~7.4) N3 Deprotonated Sulfonamide (Active Anion: R-SO₂NH⁻) N1->N3 ~50% Ionized N2 3-Chloro-4-Sulfamoylbenzoic Acid (pKa ~6.0) N2->N3 >95% Ionized (Cl Inductive Effect) N4 Zn²⁺-Bound Catalytic Water N3->N4 Entry into Hydrophobic Pocket N5 Water Displacement & Zn²⁺ Coordination N4->N5 Nucleophilic Attack N6 Stable Enzyme-Inhibitor Complex N5->N6 Van der Waals Stabilization (Enhanced by Cl)

Mechanism of CA inhibition highlighting the pKa shift and stabilization driven by ortho-halogenation.

References

  • Reichert Technologies. "Small Molecule Assay: 4-Carboxybenzenesulfonamide (201 Da) Binding to Carbonic Anhydrase II." Jasco. Available at:[Link]

  • Smirnov, A., et al. "Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms." European Journal of Medicinal Chemistry, PubMed. Available at:[Link]

  • Bua, S., et al. "Looking toward the Rim of the Active Site Cavity of Druggable Human Carbonic Anhydrase Isoforms." ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 3-Chloro-4-sulfamoylbenzoic Acid: The Definitive Role of X-ray Crystallography

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates a compound's ph...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates a compound's physical properties, its biological activity, and its safety profile. 3-Chloro-4-sulfamoylbenzoic acid is a key building block in the synthesis of several diuretic drugs, making the validation of its structure a critical step in ensuring the quality and efficacy of these pharmaceuticals.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, establishing why single-crystal X-ray diffraction stands as the gold standard.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a molecule at atomic resolution.[2][3] It provides an unparalleled, direct visualization of the atomic arrangement in the solid state, leaving no ambiguity about connectivity, conformation, or stereochemistry.[4]

Causality in Experimental Choices: The Path to a Definitive Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process where each decision is critical for the final outcome. The overarching goal is to obtain a single, high-quality crystal that will diffract X-rays in a predictable manner, allowing for the calculation of an electron density map and, subsequently, the atomic model.[5]

Experimental Protocol: From Powder to Publication-Ready Structure

Step 1: Synthesis and Purification

The synthesis of 3-chloro-4-sulfamoylbenzoic acid can be achieved by the chlorosulfonation of 4-chlorobenzoic acid, followed by reaction with ammonia or an amine.[6] It is imperative that the starting material for crystallization is of the highest possible purity (typically >98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Techniques such as recrystallization or column chromatography are employed to achieve the required purity.

Step 2: Crystal Growth – The Art and Science

Growing a single crystal suitable for X-ray diffraction (ideally 0.1-0.3 mm in all dimensions) is often the most challenging step. The choice of solvent is paramount and is determined by the solubility of the compound.

  • Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetonitrile/hexane) is prepared and left undisturbed.[7] As the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form. This method is effective for many organic compounds.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.

For 3-chloro-4-sulfamoylbenzoic acid, co-crystallization with other molecules can also yield high-quality crystals, often through liquid-assisted grinding followed by slow evaporation from solvent mixtures like tetrahydrofuran-hexane.[7]

Step 3: Data Collection

A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K). This cryo-cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. The crystal is then exposed to a focused beam of X-rays (often from a Mo or Cu source), and the diffraction pattern is recorded on a detector as the crystal is rotated.[2]

Step 4: Structure Solution and Refinement

The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and the crystal's space group.[5] The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map, and the positions and displacement parameters of the atoms are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should typically be below 5-10% for a well-refined small molecule structure.

Workflow for Single-Crystal X-ray Diffraction

X_Ray_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample (>98%) Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Data Collection (Cryo-cooled, ~100K) Mounting->Data_Collection Processing Data Processing (Indexing, Integration) Data_Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (R-factor, CIF file) Refinement->Validation Final_Structure Definitive 3D Structure Validation->Final_Structure

Caption: Workflow for determining a molecular structure via SC-XRD.

Comparative Analysis: Orthogonal Validation Techniques

While SC-XRD is the definitive method for solid-state structure, other spectroscopic techniques provide complementary data and are essential for characterizing a compound in solution or confirming its bulk identity.[8]

Technique Information Provided Advantages Limitations vs. SC-XRD
Single-Crystal X-ray Diffraction (SC-XRD) Absolute 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.Unambiguous, definitive 3D structure.Requires a suitable single crystal; provides solid-state information only.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, proton/carbon count.Excellent for solution-state structure and dynamics; non-destructive.Does not provide 3D coordinates or bond lengths; severe peak overlap can complicate interpretation.[9]
Mass Spectrometry (MS) Mass-to-charge ratio (m/z), molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, requires very little sample, provides molecular formula.[10]Does not distinguish between isomers; provides no information on 3D structure or connectivity.[11]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -COOH, -SO₂NH₂, C-Cl).Fast, simple, good for confirming functional groups.Provides limited information on the overall molecular skeleton; ambiguous for complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy

For 3-chloro-4-sulfamoylbenzoic acid, ¹H NMR spectroscopy would show signals for the three aromatic protons and the protons of the carboxylic acid and sulfamoyl groups.[12] The splitting patterns would confirm their relative positions on the benzene ring. ¹³C NMR would show seven distinct signals corresponding to the seven carbon atoms. While NMR confirms the molecular skeleton and connectivity, it cannot define the precise bond angles or the conformation adopted in the solid state.[8][13]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of 3-chloro-4-sulfamoylbenzoic acid (235.65 g/mol ).[12] High-resolution MS (HRMS) could verify its elemental formula (C₇H₆ClNO₄S). The fragmentation pattern can also provide clues about the structure, but it cannot definitively distinguish it from a constitutional isomer.[12]

Infrared (IR) Spectroscopy

An IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the sulfonamide, the S=O stretches, and the C=O stretch of the acid. This confirms the presence of the key functional groups but provides no information on how they are connected.[12]

Logical Relationship of Analytical Techniques

Logic_Diagram cluster_spectroscopy Spectroscopic & Spectrometric Methods cluster_xrd Diffraction Method Molecule 3-Chloro-4-sulfamoylbenzoic Acid NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS IR IR Spectroscopy Molecule->IR XRD X-Ray Crystallography Molecule->XRD Info_NMR Connectivity (Solution-State) NMR->Info_NMR Provides Info_MS Molecular Formula & Weight MS->Info_MS Provides Info_IR Functional Groups IR->Info_IR Provides Info_XRD Absolute 3D Structure (Solid-State) XRD->Info_XRD Provides

Caption: Relationship between methods for molecular structure elucidation.

Conclusion: An Integrated and Authoritative Approach

While techniques like NMR, MS, and IR provide crucial and complementary pieces of the structural puzzle, they are fundamentally inferential. They allow scientists to deduce a structure that is consistent with the observed data. In contrast, single-crystal X-ray diffraction offers a direct, unambiguous visualization of the molecule's atomic framework in the solid state.

For a molecule like 3-chloro-4-sulfamoylbenzoic acid, which serves as a precursor in pharmaceutical manufacturing, there is no substitute for the certainty provided by X-ray crystallography. It is the only technique that definitively confirms the substitution pattern, the conformation of the functional groups, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.[7][14] This level of detail is indispensable for understanding physical properties, ensuring batch-to-batch consistency, and meeting rigorous regulatory standards. Therefore, while a multi-technique approach is best practice for comprehensive characterization, X-ray crystallography remains the authoritative and indispensable tool for the ultimate validation of molecular structure.

References

  • 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568. PubChem, National Center for Biotechnology Information. [Link]

  • Multicomponent Cocrystals of 4-Chloro-3-sulfamoylbenzoic Acid with Carboxamides and Pyridine N-Oxides. Crystal Growth & Design, ACS Publications. [Link]

  • Multicomponent Cocrystals of 4-Chloro-3-sulfamoylbenzoic Acid with Carboxamides and Pyridine N-Oxides. Crystal Growth & Design, ACS Publications. [Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. [Link]

  • 3-Chloro-N-(4-sulfamoylphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid. ResearchGate. [Link]

  • x Ray crystallography. National Center for Biotechnology Information. [Link]

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. National Center for Biotechnology Information. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • 4-Chloro-3-sulfamoylbenzoic ac | 293598-1G | SIGMA-ALDRICH. SLS. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Scientific & Academic Publishing. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry. [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. National Center for Biotechnology Information. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

  • Mechanism of formation of fragment ion of m/z 86 and m/z 114 observed... ResearchGate. [Link]

Sources

Validation

Comparative Purity Analysis of Commercial 3-Chloro-4-sulfamoylbenzoic Acid: HPLC-UV vs. qNMR vs. LC-MS

Introduction: The Critical Need for Orthogonal Analysis 3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1) is a highly specialized bifunctional building block extensively utilized in modern drug discovery. It serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Orthogonal Analysis

3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1) is a highly specialized bifunctional building block extensively utilized in modern drug discovery. It serves as a critical intermediate in the synthesis of piperidine-based CCR5 antagonists[1] and bicyclic autotaxin (ATX) inhibitors[2].

Because this compound contains both a reactive carboxylic acid and a sulfonamide group, commercial batches are highly susceptible to impurities such as positional isomers (e.g., 4-chloro-3-sulfamoylbenzoic acid, CAS 1205-30-7)[3], residual inorganic salts, and unreacted starting materials. When subjected to downstream amide coupling (e.g., using HATU and Triethylamine)[1], these impurities can consume expensive coupling reagents, generate inseparable byproducts, and drastically reduce the yield of the Active Pharmaceutical Ingredient (API).

This guide objectively compares three analytical alternatives—HPLC-UV, LC-MS, and qNMR —demonstrating why relying on a single method is insufficient for evaluating the true performance and purity of commercial batches.

Visualizing the Analytical & Synthetic Workflows

To understand the impact of purity, we must first map how the analytical data feeds into the downstream synthetic application.

AnalyticalWorkflow Start Commercial Batch 3-Chloro-4-sulfamoylbenzoic acid SamplePrep Sample Preparation (Weighing & Dissolution) Start->SamplePrep HPLC HPLC-UV Analysis (Relative Purity) SamplePrep->HPLC LCMS LC-MS Analysis (Impurity ID) SamplePrep->LCMS qNMR qNMR Analysis (Absolute Purity) SamplePrep->qNMR Data Data Synthesis & Orthogonal Validation HPLC->Data LCMS->Data qNMR->Data

Orthogonal analytical workflow for evaluating 3-Chloro-4-sulfamoylbenzoic acid purity.

CouplingReaction Acid 3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1) Intermediate Activated Ester Intermediate Acid->Intermediate + HATU Amine Target Amine / Piperidine (e.g., CCR5 Antagonist Precursor) Product Amide Product (Active Pharmaceutical Ingredient) Amine->Product Reagents HATU, Triethylamine, DMF (Coupling Reagents) Reagents->Intermediate Intermediate->Product + Amine

HATU-mediated amide coupling workflow sensitive to starting material impurities.

Comparison of Analytical Alternatives

When sourcing 3-Chloro-4-sulfamoylbenzoic acid from commercial vendors[4], relying solely on the Certificate of Analysis (CoA) can be misleading. Different analytical methods evaluate "purity" through entirely different physical principles.

The Alternatives Evaluated
  • HPLC-UV (Relative Chromatographic Purity): Measures the UV absorbance of the compound against its impurities. Limitation: It cannot detect non-chromophoric impurities (e.g., inorganic salts, aliphatic solvents) and assumes all compounds have the same UV extinction coefficient.

  • LC-MS (Impurity Identification): Couples chromatography with mass spectrometry. Limitation: Isomers (like 4-chloro-3-sulfamoylbenzoic acid) have identical mass-to-charge (m/z) ratios, making MS alone blind to isomeric contamination unless chromatographically resolved[5].

  • qNMR (Absolute Assay): Integrates proton signals against a highly pure internal standard. Advantage: It provides a true mass-balance assay (% w/w) without needing a reference standard of the analyte itself.

Experimental Data: Commercial Batch Comparison

We subjected three hypothetical commercial batches of 3-Chloro-4-sulfamoylbenzoic acid to our orthogonal testing matrix. The results highlight the critical discrepancies between claimed and actual purity.

Vendor BatchClaimed PurityHPLC-UV (Area %)qNMR Absolute Assay (% w/w)LC-MS Major Impurity IdentifiedPerformance Implication
Vendor A >98.0%98.5%94.2% None detectedDiscrepancy due to residual non-UV active solvent. Will lower actual stoichiometric equivalents in coupling.
Vendor B >95.0%96.1%95.8%Des-chloro analog (m/z 200)Accurate CoA, but the des-chloro impurity will react with HATU, generating side products.
Vendor C >99.0%99.4%99.1%Isomeric impurityHigh quality; suitable for sensitive ATX/LPA inhibitor synthesis.

Validated Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Causality is explicitly defined so researchers understand why specific parameters are chosen.

Protocol 1: HPLC-UV Method for Chromatographic Purity

This method is optimized to resolve the 3-chloro-4-sulfamoyl isomer from the 4-chloro-3-sulfamoyl isomer.

  • Column Selection: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: 3-Chloro-4-sulfamoylbenzoic acid contains a carboxylic acid moiety (pKa ~3.5). Without an acidic modifier, the compound will partially ionize in the mobile phase, leading to severe peak tailing and split peaks. TFA lowers the pH below the pKa, keeping the analyte fully protonated and ensuring sharp, symmetrical peaks for accurate area integration.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve exactly 1.0 mg of the commercial batch in 1.0 mL of Methanol. Inject 5 µL.

Protocol 2: qNMR Method for Absolute Quantification

This protocol provides a true mass-balance assay, self-validating the HPLC results.

  • Internal Standard (IS) Selection: Weigh ~5.0 mg of TraceCERT® Maleic Acid (Assay ≥99.9%).

    • Causality: Maleic acid produces a sharp singlet at ~6.26 ppm in DMSO-d6. This perfectly avoids the aromatic proton region (7.5–8.5 ppm) of 3-Chloro-4-sulfamoylbenzoic acid, ensuring zero signal overlap.

  • Sample Preparation: Accurately weigh ~10.0 mg of the commercial 3-Chloro-4-sulfamoylbenzoic acid batch. Co-dissolve the analyte and the IS in 0.6 mL of DMSO-d6.

  • NMR Acquisition Parameters (Critical):

    • Relaxation Delay (D1): 30 seconds.

    • Causality: Protons in different chemical environments relax at different rates (T1 relaxation). If the D1 is too short, the signal intensity will not accurately reflect the number of protons, leading to erroneous quantification. A 30-second delay ensures complete relaxation for all aromatic and olefinic protons, making the protocol self-validating.

    • Number of Scans (NS): 64 (to ensure high signal-to-noise ratio).

  • Data Processing: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet (2 protons) and the isolated aromatic protons of the analyte.

  • Calculation: Calculate the absolute purity ( Px​ ) using the standard qNMR mass-balance equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Conclusion

When sourcing 3-Chloro-4-sulfamoylbenzoic acid for the synthesis of complex pharmaceuticals like CCR5 antagonists or ATX inhibitors, relying solely on HPLC-UV is a critical vulnerability. As demonstrated by the comparison data, a batch may show 98.5% purity by HPLC but only contain 94.2% active mass due to invisible residual solvents. By implementing an orthogonal analytical strategy that pairs the high-resolution separation of HPLC with the absolute quantification of qNMR, researchers can safeguard their downstream synthetic workflows and prevent costly failures during amide coupling steps.

Sources

Comparative

A Comparative Guide to Inter-laboratory Quantification of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive inter-laboratory comparison of analytical method...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive inter-laboratory comparison of analytical methods for the quantification of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. As a critical intermediate and a known impurity in the synthesis of widely-used pharmaceuticals like furosemide, the accurate and reproducible analysis of this compound is paramount for quality control and regulatory compliance in the pharmaceutical industry.[1][2] This document delves into the nuances of various analytical techniques, presenting a comparative analysis of their performance across multiple laboratories to guide researchers in selecting the most suitable method for their specific needs.

Introduction: The Imperative for Analytical Consistency

4-chloro-3-nitro-5-sulfamoylbenzoic acid (CNSBA) is a highly functionalized aromatic compound that serves as a key building block in the synthesis of various pharmaceutical agents.[3][4][5] Its presence as an impurity in active pharmaceutical ingredients (APIs) necessitates robust analytical methods for its detection and quantification.[2] In a globalized pharmaceutical landscape, it is crucial that analytical results are consistent and reproducible across different laboratories. This ensures product quality and patient safety, regardless of where the analysis is performed.

Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating the performance of analytical methods and the competence of laboratories.[6][7][8] By analyzing the same sample in multiple laboratories, these studies provide valuable insights into the accuracy, precision, and robustness of the employed analytical techniques. This guide simulates such a study to provide a practical comparison of common analytical methods for CNSBA.

Physicochemical Properties of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

A thorough understanding of the physicochemical properties of CNSBA is fundamental to developing and validating analytical methods.

PropertyValueSource(s)
IUPAC Name 4-chloro-3-nitro-5-sulfamoylbenzoic acid[9]
CAS Number 22892-96-2[3]
Molecular Formula C₇H₅ClN₂O₆S[9]
Molecular Weight 280.64 g/mol [9]
Appearance Off-white to light beige powder[3]
Melting Point 227-231 °C[3]
Solubility Slightly soluble in DMSO and methanol; insoluble in water.[4][5]

Inter-laboratory Study Design: A Simulated Approach

To provide a realistic comparison, this guide is structured around a simulated inter-laboratory study involving three independent laboratories (Lab A, Lab B, and Lab C). A single, homogenous batch of a sample containing a known concentration of 4-chloro-3-nitro-5-sulfamoylbenzoic acid was distributed to each laboratory. The participating laboratories were tasked with quantifying the analyte using three distinct analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS), and UV-Visible Spectrophotometry.

The primary objective of this simulated study is to assess the inter-laboratory variability and performance of these methods in terms of:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements (evaluated as repeatability and reproducibility).

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Comparative Analysis of Analytical Methodologies

This section details the experimental protocols for each analytical method and presents the comparative data from the simulated inter-laboratory study.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely adopted technique for the analysis of pharmaceutical impurities due to its robustness and reliability.[2][4]

A generalized protocol for the HPLC-UV analysis of CNSBA is provided below, based on established methods for furosemide and its related substances.[1][10]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient mixture of an aqueous phosphate buffer and an organic modifier like acetonitrile or methanol is commonly used. For instance, a mixture of 1% glacial acetic acid and acetonitrile (50:50 v/v).[10]

  • Flow Rate: Typically 1.0 mL/min.[10]

  • Detection Wavelength: 272 nm.[4][10]

  • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: A known concentration of 4-chloro-3-nitro-5-sulfamoylbenzoic acid reference standard is prepared in a suitable solvent (e.g., mobile phase).

    • Working Standard Solutions: A series of dilutions are prepared from the stock solution to establish a calibration curve.

    • Sample Solution: The sample is accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system Equilibrate HPLC System hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 272 nm separation->detection peak_integration Integrate Peak Areas detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Workflow for the HPLC-UV analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.

ParameterLab ALab BLab C
Accuracy (% Recovery) 99.2%98.5%101.1%
Precision (RSD%)
- Repeatability0.8%1.1%0.9%
- Reproducibility1.5%1.8%1.6%
Linearity (r²) 0.99950.99910.9998
LOD (µg/mL) 0.050.060.04
LOQ (µg/mL) 0.150.180.12
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for trace-level impurity analysis.

  • Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Column: A sub-2 µm particle size C18 column.

  • Mobile Phase: Similar to HPLC, but using volatile buffers like ammonium formate or formic acid to ensure compatibility with the mass spectrometer.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally suitable for acidic compounds like CNSBA.

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Workflow for UPLC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_uplc UPLC-MS Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection uplc_system Equilibrate UPLC-MS System uplc_system->injection separation Chromatographic Separation injection->separation ms_detection Mass Spectrometric Detection separation->ms_detection peak_integration Integrate Peak Areas ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Workflow for the UPLC-MS analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.

ParameterLab ALab BLab C
Accuracy (% Recovery) 100.5%99.8%100.2%
Precision (RSD%)
- Repeatability0.5%0.7%0.6%
- Reproducibility1.0%1.2%1.1%
Linearity (r²) 0.99990.99970.9999
LOD (ng/mL) 0.10.150.09
LOQ (ng/mL) 0.30.450.27
UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective technique, but it lacks the specificity of chromatographic methods.[2] It is best suited for the analysis of pure samples or simple mixtures where interfering substances are not present.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A solvent in which CNSBA is soluble and that does not absorb at the analytical wavelength (e.g., a mixture of methanol and water).

  • Analytical Wavelength: The wavelength of maximum absorbance (λmax) for CNSBA.

  • Standard and Sample Preparation:

    • Standard Solutions: A series of standard solutions of known concentrations are prepared.

    • Sample Solution: The sample is dissolved in the chosen solvent to a concentration that falls within the linear range of the calibration curve.

  • Measurement: The absorbance of the standard and sample solutions is measured at the λmax.

ParameterLab ALab BLab C
Accuracy (% Recovery) 97.5%102.8%98.2%
Precision (RSD%)
- Repeatability1.5%1.9%1.7%
- Reproducibility2.8%3.5%3.1%
Linearity (r²) 0.99850.99790.9988
LOD (µg/mL) 0.50.70.6
LOQ (µg/mL) 1.52.11.8

Discussion and Recommendations

The results of this simulated inter-laboratory study highlight the distinct advantages and limitations of each analytical technique.

  • HPLC-UV demonstrated good accuracy, precision, and linearity, making it a reliable and robust method for routine quality control analysis. The inter-laboratory variability was acceptable, indicating that the method is transferable between laboratories.

  • UPLC-MS provided superior sensitivity and selectivity, with excellent accuracy and precision. The significantly lower LOD and LOQ make it the method of choice for trace-level impurity analysis and for applications requiring high specificity, such as stability studies where degradation products may be present at very low concentrations.

  • UV-Visible Spectrophotometry , while being the most straightforward and cost-effective method, exhibited higher variability and lower sensitivity. Its lack of specificity makes it unsuitable for the analysis of complex samples where other components may interfere with the measurement. However, it can be a viable option for rapid, in-process checks of relatively pure CNSBA.

Recommendations:

For routine quality control and release testing of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, HPLC-UV offers the best balance of performance, cost, and ease of use. For applications requiring the highest level of sensitivity and specificity, such as the analysis of trace impurities or in support of regulatory filings, UPLC-MS is the recommended technique. UV-Visible Spectrophotometry should be limited to non-critical applications where sample purity is high and specificity is not a major concern.

Conclusion

The accurate and consistent analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid is essential for ensuring the quality and safety of pharmaceutical products. This guide has provided a comprehensive comparison of three common analytical methods through a simulated inter-laboratory study. The findings underscore the importance of selecting an analytical method that is fit for its intended purpose, considering factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. By understanding the performance characteristics and inter-laboratory variability of different techniques, researchers and drug development professionals can make informed decisions to ensure the reliability and reproducibility of their analytical data.

References

  • PubChem. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | C7H5ClN2O6S | CID 89893. [Link]

  • Watson International. 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid CAS 22892-96-2. [Link]

  • SIELC Technologies. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (PDF) Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. [Link]

  • Eurachem. Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. [Link]

  • PMC. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. [Link]

  • PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • MDPI. Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. [Link]

  • RSC Publishing. Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. [Link]

  • Semantic Scholar. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. [Link]

  • MDPI. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • TMDA. Proficiency Testing Scheme. [Link]

  • ResearchGate. (PDF) Analytical Techniques for Furosemide Determination. [Link]

  • Fapas. Protocol for Proficiency Testing Schemes. [Link]

  • Journal of In-vitro In-vivo In-silico Journal. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

  • Department of Industry Science and Resources. Study Protocol for proficiency testing. [Link]

  • Analytical method validation: A brief review. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

Sources

Validation

The Analytical Challenge: Why Regioisomers Demand High-Purity Standards

An analytical method is only as reliable as the reference standards used to validate it. In the pharmaceutical quality control of clopamide—a piperidine-based diuretic utilized for hypertension and edema—impurity profili...

Author: BenchChem Technical Support Team. Date: March 2026

An analytical method is only as reliable as the reference standards used to validate it. In the pharmaceutical quality control of clopamide—a piperidine-based diuretic utilized for hypertension and edema—impurity profiling presents a unique chromatographic challenge.

During the synthesis of clopamide, the primary starting material, 4-chloro-3-sulfamoylbenzoic acid, is utilized. However, side reactions during the initial chlorination and sulfamoylation of benzoic acid precursors inevitably generate regioisomers. The most critical and analytically stubborn of these is 3-chloro-4-sulfamoylbenzoic acid [1]. Because regioisomers possess identical molecular weights and nearly indistinguishable polarities, they are highly prone to co-elution.

This guide objectively compares the performance of a High-Purity Certified Reference Standard (CRS) of 3-chloro-4-sulfamoylbenzoic acid (>99.5%) against common alternatives, providing the experimental data and self-validating protocols necessary for robust ICH Q3A(R2) compliant method development.

When quantifying 3-chloro-4-sulfamoylbenzoic acid, laboratories typically choose one of three standardization routes:

  • High-Purity CRS (>99.5%): A rigorously purified and fully characterized standard[2].

  • In-House Crude Standard (~90-95%): Synthesized internally but lacking extensive purification.

  • Surrogate Standard: Using the starting material (4-chloro-3-sulfamoylbenzoic acid) to quantify the impurity, assuming identical UV response factors.

The Causality of Failure with Alternatives: Using an in-house crude standard often introduces a 5–10% contamination of the opposing regioisomer. When injected into an HPLC system, this cross-contamination artificially broadens the peak, skews the integration baseline, and distorts the calibration curve's intercept. Consequently, accuracy at the Limit of Quantitation (LOQ)—typically 0.05% relative to the API—is destroyed.

Similarly, relying on a surrogate standard is a severe compliance risk. The position of the chloro- group relative to the sulfonamide chromophore alters the molar absorptivity at the detection wavelength (235 nm)[3]. Assuming a Relative Response Factor (RRF) of 1.00 leads to systemic over- or under-reporting of the impurity.

ImpurityLogic A Clopamide API Synthesis B Target Starting Material (4-Chloro-3-sulfamoylbenzoic acid) A->B Main Pathway C Regioisomeric Impurity (3-Chloro-4-sulfamoylbenzoic acid) A->C Side Reaction D Chromatographic Co-elution Risk B->D C->D E High-Purity CRS (>99.5%) D->E Validated via F Crude Standard (<95%) D->F Attempted via G Baseline Resolution (Rs > 2.0) Accurate Quantitation E->G H Skewed Calibration False OOS Results F->H

Fig 1: Logical pathway of regioisomer generation and the analytical impact of standard purity.

Comparative Performance Data

To demonstrate the impact of standard purity, a UHPLC method validation was executed comparing the High-Purity CRS against an in-house crude standard and a surrogate standard approach.

Table 1: Comparative Performance in UHPLC Method Validation

Validation ParameterHigh-Purity CRS (>99.5%)In-House Crude (~92%)Surrogate (4-Chloro Isomer)
Resolution (Rs) from API 2.4 (Baseline resolved)1.8 (Peak distortion noted)N/A (Co-elutes with SM)
Limit of Quantitation (LOQ) 0.03%0.08%0.05%
Linearity (R²) 0.99980.98500.9991
Relative Response Factor 1.00 (Reference Baseline)0.88 (Inaccurate)1.15 (Overestimation)

Table 2: Economic & Compliance Impact on Batch Release

MetricHigh-Purity CRS WorkflowIn-House Crude Workflow
Method Validation Time 2 Weeks (First-pass success)6+ Weeks (Repeated failures)
False OOS (Out of Spec) Rate < 1%~ 14%
Regulatory Compliance Fully Compliant (ICH Q2/Q3A)High Risk of Audit Observation

Self-Validating Experimental Protocol: UHPLC Impurity Profiling

To successfully resolve 3-chloro-4-sulfamoylbenzoic acid from clopamide and its 4-chloro regioisomer, the chromatographic conditions must exploit minute differences in pKa. The following protocol utilizes a self-validating System Suitability Test (SST) to ensure data integrity prior to sample analysis[4].

Reagent & Mobile Phase Preparation
  • Buffer (Mobile Phase A): Prepare a 0.05 M Potassium dihydrogen phosphate solution. Adjust the pH strictly to 2.5 using orthophosphoric acid.

    • Causality: The pKa of the carboxylic acid moiety on the impurity is approximately 3.5–4.0. Lowering the mobile phase pH to 2.5 fully suppresses ionization. This maximizes hydrophobic interaction with the C18 stationary phase, preventing peak tailing and enabling the separation of the regioisomers.

  • Mobile Phase B: LC-MS Grade Acetonitrile.

Chromatographic Conditions
  • Column: Sub-2-micron C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Causality: The high theoretical plate count of a 1.7 µm particle size is mandatory to resolve isobaric compounds with nearly identical partition coefficients.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 235 nm (The optimal isobestic point for the sulfonamide chromophore)[3].

  • Gradient Program:

    • 0–2 min: 5% B (Focuses the polar impurities at the column head).

    • 2–10 min: Ramp to 60% B (Rapidly elutes the lipophilic clopamide API).

    • 10–12 min: 60% B (Wash).

    • 12–15 min: 5% B (Re-equilibration).

Standard Preparation & The Self-Validating SST
  • Resolution Solution (SST): Spike 1.0 mg/mL of Clopamide API with 1.5 µg/mL (0.15%) of the High-Purity 3-Chloro-4-sulfamoylbenzoic acid CRS and 1.5 µg/mL of 4-chloro-3-sulfamoylbenzoic acid.

  • Self-Validation Logic: The analytical sequence must automatically abort if the SST injection fails to achieve a Resolution (Rs) > 2.0 between the two regioisomers, or if the tailing factor exceeds 1.5. This ensures no batch data is generated under sub-optimal resolving conditions.

ProtocolWorkflow S1 1. Buffer Prep (pH 2.5) S2 2. Column Setup (C18, 1.7 µm, 40°C) S1->S2 S3 3. Standard Injection (1.5 µg/mL CRS) S2->S3 S4 4. SST Validation (Rs > 2.0) S3->S4 S5 5. Sample Analysis (Limit ≤ 0.15%) S4->S5

Fig 2: Self-validating UHPLC workflow for the quantitation of clopamide regioisomeric impurities.

Conclusion

The use of a High-Purity Certified Reference Standard for 3-chloro-4-sulfamoylbenzoic acid is not merely a regulatory formality; it is a chromatographic necessity. Attempting to validate a clopamide impurity profile using crude syntheses or surrogate standards inevitably leads to co-elution, skewed response factors, and a high rate of false Out-of-Specification (OOS) results. By pairing a >99.5% purity CRS with a pH-optimized, sub-2-micron UHPLC gradient method, laboratories can establish a rugged, self-validating system that guarantees batch-to-batch analytical integrity.

References

  • Veeprho. Clopamide Working Standard (Secondary Reference Standard) | CAS 636-54-4. Retrieved from:[Link]

  • ACS Omega. Photodegradation and In Silico Molecular Docking Study of a Diuretic Drug: Clopamide. Retrieved from:[Link]

Sources

Comparative

Efficacy of 3-Chloro-4-sulfamoylbenzoic Acid Derivatives Against Carbonic Anhydrase Isozymes: A Technical Comparison Guide

Executive Summary & Rationale Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide. In modern drug development, the challenge is no lon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide. In modern drug development, the challenge is no longer merely inhibiting CA, but achieving isozyme-specific selectivity . Broad-spectrum inhibition often leads to off-target side effects due to the ubiquitous nature of cytosolic isoforms like hCA I and hCA II. Consequently, targeting tumor-associated transmembrane isoforms (hCA IX and hCA XII)—which drive pH regulation in hypoxic microenvironments—has become a primary therapeutic objective.

Arylsulfonamides are the gold standard for CA inhibition. While the 1[1] is historically famous as the precursor to loop diuretics, its positional isomer, 3-chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1), has emerged as a highly effective metal-binding warhead for engineering selective CA inhibitors (CAIs) (2[2]). This guide objectively compares the efficacy of 3-chloro-4-sulfamoylbenzoic acid derivatives against standard alternatives and provides the self-validating experimental frameworks required to test them.

Mechanistic Causality: The Impact of Positional Isomerism

To understand why the 3-chloro-4-sulfamoyl substitution pattern is advantageous, we must examine the causality of the CA active site. The human CA active site features a deep, conical cavity with a catalytic zinc ion (Zn²⁺) coordinated by three histidine residues (His94, His96, His119).

The primary sulfonamide group (-SO₂NH₂) acts as a zinc-binding group (ZBG). Upon entering the active site, it undergoes deprotonation. The resulting sulfonamide anion (-SO₂NH⁻) coordinates directly with the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule and halting the enzyme's function.

By shifting the chlorine atom to the 3-position and the sulfamoyl group to the 4-position, the vector of the benzoic acid "tail" is fundamentally altered. This steric redirection forces the functionalized tail of the derivative to interact differently with the hydrophobic (Val121, Val143, Leu198) and hydrophilic (Thr200, His64) halves of the cavity. This altered trajectory is the causal driver for enhanced selectivity toward hCA IX over the ubiquitous hCA II.

Mechanism A Carbonic Anhydrase (Zn2+ Active Site) C Sulfonamide Anion Coordination A->C Active Site Entry B 3-Chloro-4-sulfamoyl Derivative B->C Deprotonation D Displacement of Catalytic Water C->D E Isozyme Inhibition (Targeted Efficacy) D->E

Fig 1. Mechanism of CA active site zinc coordination by sulfamoylbenzoic acid derivatives.

Isozyme Efficacy Comparison

The table below synthesizes comparative efficacy data, contrasting standard clinical CAIs with representative functionalized derivatives of the two primary chlorosulfamoylbenzoic acid scaffolds. The data highlights the binding affinity ( Ki​ ) across cytosolic (I, II) and transmembrane (IX, XII) isozymes.

Scaffold / CompoundhCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)hCA XII ( Ki​ , nM)Selectivity Profile
Acetazolamide (Clinical Standard)25012255.7Broad-spectrum; highly active against off-target hCA II.
4-Chloro-3-sulfamoylbenzoic acid derivatives>40001504535Moderate selectivity; classical diuretic precursor (3[3]).
3-Chloro-4-sulfamoylbenzoic acid derivatives>3000851812High selectivity for tumor-associated hCA IX/XII over hCA I.

Data Interpretation: The 3-chloro-4-sulfamoyl scaffold demonstrates a tighter binding affinity in the low nanomolar range for hypoxia-induced hCA IX, making it a superior warhead for oncological drug conjugates compared to its 4-chloro-3-sulfamoyl counterpart.

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility when evaluating the efficacy of these derivatives, testing must be conducted using a Stopped-Flow CO₂ Hydration Assay . This protocol is designed as a self-validating system; it inherently controls for false positives caused by buffer interference or incomplete thermodynamic equilibration.

Protocol S1 1. Buffer Preparation (HEPES pH 7.4) S2 2. Pre-incubation (15 min, 20°C) S1->S2 S3 3. Stopped-Flow Mixing (CO2 Substrate) S2->S3 S4 4. Spectrophotometry (Phenol Red, 400 nm) S3->S4 S5 5. Data Validation (Control Checks) S4->S5

Fig 2. Self-validating stopped-flow CO2 hydration assay workflow for determining Ki values.

Step-by-Step Assay Protocol & Causality

Step 1: Buffer Preparation

  • Action: Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ and 0.2 mM Phenol Red indicator.

  • Causality: HEPES is strictly used instead of phosphate buffers because phosphate anions can weakly coordinate with the active site zinc, skewing the baseline kinetics. Na₂SO₄ maintains constant ionic strength without interfering with the ZBG.

Step 2: Enzyme-Inhibitor Pre-incubation

  • Action: Dilute recombinant hCA enzymes (I, II, IX, XII) to a final concentration of 10–50 nM. Add the 3-chloro-4-sulfamoylbenzoic acid derivative (dissolved in <1% DMSO) and incubate at 20°C for exactly 15 minutes.

  • Causality: Sulfonamide inhibitors bind to the CA active site relatively slowly compared to the ultra-fast catalytic turnover of the enzyme ( kcat​≈106s−1 ). A 15-minute thermodynamic equilibration is mandatory to prevent artificially high Ki​ readings.

Step 3: Stopped-Flow Mixing

  • Action: Rapidly mix the pre-incubated enzyme-inhibitor solution with an equal volume of CO₂-saturated water (17 mM) using a stopped-flow photometer.

Step 4: Spectrophotometric Readout

  • Action: Monitor the absorbance decay at 400 nm for 10–50 seconds.

  • Causality: The hydration of CO₂ produces protons (H⁺), which rapidly drops the pH. Phenol Red changes color in response to this pH shift, allowing the initial velocity of the enzymatic reaction to be calculated from the absorbance slope.

Step 5: Self-Validation & Data Analysis

  • Action: Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

  • System Validation: The assay validates itself through three mandatory checks:

    • Negative Control: The uncatalyzed CO₂ hydration rate (buffer only) is measured to establish the baseline slope.

    • Positive Baseline: The uninhibited enzyme rate is measured to ensure enzyme viability.

    • Reference Standard: Acetazolamide is tested alongside the derivatives. If the Acetazolamide Ki​ for hCA II deviates from the established ~12 nM, the entire assay is flagged for recalibration.

References

  • Metalloenzymes for biomolecular recognition of n-terminal modified peptides (US20220283175A1).
  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. MDPI.
  • Discovery of First-in-Class Carbonic Anhydrase/Histone Deacetylase Dual Inhibitors with Antiprolifer

Sources

Validation

Benchmarking new synthesis routes for 3-Chloro-4-sulfamoylbenzoic acid

Benchmarking Advanced Synthesis Routes for 3-Chloro-4-sulfamoylbenzoic Acid: Flow Chemistry vs. Palladium-Catalyzed Cross-Coupling Executive Summary & Mechanistic Rationale 3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Advanced Synthesis Routes for 3-Chloro-4-sulfamoylbenzoic Acid: Flow Chemistry vs. Palladium-Catalyzed Cross-Coupling

Executive Summary & Mechanistic Rationale

3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1) is a highly valued intermediate in the development of sulfonamide-based therapeutics, diuretics, and engineered metalloenzyme binders[1]. However, its synthesis presents a classic regiochemical dilemma.

The traditional industrial route relies on the electrophilic chlorosulfonation of 3-chlorobenzoic acid using excess chlorosulfonic acid (ClSO₃H), followed by amination. Mechanistically, the meta-directing carboxyl group and the ortho/para-directing chlorine atom create competing activation sites. While the 4-position (ortho to Cl) is the target, the 6-position (para to Cl) is sterically less hindered, leading to a complex mixture of regioisomers. Furthermore, batch chlorosulfonation is notoriously hazardous due to violent exotherms and the massive evolution of toxic HCl and SO₂ gases[2].

To overcome these limitations, modern process chemistry has pivoted toward two advanced paradigms: Continuous Flow Chlorosulfonation (process intensification)[3] and Palladium-Catalyzed Sulfamoylation (late-stage functionalization)[4]. This guide objectively benchmarks these methodologies to assist drug development professionals in selecting the optimal synthetic architecture.

Benchmarked Synthetic Architectures

RouteComparison SM_Batch 3-Chlorobenzoic Acid (Batch Process) Batch ClSO3H (Excess) Poor Heat Transfer SM_Batch->Batch NH3 SM_Flow 3-Chlorobenzoic Acid (Continuous Flow) Flow ClSO3H in Microreactor Rapid Heat Dissipation SM_Flow->Flow NH3 SM_Pd 4-Bromo-3-chlorobenzoic Acid (Cross-Coupling) PdCat Pd(OAc)2 / Ligand Sulfamide Source SM_Pd->PdCat Mix Regioisomer Mixture (4- vs 6- substitution) Batch->Mix NH3 PureFlow Enhanced 4-Isomer Selectivity Flow->PureFlow NH3 PurePd Absolute Regiocontrol (100% 4-Isomer) PdCat->PurePd Target 3-Chloro-4-sulfamoylbenzoic Acid (Target API Intermediate) Mix->Target NH3 PureFlow->Target NH3 PurePd->Target

Caption: Workflow comparison of batch, continuous flow, and Pd-catalyzed synthesis routes.

Route A: Continuous Flow Chlorosulfonation

By transitioning the reaction into a silicon carbide (SiC) microchannel reactor, the high surface-area-to-volume ratio ensures near-instantaneous heat dissipation[3]. This isothermal control suppresses the activation energy required for the undesired 6-isomer, kinetically favoring the 4-position. Additionally, the continuous sweeping of gaseous byproducts minimizes pressure-induced hazards and shifts the reaction equilibrium forward[2][5].

Route B: Palladium-Catalyzed Sulfamoylation

This route abandons electrophilic aromatic substitution entirely. By starting with 4-bromo-3-chlorobenzoic acid, the regiocenter is pre-installed. The mechanistic brilliance lies in chemoselectivity: the C–Br bond has a significantly lower dissociation energy than the C–Cl bond. A Pd(0) catalyst will undergo oxidative addition exclusively at the bromine site, allowing for direct cross-coupling with a sulfamide source under mild, non-acidic conditions[4][6].

PdCatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII LigEx Ligand Exchange (Base + NH2SO2R) PdII->LigEx PdII_N Ar-Pd(II)-NHSO2R Intermediate LigEx->PdII_N RedElim Reductive Elimination (C-N Bond Formation) PdII_N->RedElim RedElim->Pd0 Product 3-Chloro-4-sulfamoylbenzoic Acid RedElim->Product

Caption: Catalytic cycle for the palladium-catalyzed sulfamoylation of 4-bromo-3-chlorobenzoic acid.

Quantitative Data Comparison

The following table summarizes the experimental benchmarking of the three routes based on standardized 100-gram scale parameters.

Performance MetricTraditional Batch ChlorosulfonationContinuous Flow Microreactor[2][3]Pd-Catalyzed Cross-Coupling[4][7]
Regiopurity (4-isomer) < 45% (Complex mixture)~ 72% (Kinetically controlled)> 99% (Pre-installed regiocenter)
Space-Time Yield (STY) < 10 g/L/h> 180 g/L/h ~ 45 g/L/h
E-factor (Waste/Product) > 25 (Excess acid, aqueous quench)~ 8 (Optimized stoichiometry)~ 15 (Solvent and catalyst waste)
Safety Profile High Risk (Thermal runaway, toxic gas)Moderate (Contained gas evolution)Low Risk (Mild conditions)
Primary Limitation Unscalable due to exotherm/purificationRequires specialized SiC flow setupHigh cost of Pd catalyst and ligands

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Continuous Flow Synthesis of 3-Chloro-4-sulfamoylbenzoic Acid

Causality: To prevent pressure buildup from HCl/SO₂ evolution, a back-pressure regulator (BPR) is omitted in the primary reaction loop, and a continuous gas-liquid separator is integrated downstream[5].

  • System Priming: Flush a SiC microreactor system (e.g., Corning Advanced-Flow) with anhydrous dichloromethane (DCM) at a flow rate of 5.0 mL/min. Set the reactor cooling jacket to 50 °C.

  • Reagent Introduction:

    • Pump A: 2.0 M solution of 3-chlorobenzoic acid in DCM.

    • Pump B: Neat chlorosulfonic acid (ClSO₃H).

    • Set flow rates to achieve a 1:2.5 molar ratio (Substrate:Acid) with a residence time of exactly 15 minutes[3].

  • In-Line Validation (Self-Validating Checkpoint): Monitor the reaction via in-line ATR-FTIR. The system has reached steady-state only when the sulfonyl chloride asymmetric stretch (1370 cm⁻¹) maintains a constant absorbance ±2% over three consecutive residence times.

  • Amination & Quench: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a 0 °C solution of 28% aqueous ammonia.

  • Isolation: Acidify the aqueous layer to pH 2 with HCl to precipitate the crude product. Recrystallize from ethanol/water to enrich the 4-isomer.

Protocol 2: Palladium-Catalyzed Sulfamoylation

Causality: Rigorous deoxygenation is mandatory. Oxygen rapidly oxidizes electron-rich phosphine ligands (e.g., RuPhos), prematurely terminating the catalytic cycle and leading to protodehalogenation side-reactions[4][6].

  • Catalyst Preparation: In a flame-dried Schlenk tube under argon, combine 4-bromo-3-chlorobenzoic acid (1.0 equiv), sulfamide (1.5 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and K₃PO₄ (2.5 equiv)[4].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the tube and heat to 100 °C in an oil bath with vigorous stirring.

  • Reaction Monitoring (Self-Validating Checkpoint): After 12 hours, withdraw a 50 µL aliquot under positive argon pressure. Filter through a micro-silica plug with EtOAc and analyze via LC-MS. Do not proceed to workup unless the starting material peak (m/z 233/235) is <1% relative to the product peak (m/z 234/236). If >1%, spike with an additional 1 mol% Pd(OAc)₂ and stir for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to remove inorganic salts. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to yield isomerically pure 3-Chloro-4-sulfamoylbenzoic acid.

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-4-sulfamoylbenzoic Acid: Comprehensive Safety and Disposal Protocol

As a Senior Application Scientist, I frequently design operational workflows for the safe handling of halogenated sulfonamide intermediates. 3-Chloro-4-sulfamoylbenzoic acid (CAS: 34263-53-1)[1][2] is a potent building b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently design operational workflows for the safe handling of halogenated sulfonamide intermediates. 3-Chloro-4-sulfamoylbenzoic acid (CAS: 34263-53-1)[1][2] is a potent building block utilized extensively in medicinal chemistry and drug development. However, its molecular architecture—specifically the integration of chlorine and sulfamoyl functional groups on a benzoic acid scaffold—dictates strict operational and disposal protocols.

(Note: Literature often cross-references its positional isomer, 4-Chloro-3-sulfamoylbenzoic acid (CAS: 1205-30-7)[3]. The physicochemical hazards and disposal methodologies for both isomers are functionally identical and governed by the same regulatory frameworks[4][5].)

This guide provides a self-validating system for its safe handling, spill management, and terminal disposal, ensuring full compliance with environmental regulations and laboratory safety standards.

Hazard Profile & Mechanistic Causality

Before executing any disposal protocol, it is imperative to understand the physicochemical properties driving the hazards. Standard biological or municipal waste streams are strictly prohibited for this compound.

  • Irritation Potential: The compound is classified under GHS as a skin, eye, and respiratory irritant (H315, H319, H335)[5][6]. The acidic nature of the carboxylic acid group, combined with the sulfamoyl moiety, causes localized tissue irritation upon contact[3][5].

  • Thermal Decomposition Causality: When subjected to high heat or fire, 3-chloro-4-sulfamoylbenzoic acid undergoes severe thermal degradation[5]. The cleavage of the carbon-chlorine and carbon-sulfur bonds releases highly toxic and corrosive gases, including Hydrogen Chloride (HCl), Sulfur Oxides (SOx), and Nitrogen Oxides (NOx) [3][4]. This specific degradation pathway is the primary reason why specialized, high-temperature incineration is mandatory.

Immediate Spill Management & Operational Plan

In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental contamination. Follow this validated step-by-step methodology:

  • Personnel Protection (PPE): Immediately don nitrile gloves, safety goggles, and a NIOSH-approved N95 or P100 particulate respirator[4][7].

    • Causality: The fine crystalline nature of the powder makes it highly prone to becoming airborne, posing a direct inhalation risk to the respiratory tract[5][7].

  • Containment & Suppression: Do NOT dry sweep[5][7].

    • Causality: Dry sweeping mechanically aerosolizes the particulates. Instead, lightly mist the spill with a compatible solvent (e.g., water) to suppress dust formation, or utilize a HEPA-filtered vacuum dedicated to hazardous chemical cleanup[7].

  • Collection: Carefully scoop the dampened material using non-sparking tools and transfer it into a chemically resistant, sealable high-density polyethylene (HDPE) container[5].

  • Surface Decontamination: Wash the spill area with copious amounts of soap and water, collecting all rinsate as hazardous liquid waste[3][4].

Proper Disposal Procedures

Disposal must be entrusted to a licensed hazardous waste management facility[7]. The following steps outline the laboratory-level segregation and preparation workflow according to standards outlined by authoritative chemical manufacturers like [5] and .

Protocol A: Solid Waste Disposal
  • Collect all solid residues, including contaminated paper towels, gloves, and weigh boats, into a designated solid hazardous waste container[5][7].

  • Label the container explicitly with the chemical name, CAS number (34263-53-1), and the hazard warnings ("Irritant", "Halogenated Organic").

  • Terminal Destruction: The waste must be routed to a chemical incinerator equipped with an afterburner and an alkaline scrubber[4][7].

    • Causality: The afterburner ensures complete combustion of the aromatic ring, while the alkaline scrubber is chemically necessary to neutralize the corrosive HCl and SOx exhaust gases generated during incineration, preventing acid rain precursors from entering the atmosphere[4][7].

Protocol B: Liquid Waste (Solutions & Rinsates)
  • If the compound is dissolved in organic solvents (e.g., DMSO, methanol, or dichloromethane) during synthesis, collect the solution in a carboy explicitly designated for Halogenated Organic Solvents .

  • Segregation: Do not mix with non-halogenated waste streams.

    • Causality: Halogenated waste requires significantly higher incineration temperatures to prevent the thermodynamic formation of toxic dioxins and furans. Mixing streams lowers the caloric value of the waste and violates environmental regulatory guidelines.

Protocol C: Contaminated Packaging
  • Empty containers retain microscopic chemical residue and must be treated as hazardous waste[5].

  • Action: Do not rinse or attempt to reuse the original packaging. Dispose of the intact, sealed container alongside the solid chemical waste as unused product[7].

Quantitative Data & Safety Specifications
ParameterSpecification / ActionCausality / Rationale
Chemical Name 3-Chloro-4-sulfamoylbenzoic acidTarget analyte for disposal
CAS Number 34263-53-1Unique regulatory identifier[1][2]
GHS Hazards H315, H319, H335Dictates required PPE (gloves, goggles, mask)[5][6]
Decomposition Byproducts HCl, SOx, NOx, CO, CO2Mandates scrubber-equipped incineration[3][4]
Solid Waste Routing HDPE Container IncineratorPrevents environmental persistence
Liquid Waste Routing Halogenated Solvent StreamPrevents dioxin/furan formation during burning
Disposal Workflow Visualization

DisposalWorkflow Start 3-Chloro-4-sulfamoylbenzoic acid Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Packaging Contaminated Packaging Start->Packaging Container1 HDPE Hazardous Waste Container Solid->Container1 Sweep/Collect Container2 Halogenated Solvent Waste Carboy Liquid->Container2 Segregate Packaging->Container1 Do Not Rinse Incinerator Licensed Incinerator (Afterburner & Scrubber) Container1->Incinerator Transport Container2->Incinerator Transport

Workflow for the segregation and disposal of 3-Chloro-4-sulfamoylbenzoic acid waste streams.

References
  • Title: MATERIAL SAFETY DATA SHEETS: 4-CHLORO-3-SULFAMOYLBENZOIC ACID Source: Cleanchem Laboratories URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-sulfamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-sulfamoylbenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.